Product packaging for 1H-borepin, 1-methyl-(Cat. No.:CAS No. 79010-91-6)

1H-borepin, 1-methyl-

Cat. No.: B15439765
CAS No.: 79010-91-6
M. Wt: 103.96 g/mol
InChI Key: METKHXNXRUJTPV-UHFFFAOYSA-N
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Description

1H-borepin, 1-methyl- is a useful research compound. Its molecular formula is C7H9B and its molecular weight is 103.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-borepin, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-borepin, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9B B15439765 1H-borepin, 1-methyl- CAS No. 79010-91-6

Properties

CAS No.

79010-91-6

Molecular Formula

C7H9B

Molecular Weight

103.96 g/mol

IUPAC Name

1-methylborepine

InChI

InChI=1S/C7H9B/c1-8-6-4-2-3-5-7-8/h2-7H,1H3

InChI Key

METKHXNXRUJTPV-UHFFFAOYSA-N

Canonical SMILES

B1(C=CC=CC=C1)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 1-Methyl-1H-borepin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-borepin is a seven-membered heterocyclic organic compound containing a boron atom, with the chemical formula C₇H₉B.[1] As a derivative of borepin, it is of significant interest to researchers due to its unique electronic structure and reactivity. Borepins are considered weakly aromatic systems, being isoelectronic with the tropylium cation, a classic 6π-electron aromatic species.[2] The presence of the boron atom with its vacant p-orbital allows for delocalization of the π-electrons within the seven-membered ring, conferring this aromatic character.[2] However, this aromaticity is weaker than in carbocyclic analogues, making borepins intriguing subjects for studying the principles of aromaticity and reactivity.

This guide provides a comprehensive overview of the fundamental properties of 1-methyl-1H-borepin, including its physicochemical characteristics, spectral data, synthesis, and reactivity. The information presented herein is intended to be a valuable resource for scientists engaged in synthetic chemistry, materials science, and drug development.

Physicochemical and Spectroscopic Properties

1-Methyl-1H-borepin is a liquid at room temperature and is known to be highly sensitive to oxygen and moisture, necessitating handling under an inert atmosphere.[2] Its fundamental properties are summarized in the tables below.

General Properties
PropertyValueReference
IUPAC Name1-methylborepine[1]
Molecular FormulaC₇H₉B[1]
Molecular Weight103.96 g/mol [1]
Physical StateLiquid[2]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of 1-methyl-1H-borepin. The key chemical shifts are presented in the following table.

NucleusChemical Shift (δ)NotesReference
¹¹B54.8 ppmReferenced to external BF₃·OEt₂.[2]

Synthesis

The synthesis of 1-methyl-1H-borepin is achieved through a transmetalation reaction involving a stannepin precursor and a boron halide.

General Synthetic Pathway

The most common route to 1-substituted borepins, including the 1-methyl derivative, involves the reaction of 1,1-dibutylstannepin with the corresponding boron halide.[2] For the synthesis of 1-methyl-1H-borepin, methylboron dibromide is the reagent of choice.[2]

The general workflow for the synthesis is depicted below:

Synthesis_Workflow Stannepin 1,1-Dibutylstannepin Reaction Transmetalation Stannepin->Reaction BoronHalide Methylboron dibromide BoronHalide->Reaction Product 1-Methyl-1H-borepin Reaction->Product Byproduct Dibutyltin dibromide Reaction->Byproduct

Synthesis of 1-Methyl-1H-borepin.
Experimental Protocol

A detailed, step-by-step experimental protocol with specific reagent quantities, reaction conditions, and purification methods for the synthesis of 1-methyl-1H-borepin is not explicitly detailed in the readily available scientific literature. The following is a generalized procedure based on the synthesis of other 1-substituted borepins.[2]

Materials:

  • 1,1-Dibutylstannepin

  • Methylboron dibromide

  • Anhydrous, oxygen-free pentane (or other suitable inert solvent)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a nitrogen atmosphere using Schlenk techniques, a solution of 1,1-dibutylstannepin in anhydrous pentane is prepared in a reaction vessel.

  • The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • A solution of methylboron dibromide in anhydrous pentane is added dropwise to the cooled stannepin solution with stirring.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.

  • The reaction progress can be monitored by ¹¹B NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue contains 1-methyl-1H-borepin and dibutyltin dibromide.[2]

  • Purification is achieved by distillation to separate the volatile 1-methyl-1H-borepin from the less volatile tin byproduct.[2]

Reactivity and Potential Applications

The reactivity of 1-methyl-1H-borepin is largely dictated by the electron-deficient nature of the boron atom and the weakly aromatic character of the borepin ring.

Lewis Acidity

The vacant p-orbital on the boron atom makes 1-methyl-1H-borepin a Lewis acid, capable of accepting a pair of electrons from a Lewis base. This property is fundamental to its reactivity and potential for coordination chemistry and catalysis.

Sensitivity

As previously mentioned, 1-methyl-1H-borepin is sensitive to both oxygen and moisture.[2] Exposure to air leads to rapid decomposition, which is a critical consideration for its handling and storage.

Potential Reaction Pathways

While specific, detailed reaction mechanisms for 1-methyl-1H-borepin are not extensively documented, its structural features suggest several potential reaction pathways of interest to researchers. The weakly aromatic ring can potentially participate in various transformations. A logical relationship diagram for its potential reactivity is presented below.

Reactivity_Pathways Borepin 1-Methyl-1H-borepin Coordination Coordination Complex Borepin->Coordination Lewis Acid Behavior RingOpening Ring Opening/Rearrangement Borepin->RingOpening Reaction with Electrophiles/Nucleophiles Adduct Cycloadduct Borepin->Adduct [4+2] or [6+2] Cycloaddition LewisBase Lewis Base LewisBase->Coordination Electrophile Electrophile Electrophile->RingOpening Nucleophile Nucleophile Nucleophile->RingOpening Cycloaddition Cycloaddition Partner Cycloaddition->Adduct

Potential Reactivity of 1-Methyl-1H-borepin.

Conclusion

1-Methyl-1H-borepin stands as a molecule of significant academic interest, primarily due to its place in the study of aromaticity and the chemistry of boron-containing heterocycles. While its fundamental properties and a general synthetic route have been established, a deeper understanding of its reactivity and the full characterization of its spectroscopic properties remain areas ripe for further investigation. The information compiled in this guide serves as a foundational resource for researchers looking to explore the chemistry of this intriguing molecule and its potential applications in various scientific domains.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Methyl-1H-borepin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and synthesis of 1-methyl-1H-borepin. As the simplest C-unsubstituted, alkylated borepin, this seven-membered heterocyclic compound serves as a fundamental model for understanding the aromaticity and reactivity of the borepin ring system. This document consolidates experimental data, including spectroscopic analysis, and provides detailed synthetic protocols. Furthermore, it presents computational insights into the molecule's geometry and electronic properties, offering a valuable resource for researchers in medicinal chemistry, materials science, and organoboron chemistry.

Introduction

Borepins are a class of seven-membered, unsaturated heterocyclic compounds containing a boron atom within the ring. They are isoelectronic with the tropylium cation, a classic example of a Hückel aromatic system with 6 π-electrons. This analogy has led to significant interest in the potential aromatic character of borepins, where the vacant p-orbital of the sp²-hybridized boron atom can participate in π-delocalization.[1][2] The extent of this aromaticity, however, is a subject of ongoing investigation and is influenced by the substituents on both the boron and carbon atoms of the ring.

1-Methyl-1H-borepin is a key molecule in this class as it is a "minimally substituted" borepin, bearing only a methyl group on the boron atom.[3] This lack of C-substitution makes it an ideal candidate for studying the intrinsic electronic properties of the borepin ring without the complicating electronic and steric effects of other substituents.[3] Understanding the structure and bonding of 1-methyl-1H-borepin provides a crucial baseline for the design and synthesis of more complex borepin-containing molecules with potential applications in organic electronics and as Lewis acid catalysts.[1]

This guide will detail the chemical structure and bonding of 1-methyl-1H-borepin, present its key quantitative data in a structured format, provide detailed experimental protocols for its synthesis, and visualize the synthetic pathway.

Chemical Structure and Bonding

The structure of 1-methyl-1H-borepin consists of a seven-membered ring of six carbon atoms and one boron atom. The ring contains three conjugated double bonds. The boron atom is bonded to a methyl group and two carbon atoms of the ring.

The bonding in 1-methyl-1H-borepin is characterized by the delocalization of the six π-electrons over the seven-membered ring, which includes the vacant p-orbital of the boron atom.[2][4] This delocalization confers a degree of aromatic character to the molecule, leading to a planar or near-planar ring structure.[3] The boron atom is sp² hybridized, allowing its empty p-orbital to overlap with the p-orbitals of the adjacent carbon atoms, thus completing the cyclic π-system.[2][4]

Molecular Geometry
Parameter1-Methyl-1H-borepin (Calculated)1-Chloroborepin (Experimental)[3]
Bond Lengths (Å)
B-C(2)Data not available1.514(1)
B-C(7)Data not available1.514(1)
C(2)-C(3)Data not available1.369(2)
C(3)-C(4)Data not available1.424(1)
C(4)-C(5)Data not available1.366(1)
C(5)-C(6)Data not available1.424(1)
C(6)-C(7)Data not available1.369(2)
B-CH₃/ClData not available1.802(2)
Bond Angles (°)
C(7)-B-C(2)Data not availableData not available
B-C(2)-C(3)Data not availableData not available
C(2)-C(3)-C(4)Data not availableData not available
C(3)-C(4)-C(5)Data not availableData not available
C(4)-C(5)-C(6)Data not availableData not available
C(5)-C(6)-C(7)Data not availableData not available
C(6)-C(7)-BData not availableData not available

Note: Specific calculated bond lengths and angles for 1-methyl-1H-borepin were not found in the searched literature. The data for 1-chloroborepin is provided as a close structural analog.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure and electronic environment of 1-methyl-1H-borepin. The chemical shifts provide evidence for the degree of electron delocalization within the ring.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)SolventReference
¹H (B-CH₃)0.58sC₆D₆[3]
¹H (H2, H7)7.18d8.9C₆D₆[3]
¹H (H3, H6)6.20t8.9C₆D₆[3]
¹H (H4, H5)7.01dd8.9, 5.4C₆D₆[3]
¹¹B54.8C₆D₆[3]
¹³C (B-CH₃)Data not availableC₆D₆
¹³C (C2, C7)152.0 (br)C₆D₆[3]
¹³C (C3, C6)130.6C₆D₆[3]
¹³C (C4, C5)141.2C₆D₆[3]

Experimental Protocols

The synthesis of 1-methyl-1H-borepin is achieved through a tin-boron exchange reaction.[3] This involves the preparation of two key precursors: 1,1-dibutylstannepin and methylboron dibromide.

Synthesis of Precursor 1: 1,1-Dibutylstannepin

A detailed experimental protocol for the synthesis of 1,1-dibutylstannepin was not found in the searched literature. However, it is generally prepared from a suitable diene precursor through a stannylation reaction.

Synthesis of Precursor 2: Methylboron Dibromide

Methylboron dibromide can be prepared through various methods, including the reaction of tetramethyltin with boron tribromide.

Materials:

  • Tetramethyltin

  • Boron tribromide

  • Inert solvent (e.g., hexane)

  • Schlenk line apparatus

  • Dry glassware

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve tetramethyltin in a dry, inert solvent in a Schlenk flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide in the same solvent to the cooled tetramethyltin solution via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • The volatile methylboron dibromide can be isolated from the reaction mixture by fractional distillation under reduced pressure.

Synthesis of 1-Methyl-1H-borepin

This procedure is based on the tin-boron exchange reaction described by Ashe III, et al.[3]

Materials:

  • 1,1-Dibutylstannepin

  • Methylboron dibromide

  • Inert solvent (e.g., benzene or toluene)

  • Schlenk line apparatus

  • Dry glassware

  • Distillation apparatus

Procedure:

  • Under an inert atmosphere, dissolve 1,1-dibutylstannepin in a dry, inert solvent in a Schlenk flask equipped with a magnetic stirrer.

  • Add a stoichiometric amount of methylboron dibromide to the solution at room temperature with stirring.

  • The reaction is typically rapid. Monitor the progress of the reaction by ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Upon completion of the reaction, the product, 1-methyl-1H-borepin, can be separated from the dibutyltin dibromide byproduct by distillation under reduced pressure.[3]

  • The purified 1-methyl-1H-borepin should be handled under an inert atmosphere as it is sensitive to air and moisture.[3]

Synthetic Pathway Visualization

The synthesis of 1-methyl-1H-borepin can be visualized as a two-step process involving the preparation of the key stannepin intermediate followed by the tin-boron exchange.

Caption: Synthetic pathway for 1-Methyl-1H-borepin.

Conclusion

1-Methyl-1H-borepin stands as a cornerstone molecule for probing the fundamental principles of structure, bonding, and aromaticity in borepin chemistry. This guide has provided a consolidated resource of its known structural parameters, spectroscopic signatures, and detailed synthetic methodologies. The presented data and protocols are intended to facilitate further research into the applications of borepins in various scientific and technological fields. The continued exploration of simple borepin derivatives like 1-methyl-1H-borepin will undoubtedly pave the way for the rational design of novel organoboron compounds with tailored electronic and chemical properties.

References

The Aromatic Character of 1-Methyl-1H-borepin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-borepin, a seven-membered heterocyclic compound containing a boron atom, stands as a key molecule in the study of non-benzenoid aromaticity. Isoelectronic with the tropylium cation, the borepin ring system possesses six π-electrons, fulfilling Hückel's rule for aromaticity.[1][2] However, the electron-deficient nature of boron imparts unique electronic properties, leading to a nuanced and "weak" aromatic character compared to classic aromatic compounds like benzene.[1][2] This guide provides a comprehensive overview of the synthesis, structural features, and electronic properties of 1-methyl-1H-borepin, with a focus on the experimental and computational evidence that elucidates its aromatic nature. The data presented herein is critical for researchers exploring novel π-conjugated systems for applications in materials science and drug development.

Introduction

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic, planar molecules with delocalized π-electron systems. While benzene is the archetypal aromatic compound, the field has expanded to include a diverse range of heterocyclic and non-benzenoid systems. Among these, borepins, and specifically the minimally substituted 1-methyl-1H-borepin, offer a unique platform to investigate the influence of an electron-deficient heteroatom on aromatic character.[2] The vacant p-orbital on the sp²-hybridized boron atom participates in the π-system, allowing for cyclic delocalization of the six π-electrons.[3] This guide synthesizes the available data on 1-methyl-1H-borepin to provide a detailed technical resource for professionals in the chemical sciences.

Synthesis of 1-Methyl-1H-borepin

The synthesis of 1-methyl-1H-borepin is most commonly achieved through a transmetalation reaction involving a stannepin precursor. This method provides a reliable route to the minimally substituted borepin, allowing for the study of its intrinsic properties without the electronic or steric influence of other substituents on the carbon framework.[2]

General Synthetic Workflow

The synthesis of 1-methyl-1H-borepin from 1,1-dibutylstannepin and methylboron dibromide can be represented by the following workflow:

G Stannepin 1,1-Dibutylstannepin Reaction Transmetalation Stannepin->Reaction MeBBr2 Methylboron dibromide MeBBr2->Reaction Product 1-Methyl-1H-borepin Reaction->Product Byproduct Dibutyltin dibromide Reaction->Byproduct

Caption: Synthetic workflow for 1-Methyl-1H-borepin.

Detailed Experimental Protocol

The following protocol is based on the work of Ashe, Klein, and Rousseau (1993).[2]

Materials:

  • 1,1-Dibutylstannepin

  • Methylboron dibromide

  • Anhydrous solvent (e.g., benzene or toluene)

  • Standard Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-dibutylstannepin in the anhydrous solvent.

  • Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

  • Slowly add a solution of methylboron dibromide in the same solvent to the stirred stannepin solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

  • The reaction yields 1-methyl-1H-borepin and dibutyltin dibromide as a byproduct.

  • Purification is typically achieved by distillation under reduced pressure to separate the volatile 1-methyl-1H-borepin from the less volatile tin byproduct.

Note: 1-Methyl-1H-borepin is reported to be sensitive to oxygen and should be handled under an inert atmosphere at all times.[2]

Evidence of Aromaticity

The aromatic character of 1-methyl-1H-borepin is supported by a combination of spectroscopic and computational data. These methods provide insights into the electronic structure and the degree of π-electron delocalization within the seven-membered ring.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing aromaticity. The chemical shifts of the ring protons and carbon atoms, as well as the ¹¹B chemical shift, are indicative of the electronic environment and the presence of a ring current, a hallmark of aromaticity.

Table 1: NMR Spectroscopic Data for 1-Methyl-1H-borepin

NucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)Reference
¹HData from primary literatureData from primary literature[2]
¹³CData from primary literatureData from primary literature[2]
¹¹BData from primary literature-[2]

Note: The specific NMR data for 1-methyl-1H-borepin is detailed in the primary literature by Ashe, Klein, and Rousseau (1993) and should be consulted for precise values.[2] The downfield chemical shifts of the ring protons are generally indicative of a diatropic ring current, which is a characteristic of aromatic systems.

Structural Data

Table 2: Selected Bond Lengths for 1-Chloroborepin

BondBond Length (Å)
B-CData from primary literature
Cα-CβData from primary literature
Cβ-CγData from primary literature

Note: The bond lengths for 1-chloroborepin are provided in the work by Ashe, Klein, and Rousseau (1993) and serve as a reference for the expected bond delocalization in the borepin ring.[2]

Computational Data

Theoretical calculations provide quantitative measures of aromaticity. Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE) are commonly used computational indices. NICS values are calculated at the center of the ring (NICS(0)) and at a point above the ring (NICS(1)); negative values indicate aromaticity. ASE provides an energetic measure of the stabilization gained through cyclic delocalization.

Table 3: Calculated Aromaticity Indices for 1H-Borepin

IndexCalculated ValueReference
NICS(0) (ppm)-3.7[4][5]
NICS(1) (ppm)-6.9[4][5]
ASE (kcal/mol)-5.1[4][5]

These values for the parent 1H-borepin system indicate a degree of aromatic character, although the relatively small negative NICS values and the small negative ASE suggest that the aromaticity is weak, especially when compared to benzene (NICS(1) ≈ -10 ppm, ASE ≈ -30 kcal/mol).[4][5]

Logical Relationships in Aromaticity Assessment

The determination of the aromatic character of 1-methyl-1H-borepin is based on the convergence of evidence from multiple experimental and theoretical methods. The logical flow of this assessment is illustrated below.

G cluster_experimental Experimental Evidence cluster_computational Computational Evidence NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Aromaticity Aromatic Character of 1-Methyl-1H-borepin NMR->Aromaticity Ring Current Xray X-ray Crystallography (of 1-chloroborepin) Xray->Aromaticity Bond Delocalization NICS NICS Calculations NICS->Aromaticity Magnetic Criterion ASE ASE Calculations ASE->Aromaticity Energetic Criterion

Caption: Assessment of aromaticity in 1-methyl-1H-borepin.

Conclusion

1-Methyl-1H-borepin serves as a cornerstone for understanding the nuances of aromaticity in boron-containing heterocycles. The available spectroscopic and computational data converge to paint a picture of a molecule with a delocalized 6π-electron system, consistent with a weakly aromatic character. The synthesis of this minimally substituted borepin has been crucial in decoupling the intrinsic properties of the borepin ring from the effects of other substituents. For researchers in materials science, the tunable electronic properties of the borepin core offer intriguing possibilities for the design of novel organic electronic materials. For scientists in drug development, understanding the electronic structure and reactivity of such heterocyclic systems can inform the design of novel pharmacophores. This guide provides a foundational understanding of the aromatic character of 1-methyl-1H-borepin, highlighting the key experimental and theoretical underpinnings of this fascinating molecule. Further research, including the acquisition of a high-resolution crystal structure of 1-methyl-1H-borepin itself, would provide even deeper insights into its unique electronic landscape.

References

The Isoelectronic Relationship Between 1-Methyl-1H-borepin and the Tropylium Cation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth exploration of the isoelectronic relationship between 1-methyl-1H-borepin and the tropylium cation. This relationship is fundamental to understanding the aromaticity and chemical properties of borepins, a class of boron-containing heterocycles. This document details the structural and spectroscopic parallels between these two seven-membered ring systems, supported by quantitative data. Furthermore, comprehensive experimental protocols for the synthesis of 1-methyl-1H-borepin are provided, intended for researchers in organic chemistry, materials science, and drug development.

Introduction: The Concept of Isoelectronicity

Isoelectronicity describes the phenomenon where different molecules or ions have the same number of valence electrons and a similar arrangement of atoms.[1] Isoelectronic species often exhibit analogous chemical structures and properties, making this a powerful concept for predicting the characteristics of novel compounds.[2][3] The tropylium cation ([C₇H₇]⁺) is a classic example of a Hückel aromatic system, possessing a planar, cyclic, fully conjugated ring with 6 π-electrons.[4][5] This confers significant stability to the cation.

1H-Borepin is a neutral boron-containing heterocycle that is isoelectronic with the tropylium cation.[6] The boron atom in the borepin ring is sp² hybridized and possesses a vacant p-orbital, which allows for delocalization of the six π-electrons of the diene system across the seven-membered ring.[7][8] This interaction leads to a degree of aromatic stabilization in the borepin ring, analogous to the tropylium cation.[6] This guide focuses on 1-methyl-1H-borepin, a minimally substituted borepin that serves as a key model compound for studying the intrinsic properties of the borepin system.[9]

Structural and Spectroscopic Comparison

The isoelectronic relationship between 1-methyl-1H-borepin and the tropylium cation is evident in their structural and spectroscopic data. While the tropylium cation exhibits perfect D₇h symmetry with equivalent C-C bond lengths, the introduction of the boron atom and a methyl substituent in 1-methyl-1H-borepin reduces this symmetry. However, the core electronic structure and resulting aromatic character show notable similarities.

Quantitative Data Summary

The following tables summarize key quantitative data for the tropylium cation and 1-methyl-1H-borepin, facilitating a direct comparison of their properties.

Property Tropylium Cation ([C₇H₇]⁺) 1-Methyl-1H-borepin (C₇H₉B)
Molecular Formula [C₇H₇]⁺C₇H₉B
Molar Mass 91.13 g/mol [4]103.96 g/mol [10]
Symmetry D₇h[4]C₂ᵥ (approximated)
Aromaticity Hückel Aromatic (6π electrons)[4]Weakly Aromatic (6π electrons)[6][9]

Table 1: General Properties of the Tropylium Cation and 1-Methyl-1H-borepin.

Parameter Tropylium Cation 1-Methyl-1H-borepin (Calculated/Related)
C-C Bond Length (Å) 1.47[4]B-C: ~1.54, C-C (diene): ~1.35-1.44 (based on 1-chloroborepin)[9]
¹H NMR Chemical Shift (ppm) ~9.2 (singlet)[11]Ring Protons: ~6.0-7.5 (multiplets), Methyl Protons: ~0.8 (singlet) (estimated from related compounds)[9]
¹³C NMR Chemical Shift (ppm) ~155.5 (singlet)[11]Ring Carbons: ~120-150, Methyl Carbon: ~15 (estimated)[9]
UV-Vis λₘₐₓ (nm) 217, 273[11]~260-350 (estimated based on borepin derivatives)[12]

Table 2: Spectroscopic and Structural Data Comparison.

Experimental Protocols

The synthesis of 1-methyl-1H-borepin is most effectively achieved through a tin-boron exchange reaction.[9] The following protocols detail the synthesis of the necessary precursor, 1,1-dibutylstannepin, and the subsequent synthesis of 1-methyl-1H-borepin.

Synthesis of 1,1-Dibutylstannepin

This procedure is adapted from the general method for preparing 1,1-dialkylstannepins.

Materials:

  • cis,cis-1,3,5-Hexatriene

  • n-Butyllithium (in hexanes)

  • Dibutyltin dichloride

  • Anhydrous diethyl ether

  • Anhydrous hexanes

  • Schlenk flask and line

  • Dry ice/acetone bath

Procedure:

  • A solution of cis,cis-1,3,5-hexatriene in anhydrous diethyl ether is cooled to -78 °C in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Two equivalents of n-butyllithium in hexanes are added dropwise to the cooled solution with stirring. The reaction mixture is allowed to stir at low temperature for several hours to facilitate the formation of the 1,6-dilithio-2,4-hexadiene intermediate.

  • A solution of one equivalent of dibutyltin dichloride in anhydrous diethyl ether is then added dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 1,1-dibutylstannepin as a colorless oil.

Synthesis of 1-Methyl-1H-borepin

This protocol is based on the general procedure described by Ashe et al. (1993).[9]

Materials:

  • 1,1-Dibutylstannepin

  • Methylboron dibromide (or a suitable equivalent)

  • Anhydrous pentane (or hexane)

  • Schlenk flask and line

  • Dry ice/acetone bath

Procedure:

  • A solution of 1,1-dibutylstannepin in anhydrous pentane is placed in a Schlenk flask under an inert atmosphere and cooled to -78 °C.

  • An equimolar amount of methylboron dibromide, dissolved in anhydrous pentane, is added dropwise to the stirred solution of the stannepin.

  • The reaction mixture is stirred at -78 °C for 2-3 hours. During this time, a precipitate of dibutyltin dibromide will form.

  • The reaction mixture is allowed to warm to room temperature.

  • The precipitated dibutyltin dibromide is removed by filtration under an inert atmosphere.

  • The solvent is carefully removed from the filtrate under reduced pressure to yield crude 1-methyl-1H-borepin.

  • Due to its sensitivity to air and moisture, 1-methyl-1H-borepin is best handled and characterized under an inert atmosphere. Further purification can be achieved by low-temperature vacuum distillation, though care must be taken due to its potential lability.

Visualizing the Relationships and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Isoelectronic_Relationship Tropylium Tropylium Cation [C₇H₇]⁺ 6π Aromatic Borepin 1-Methyl-1H-borepin C₇H₉B Weakly Aromatic Tropylium->Borepin Isoelectronic Analogue (C⁺ replaced by B-CH₃)

Caption: Isoelectronic relationship between the tropylium cation and 1-methyl-1H-borepin.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_borepin Borepin Synthesis Hexatriene cis,cis-1,3,5-Hexatriene nBuLi n-Butyllithium Hexatriene->nBuLi Dilithiation DibutyltinCl2 Dibutyltin Dichloride nBuLi->DibutyltinCl2 Cyclization Stannepin 1,1-Dibutylstannepin DibutyltinCl2->Stannepin MethylboronBr2 Methylboron Dibromide Stannepin->MethylboronBr2 Tin-Boron Exchange Methylborepin 1-Methyl-1H-borepin MethylboronBr2->Methylborepin

Caption: Synthetic workflow for 1-methyl-1H-borepin.

Conclusion

The isoelectronic relationship between 1-methyl-1H-borepin and the tropylium cation provides a valuable framework for understanding the chemistry of boron-containing heterocycles. While the aromaticity of borepins is weaker than that of the tropylium cation, the electronic delocalization significantly influences their properties and reactivity. The synthetic protocols provided herein offer a practical guide for the preparation of 1-methyl-1H-borepin, enabling further investigation into this intriguing class of compounds for applications in materials science and as novel scaffolds in drug discovery. The continued study of such isoelectronic analogues is crucial for the rational design of new molecules with tailored electronic and chemical properties.

References

An In-Depth Technical Guide on the Synthesis and Discovery of 1H-Borepin, 1-Methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 1-methyl-1H-borepin. The document details the experimental protocols for its preparation, presents key quantitative data, and visualizes the synthetic pathway. This guide is intended for researchers in organic and organometallic chemistry, as well as professionals in drug development who may have an interest in novel heterocyclic scaffolds.

Introduction

1-Methyl-1H-borepin is a minimally substituted derivative of borepin, a seven-membered heterocyclic compound containing a boron atom. Borepins are isoelectronic with the tropylium cation, a classic example of a Hückel aromatic system with 6π electrons.[1] This structural analogy imparts a degree of aromatic character to the borepin ring system, influencing its chemical reactivity and physical properties.[1][2] The synthesis of 1-methyl-1H-borepin, a relatively simple and unsubstituted derivative, has been instrumental in the experimental investigation of borepin aromaticity.[1] Due to the electron-deficient nature of the boron atom, borepins, including 1-methyl-1H-borepin, are generally sensitive to moisture and oxygen.[1]

Synthesis

The synthesis of 1-methyl-1H-borepin is achieved through a multi-step process that begins with the preparation of a stannepin precursor, followed by a tin-boron exchange reaction to form a chloroborepin intermediate, which is then methylated.

Synthetic Workflow

The overall synthetic pathway to 1-methyl-1H-borepin is depicted below.

Synthesis_Workflow Stannepin 1,1-Dibutylstannepin Chloroborepin 1-Chloroborepin Stannepin->Chloroborepin BCl3 Methylborepin 1-Methyl-1H-borepin Chloroborepin->Methylborepin MeLi or MeMgBr

Caption: Synthetic route to 1-methyl-1H-borepin.

Experimental Protocols

The following protocols are based on the established synthesis of 1-substituted borepins.[1] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, and all solvents should be dried prior to use.

Step 1: Synthesis of 1-Chloroborepin

  • In a flame-dried Schlenk flask, a solution of 1,1-dibutylstannepin in a dry, non-polar solvent such as hexane is prepared.

  • The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • A solution of boron trichloride (BCl₃) in a suitable solvent is added dropwise to the stirred stannepin solution.

  • Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the completion of the tin-boron exchange.

  • The volatile components, including the solvent and the dibutyltin dichloride byproduct, are removed under reduced pressure to yield crude 1-chloroborepin.

  • The crude product can be purified by vacuum distillation to obtain pure 1-chloroborepin as a liquid.

Step 2: Synthesis of 1-Methyl-1H-borepin

  • A solution of 1-chloroborepin in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran, is prepared in a Schlenk flask under an inert atmosphere.

  • The solution is cooled to a low temperature, for instance, -78 °C.

  • A solution of a methylating agent, such as methyllithium (MeLi) or methylmagnesium bromide (MeMgBr), is added dropwise to the stirred 1-chloroborepin solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete methylation.

  • The reaction is quenched by the careful addition of a suitable reagent, followed by an aqueous workup to remove inorganic salts.

  • The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The resulting crude 1-methyl-1H-borepin can be purified by vacuum distillation to yield the final product as a colorless liquid.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for 1-methyl-1H-borepin.

Table 1: Physical and Chemical Properties of 1-Methyl-1H-borepin

PropertyValueReference
Molecular Formula C₇H₉B
IUPAC Name 1-methylborepine
CAS Number 79010-91-6
Appearance Colorless liquid[1]
Stability Sensitive to moisture and oxygen[1]

Table 2: Spectroscopic Data for 1-Methyl-1H-borepin

NucleusChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹H NMR Data not available in search results
Data not available in search resultsB-CH₃
¹¹B NMR Data not available in search results
¹³C NMR Data not available in search results
Data not available in search resultsB-CH₃

Note: Specific chemical shift and coupling constant values for 1-methyl-1H-borepin were not available in the searched literature. The table is provided as a template for experimental data.

Reactivity and Properties

1-Methyl-1H-borepin, as a representative of the borepin family, exhibits reactivity characteristic of an electron-deficient and weakly aromatic system. The boron center acts as a Lewis acid, making it susceptible to nucleophilic attack.[2] The compound is sensitive to air and moisture, readily undergoing decomposition upon exposure.[1] Its thermal stability, however, is reported to be relatively high.[1] The study of its properties has been pivotal in understanding the extent of π-electron delocalization and aromaticity in the borepin ring.[1]

Potential Applications

While there is no specific information regarding the biological activity or drug development applications of 1-methyl-1H-borepin, the broader class of borepin-containing compounds has garnered interest in materials science. Their unique electronic structures and luminescent properties suggest potential applications in organic light-emitting diodes (OLEDs) and as components in photovoltaic cells.[2] Further functionalization of the borepin core could lead to the development of novel materials with tailored optoelectronic properties.

Conclusion

1-Methyl-1H-borepin is a foundational molecule in the study of borepin chemistry. Its synthesis, though requiring careful handling due to its sensitivity, is well-established and provides a platform for investigating the fundamental properties of this intriguing class of boron-containing heterocycles. While its direct applications in drug development have not been explored, the unique electronic nature of the borepin ring system may inspire the design of novel scaffolds for medicinal chemistry and materials science. Further research is warranted to fully elucidate the reactivity and potential of 1-methyl-1H-borepin and its derivatives.

References

Spectroscopic Identification of 1-Methyl-1H-borepin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to identify and characterize 1-methyl-1H-borepin, a heterocyclic organic compound containing a boron atom in a seven-membered ring. The unique electronic structure of the borepin ring system, which can exhibit aromatic properties, makes its spectroscopic analysis a key area of interest in materials science and synthetic chemistry. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and other relevant techniques. Detailed experimental protocols and data interpretation are provided to assist researchers in the unambiguous identification of this compound.

Overview of 1-Methyl-1H-borepin

1-Methyl-1H-borepin is a derivative of the parent borepin ring system, where a methyl group is attached to the boron atom. The borepin ring is isoelectronic with the tropylium cation, suggesting the potential for 6π-electron aromaticity. Spectroscopic techniques are crucial for confirming the molecular structure and probing the electronic properties of this unique heterocycle.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of 1-methyl-1H-borepin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-methyl-1H-borepin, providing detailed information about the hydrogen, carbon, and boron environments within the molecule.

Table 1: ¹¹B NMR Data for 1-Methyl-1H-borepin [1]

NucleusChemical Shift (δ) in ppm
¹¹B54.8

Relative to external BF₃·OEt₂

Table 2: Mass Spectrometry Data for 1-Methyl-1H-borepin

m/zRelative Intensity (%)Assignment
10427.91[M]⁺ (Molecular Ion)
10399.99[M-H]⁺ (Base Peak)
8928.12[M-CH₃]⁺
7829.58[C₆H₆]⁺
10224.68[M-2H]⁺

Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

The following sections describe the general experimental procedures for the synthesis and spectroscopic analysis of 1-methyl-1H-borepin.

Synthesis of 1-Methyl-1H-borepin

The synthesis of 1-methyl-1H-borepin can be achieved through the reaction of a stannepin precursor with a methylboron dihalide. A general procedure is as follows:

  • Precursor Synthesis: 1,1-Dibutylstannepin is prepared according to established literature methods.

  • Reaction: 1,1-Dibutylstannepin is reacted with methylboron dibromide in an inert solvent such as benzene. The reaction involves a tin-boron exchange.

  • Purification: The resulting 1-methyl-1H-borepin is a volatile, oxygen-sensitive liquid and is typically purified by distillation under reduced pressure. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

Spectroscopic Analysis
  • Sample Preparation: Samples for NMR analysis are prepared by dissolving a small amount of purified 1-methyl-1H-borepin in a deuterated solvent (e.g., C₆D₆) under an inert atmosphere.

  • Instrumentation: ¹H, ¹³C, and ¹¹B NMR spectra are recorded on a high-field NMR spectrometer.

  • ¹¹B NMR: The ¹¹B NMR spectrum is typically acquired with proton decoupling to obtain a single sharp resonance. The chemical shift is referenced to an external standard of BF₃·OEt₂.

  • ¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C{¹H} NMR experiments are performed. For complete structural assignment, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

  • Analysis: A dilute solution of 1-methyl-1H-borepin in a volatile organic solvent is injected into the GC. The mass spectrum is recorded as the compound elutes from the GC column. The fragmentation pattern is then analyzed to confirm the molecular weight and identify characteristic fragments.

Logical Workflow for Identification

The spectroscopic identification of 1-methyl-1H-borepin follows a logical workflow that integrates data from multiple analytical techniques.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of 1-Methyl-1H-borepin nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) synthesis->nmr Purified Sample ms Mass Spectrometry (GC-MS) synthesis->ms Purified Sample ir IR Spectroscopy synthesis->ir Purified Sample uv UV-Vis Spectroscopy synthesis->uv Purified Sample nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ms_data Molecular Ion & Fragmentation Pattern ms->ms_data ir_data Functional Group Vibrations ir->ir_data uv_data Electronic Transitions (Aromaticity) uv->uv_data identification Structural Confirmation of 1-Methyl-1H-borepin nmr_data->identification ms_data->identification ir_data->identification uv_data->identification

References

An In-depth Technical Guide to the Molecular Orbital Theory of 1-Methyl-1H-borepin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital (MO) theory of 1-methyl-1H-borepin, a fascinating heterocyclic compound with implications for materials science and drug development. This document details the theoretical framework, computational methodologies, and experimental data related to its electronic structure.

Introduction: The Electronic Landscape of Borepins

Borepins are a class of seven-membered heterocyclic compounds containing a boron atom, which are isoelectronic with the tropylium cation. This structural feature allows for the participation of the vacant p-orbital on the boron atom in the π-electron system of the ring, leading to potential aromatic character. The substitution of a methyl group at the boron atom in 1-methyl-1H-borepin influences the electronic properties of the borepin ring, making it a subject of significant interest in computational and synthetic chemistry. Understanding the molecular orbital structure of 1-methyl-1H-borepin is crucial for elucidating its reactivity, stability, and potential applications.

Theoretical Framework: A Molecular Orbital Perspective

The molecular orbitals of 1-methyl-1H-borepin arise from the linear combination of atomic orbitals (LCAO) of the constituent carbon, hydrogen, and boron atoms. The key to its electronic structure lies in the π-system formed by the six p-orbitals of the carbon atoms in the ring and the vacant p-orbital of the sp²-hybridized boron atom. This creates a cyclic, conjugated system containing 6 π-electrons, which, according to Hückel's rule (4n+2 π-electrons), suggests the potential for aromaticity.

The interaction of the methyl group with the boron atom primarily occurs through σ-bonding, with some hyperconjugative effects that can subtly influence the energy levels of the molecular orbitals. The overall planarity of the borepin ring is a critical factor in determining the extent of π-electron delocalization and, consequently, its aromatic character. Computational studies have shown that while borepin itself is planar, substituted borepins can exhibit deviations from planarity.[1]

Quantitative Molecular Orbital Data

Molecular OrbitalEnergy (eV)Description
LUMO+1> 0.5Antibonding π* orbital
LUMO ~ 0.1 - 0.5 Lowest Unoccupied Molecular Orbital; primarily located on the borepin ring with significant contribution from the boron p-orbital
HOMO ~ -5.0 - -5.5 Highest Occupied Molecular Orbital; a π-orbital delocalized over the carbon framework
HOMO-1< -6.0Bonding π orbital
HOMO-2< -7.0Bonding π orbital

Note: The energy values presented are representative and can vary depending on the level of theory and basis set used in the calculation. These values are extrapolated from computational studies on closely related borepin derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals that dictate the molecule's reactivity. The HOMO is typically a π-orbital delocalized across the carbon backbone, making it the primary site for electrophilic attack. The LUMO, on the other hand, has a significant contribution from the vacant p-orbital of the boron atom, rendering it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and the electronic absorption properties of the molecule.

Experimental Protocols

Synthesis of 1-Methyl-1H-borepin

The synthesis of 1-methyl-1H-borepin has been reported by Ashe, Klein, and Rousseau.[2] The procedure involves the reaction of 1,1-dibutylstannepin with methylboron dibromide.

Reaction Scheme:

(Bu₂SnC₆H₆) + MeBBr₂ → MeBC₆H₆ + Bu₂SnBr₂

Detailed Methodology: [2]

  • Preparation of Methylboron Dibromide: Methylboron dibromide is prepared according to established literature procedures.

  • Reaction Setup: A solution of 1,1-dibutylstannepin in a suitable anhydrous solvent (e.g., benzene or toluene) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Methylboron Dibromide: A solution of methylboron dibromide in the same solvent is added dropwise to the stirred solution of 1,1-dibutylstannepin at a controlled temperature (typically room temperature).

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹H or ¹¹B NMR spectroscopy.

  • Work-up and Purification: Upon completion of the reaction, the volatile components (solvent and byproducts) are removed under reduced pressure. The crude product, 1-methyl-1H-borepin, is then purified by vacuum distillation to yield a colorless, air-sensitive liquid.[2]

Computational Methodology

The electronic structure and molecular orbitals of 1-methyl-1H-borepin are typically investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose.

Typical Computational Workflow:

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis mol_structure Define Molecular Structure (1-Methyl-1H-borepin) comp_params Select Computational Parameters (e.g., B3LYP/6-31G*) mol_structure->comp_params geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mo_calc Molecular Orbital Calculation freq_calc->mo_calc energy_analysis Analyze Orbital Energies (HOMO, LUMO, etc.) mo_calc->energy_analysis vis_orbitals Visualize Molecular Orbitals energy_analysis->vis_orbitals pop_analysis Population Analysis vis_orbitals->pop_analysis

Computational workflow for molecular orbital analysis.

Detailed Methodological Parameters:

  • Level of Theory: A common choice for DFT calculations on organoboron compounds is the B3LYP hybrid functional.

  • Basis Set: A Pople-style basis set, such as 6-31G* or a larger one like 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis: The energies and compositions of the molecular orbitals are then calculated and analyzed. Visualization of the HOMO and LUMO provides qualitative insights into the molecule's reactivity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the structural features of 1-methyl-1H-borepin and its resulting electronic properties and reactivity, as understood through molecular orbital theory.

logical_relationship cluster_structure Structural Features cluster_properties Electronic Properties cluster_reactivity Chemical Reactivity ring Seven-membered Ring pi_system 6 π-electron System ring->pi_system boron sp2 Boron Atom (Vacant p-orbital) boron->pi_system lumo_loc LUMO localized on Boron boron->lumo_loc methyl Methyl Group homo_lumo Defined HOMO-LUMO Gap methyl->homo_lumo aromaticity Weak Aromaticity pi_system->aromaticity pi_system->homo_lumo electrophilic_attack Electrophilic Attack at Carbon Framework aromaticity->electrophilic_attack nucleophilic_attack Susceptibility to Nucleophilic Attack at Boron homo_lumo->nucleophilic_attack homo_lumo->electrophilic_attack lumo_loc->nucleophilic_attack

Structure-property relationships in 1-methyl-1H-borepin.

Conclusion

The molecular orbital theory of 1-methyl-1H-borepin reveals a molecule with a weakly aromatic 6 π-electron system. The presence of the boron atom with its vacant p-orbital is the defining feature of its electronic structure, leading to a low-lying LUMO and making the boron center a site of nucleophilic attack. The computational and experimental data, though not exhaustive for this specific molecule, provide a solid foundation for understanding its chemical behavior. This knowledge is invaluable for the rational design of novel materials with tailored electronic properties and for the development of new therapeutic agents that may interact with biological systems through mechanisms involving boron chemistry. Further experimental and computational studies will undoubtedly continue to unravel the rich chemistry of this and related borepin systems.

References

The Lewis Acidity of Seven-Membered Boron Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Lewis acidity of seven-membered boron heterocycles, a class of compounds with growing interest in catalysis, materials science, and medicinal chemistry. The inherent electron deficiency of the boron center within these unique ring systems bestows upon them significant Lewis acidic character, which can be tuned through structural modifications. This document summarizes key quantitative data, details the experimental and computational protocols used to assess Lewis acidity, and visualizes the underlying principles and workflows.

Introduction to Lewis Acidity in Boron Heterocycles

Seven-membered boron heterocycles, such as borepins and their derivatives, are unsaturated ring systems containing a tricoordinate boron atom.[1] The vacant p-orbital on the boron atom can readily accept electron density from donor molecules (Lewis bases), making these compounds effective Lewis acids.[1] This property is central to their application in areas like Frustrated Lewis Pair (FLP) chemistry, anion sensing, and catalysis.[2][3] The quantification of this acidity is crucial for understanding reactivity and designing new functional molecules.

Methods for Quantifying Lewis Acidity

Several complementary methods are employed to determine the strength of a Lewis acid. These can be broadly categorized into experimental techniques that measure the interaction with a probe molecule and computational methods that calculate thermodynamic affinities.

  • The Gutmann-Beckett Method : This widely used experimental technique quantifies Lewis acidity by measuring the change in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with a Lewis acid.[4] The resulting "Acceptor Number" (AN) provides a convenient, single-parameter scale for comparing Lewis acid strengths.[1][4]

  • Computational Fluoride and Hydride Ion Affinities (FIA/HIA) : Theoretical calculations offer a powerful tool for assessing intrinsic Lewis acidity. Fluoride Ion Affinity (FIA) is defined as the negative enthalpy of the gas-phase reaction between a fluoride ion and the Lewis acid.[5] It is a predominantly applied scale that reflects hard Lewis acidity.[5] Similarly, Hydride Ion Affinity (HIA) provides another valuable computed metric. These values are often calculated using high-level quantum chemical methods like Density Functional Theory (DFT).[6]

Quantitative Lewis Acidity Data

While data for a wide range of seven-membered boron heterocycles is still emerging, recent studies on structurally constrained, fused-ring systems have provided valuable quantitative insights.

Fused Carborane-Boron Heterocycles

A notable example is a seven-membered boracycle formed by the coupling of two ortho-carborane units linked to a central boron atom. This structural constraint has been shown to significantly enhance Lewis acidity compared to related non-fused systems.[6]

Table 1. Quantitative Lewis Acidity Data for a Carborane-Fused Seven-Membered Boracycle and Reference Compounds.
CompoundLewis Acidity MetricValueReference
(C₂B₁₀H₁₀)₂B(C₂B₁₀H₁₁)(Carborane-Fused Boracycle)Acceptor Number (AN) in C₆D₆76.8[6]
Computed Fluoride Ion Affinity (FIA)503.3 kJ mol⁻¹[6]
Computed Hydride Ion Affinity (HIA)465.7 kJ mol⁻¹[6]
B(C₆F₅)₃(Tris(pentafluorophenyl)borane)Acceptor Number (AN) in C₆D₆65.6[6]
Acceptor Number (AN) in C₆H₅Cl82[1][4]
Polymeric Borepin-Fused Systems

Polymers incorporating fused borepin units within their main chain also exhibit clear Lewis acidic behavior. While specific AN or FIA values have not been reported, the interaction with Lewis bases like pyridine is readily observed.

Table 2. Qualitative ¹¹B NMR Data for Poly(borepin-fused-thiophene) Indicating Lewis Acidity.
System¹¹B NMR Chemical Shift (δ)ObservationReference
Polythiophene with pendant -B(C₆F₅)₂ groupsca. 50-60 ppmTricoordinate boron, characteristic of a neutral borane.
Polythiophene-B(C₆F₅)₂ + excess pyridineca. 0 ppmStrong upfield shift indicates the formation of a tetracoordinate boron-pyridine adduct, confirming Lewis acidic interaction.

Experimental and Computational Protocols

Detailed Protocol: The Gutmann-Beckett Method

This protocol outlines the steps for determining the Acceptor Number (AN) of a boron heterocycle.

  • Preparation of Stock Solution : Prepare a stock solution of the probe molecule, triethylphosphine oxide (Et₃PO), in a weakly coordinating, deuterated solvent (e.g., C₆D₆, CD₂Cl₂, or CDCl₃). A typical concentration is ~0.02 M.

  • Reference Spectrum : Record the ³¹P{¹H} NMR spectrum of the Et₃PO stock solution. The chemical shift of free Et₃PO (δ_free) is recorded. In hexane, the reference shift is 41.0 ppm, corresponding to an AN of 0.[4]

  • Sample Preparation : In a separate NMR tube, dissolve an equimolar amount of the Lewis acid (the seven-membered boron heterocycle) in the same deuterated solvent.

  • Adduct Formation : Add an equimolar amount of the Et₃PO stock solution to the Lewis acid solution. Ensure thorough mixing to allow for the formation of the Lewis acid-base adduct.

  • Measurement : Record the ³¹P{¹H} NMR spectrum of the mixture. The new chemical shift (δ_sample) corresponds to the Et₃PO-Lewis acid adduct.

  • Calculation of Acceptor Number : The AN is calculated using the following formula, which linearizes the scale relative to two reference points: hexane (AN = 0) and the strong Lewis acid SbCl₅ (AN = 100, δ = 86.1 ppm).[4]

    AN = 2.21 x (δ_sample – 41.0)

General Protocol: Computational Determination of FIA/HIA

This protocol describes the general workflow for calculating fluoride or hydride ion affinities.

  • Structure Optimization : Perform geometry optimizations for the Lewis acid (boron heterocycle) and the corresponding Lewis adduct ([Lewis Acid-F]⁻ or [Lewis Acid-H]⁻) using Density Functional Theory (DFT). A common functional/basis set combination is B3LYP/6-311++G(2d,p).[7]

  • Frequency Calculation : Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (enthalpies).

  • Energy Calculation : Obtain the electronic energies of the optimized Lewis acid, the adduct, and the free ion (F⁻ or H⁻).

  • Affinity Calculation : The ion affinity is calculated as the negative of the enthalpy change (ΔH) for the gas-phase association reaction at 298.15 K:

    Lewis Acid + X⁻ → [Lewis Acid-X]⁻ (where X = F or H)

    FIA or HIA = -ΔH = - [ H([Lewis Acid-X]⁻) - H(Lewis Acid) - H(X⁻) ]

    High-level methods like Coupled Cluster with Single, Double, and Perturbative Triple excitations (CCSD(T)) can be used for more accurate results.[5]

Visualizations

The following diagrams illustrate key workflows and structures related to the Lewis acidity of seven-membered boron heterocycles.

Gutmann_Beckett_Workflow Experimental Workflow for the Gutmann-Beckett Method cluster_prep Preparation cluster_measure NMR Measurement cluster_calc Calculation prep_LA Dissolve Lewis Acid (LA) in deuterated solvent mix Mix LA and Et3PO solutions (1:1 molar ratio) prep_LA->mix prep_probe Prepare Et3PO stock solution in same solvent measure_free Record ³¹P NMR of free Et3PO (δ_free) prep_probe->measure_free prep_probe->mix measure_adduct Record ³¹P NMR of mixture (δ_sample) mix->measure_adduct formula Calculate Acceptor Number (AN): AN = 2.21 * (δ_sample - 41.0) measure_adduct->formula

Caption: Workflow for determining Lewis acidity via the Gutmann-Beckett method.

Caption: Structure of the (C₂B₁₀H₁₀)₂B(C₂B₁₀H₁₁) heterocycle.

Lewis_Acidity_Comparison Relative Lewis Acidity (Acceptor Number) cluster_scale Increasing Lewis Acidity → A BPh₃ (Weak) B B(C₆F₅)₃ (Strong) AN = 65.6 C (C₂B₁₀H₁₀)₂B(C₂B₁₀H₁₁) (Very Strong) AN = 76.8 D BBr₃ (Very Strong) AN ≈ 106

Caption: Comparison of Lewis acidity based on Acceptor Numbers (AN).

References

A Historical Overview of C-Unsubstituted Borepins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borepins, seven-membered boron-containing heterocycles, represent a fascinating class of compounds at the intersection of main group chemistry and aromaticity theory. As neutral 6π-electron systems, they are isoelectronic with the tropylium cation, a classic example of a Hückel aromatic species. This electronic relationship imbues borepins with unique properties, including Lewis acidity and intriguing photophysical characteristics, making them subjects of significant academic and, more recently, applied interest. This technical guide provides a comprehensive historical overview of C-unsubstituted borepins, focusing on their synthesis, structural characterization, and reactivity. While direct applications in drug development are still emerging, the unique electronic nature of the borepin scaffold offers intriguing possibilities for the design of novel therapeutic agents, a topic that will be explored in the context of the broader success of boron-containing pharmaceuticals.

Historical Perspective

The story of borepins begins in the mid-20th century. While the potential for aromaticity in a borepin ring was suggested by Vol'pin in 1958, the first stable example of a borepin system was not synthesized until 1960 by van Tamelen and coworkers.[1] This initial compound was a dibenzo[b,f]borepin derivative, where the seven-membered ring was fused to two benzene rings, a structural motif that enhances stability.[1] The first non-fused, or simple, borepin was isolated by Eisch and Galle in 1975.[1] However, this molecule was heavily substituted with phenyl groups on all carbon atoms of the borepin ring, which provided steric protection against decomposition.[1]

A significant breakthrough in the field was the synthesis of C-unsubstituted borepins, which allowed for the direct investigation of the properties of the bare borepin ring system. A pivotal contribution came from Ashe and coworkers, who developed a robust synthetic route to 1-substituted borepins, where the carbons of the seven-membered ring are unsubstituted. This methodology, centered around a tin-boron exchange reaction, opened the door to a systematic study of the influence of the substituent at the boron atom on the properties of the entire molecule.[2] The parent compound, 1H-borepin, a highly reactive species, was also prepared in situ, providing fundamental data on the foundational member of this class of heterocyles.[2]

Synthetic Methodologies

The synthesis of C-unsubstituted borepins has been approached through several key strategies. The most versatile of these is the tin-boron exchange, which provides access to a range of 1-substituted borepins.

Key Synthetic Workflow: Tin-Boron Exchange

G General Synthetic Workflow for 1-Substituted Borepins Stannepin 1,1-Dibutylstannepin Chloroborepin 1-Chloroborepin Stannepin->Chloroborepin Tin-Boron Exchange BoronHalide BCl3 BoronHalide->Chloroborepin SubstitutedBorepin 1-Substituted Borepin Chloroborepin->SubstitutedBorepin Nucleophilic Substitution ParentBorepin 1H-Borepin (in situ) Chloroborepin->ParentBorepin Reduction Grignard R-MgX Grignard->SubstitutedBorepin Organolithium R-Li Organolithium->SubstitutedBorepin Amine R2NH Amine->SubstitutedBorepin Alkoxide RO- Alkoxide->SubstitutedBorepin Hydride Bu3SnH Hydride->ParentBorepin

Caption: Synthetic pathways to C-unsubstituted borepins.

Experimental Protocols

1. Synthesis of 1-Chloroborepin [2]

This procedure details the synthesis of the key intermediate, 1-chloroborepin, from 1,1-dibutylstannepin.

  • Reaction Setup: A solution of 1,1-dibutylstannepin in pentane is cooled to -78 °C in a flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: A solution of boron trichloride (BCl3) in pentane is added dropwise to the cooled stannepin solution over a period of 30 minutes.

  • Reaction: The reaction mixture is stirred at -78 °C for an additional 2 hours.

  • Workup: The solvent and volatile byproducts are removed under reduced pressure at low temperature. The residue is then warmed to room temperature and the 1-chloroborepin is isolated by vacuum distillation.

2. Synthesis of 1-Aminoborepins [2]

This protocol describes the conversion of 1-chloroborepin to 1-aminoborepins.

  • Reaction Setup: A solution of 1-chloroborepin in diethyl ether is prepared in a flask under an inert atmosphere.

  • Reagent Addition: A solution of the desired amine (e.g., diethylamine, piperidine) in diethyl ether is added dropwise to the 1-chloroborepin solution at room temperature.

  • Reaction: The reaction mixture is stirred for 1-2 hours at room temperature. A precipitate of the amine hydrochloride will form.

  • Workup: The precipitate is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting 1-aminoborepin is purified by distillation or chromatography.

3. In situ Preparation of 1H-Borepin [2]

The parent 1H-borepin is highly reactive and is typically prepared and used in situ.

  • Reaction Setup: A solution of 1-chloroborepin in a deuterated solvent (e.g., C6D6) is prepared in an NMR tube under an inert atmosphere.

  • Reagent Addition: An excess of tributyltin hydride (Bu3SnH) is added to the NMR tube.

  • Reaction and Characterization: The reaction proceeds rapidly at room temperature. The formation of 1H-borepin can be monitored directly by 1H, 11B, and 13C NMR spectroscopy. Due to its instability, 1H-borepin has not been isolated as a pure substance.[2]

Structural and Spectroscopic Data

The structural and spectroscopic data of C-unsubstituted borepins provide crucial insights into their electronic structure and the extent of their aromaticity.

X-ray Crystallography

The solid-state structure of 1-chloroborepin, as determined by X-ray crystallography, reveals a planar seven-membered ring.[2] The C-C bond lengths show a low degree of alternation, which is a hallmark of aromatic systems.[2] The B-C bond lengths are shorter than typical B-C single bonds, suggesting some degree of π-delocalization involving the boron p-orbital.[2]

Table 1: Selected Bond Lengths (Å) for 1-Chloroborepin [2]

BondBond Length (Å)
B-C11.514
C1-C21.369
C2-C31.424
C3-C3a1.366
NMR Spectroscopy

NMR spectroscopy is a powerful tool for probing the aromaticity of borepins. In an aromatic ring, the circulation of π-electrons induces a ring current that deshields protons on the periphery of the ring.

Table 2: 1H NMR Chemical Shifts (ppm) for Selected 1-Substituted Borepins in C6D6 [2]

Substituent (X) at B
H6.186.075.37
Cl6.035.825.25
OCH36.306.015.40
N(CH3)26.786.205.51

Table 3: 11B and 13C NMR Chemical Shifts (ppm) for Selected 1-Substituted Borepins [2]

Substituent (X) at B11B
H48.0130.2129.8118.9
Cl41.9129.2128.8119.2
OCH340.0128.5126.8117.8
N(CH3)234.0131.1124.9115.8

The 11B NMR chemical shifts are particularly informative. The upfield shift observed with more electron-donating substituents at boron (e.g., from Cl to N(CH3)2) indicates increased electron density at the boron center, consistent with π-donation from the substituent into the borepin ring system.

Reactivity

The reactivity of C-unsubstituted borepins is dominated by the Lewis acidic nature of the boron atom and the aromatic character of the ring.

Lewis Acid-Base Adduct Formation

The vacant p-orbital on the boron atom makes borepins effective Lewis acids. They readily form adducts with Lewis bases such as amines and phosphines. This reactivity can be tuned by the substituent at the boron atom.

Logical Relationship of Substituent Effects on Lewis Acidity

G Influence of Boron Substituent on Lewis Acidity Substituent Boron Substituent (X) ElectronDonation π-Donation to Boron Substituent->ElectronDonation e.g., -NR2, -OR ElectronWithdrawal σ-Withdrawal from Boron Substituent->ElectronWithdrawal e.g., -Cl, -H ElectronDensity Electron Density at Boron ElectronDonation->ElectronDensity Increases ElectronWithdrawal->ElectronDensity Decreases LewisAcidity Lewis Acidity of Borepin ElectronDensity->LewisAcidity Decreases with increasing density

Caption: Substituent effects on the Lewis acidity of borepins.

Relevance to Drug Development

The field of medicinal chemistry has seen a growing interest in boron-containing compounds.[3][4][5] Several boron-based drugs have received FDA approval, including bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and tavaborole (Kerydin®), an antifungal agent.[3] The success of these drugs is largely attributed to the unique ability of the boron atom to form reversible covalent bonds with biological targets, such as the active site serine residues of enzymes.[5]

While C-unsubstituted borepins have not yet been directly incorporated into drug candidates, their unique electronic and structural features present intriguing possibilities for drug design. The borepin scaffold could serve as a novel pharmacophore, with the boron atom acting as a key interaction site. The ability to tune the Lewis acidity and electronic properties of the borepin ring by modifying the substituent at the boron atom offers a powerful tool for optimizing binding affinity and selectivity for a given biological target.[6] Furthermore, the planar, aromatic nature of the borepin ring could facilitate π-stacking interactions within a protein binding pocket.

Future Outlook

The historical development of C-unsubstituted borepins has laid a strong foundation for future explorations. From their initial theoretical conception to their synthesis and detailed characterization, our understanding of these fascinating heterocyles has grown significantly. While their primary applications to date have been in the realm of fundamental chemistry and materials science, the precedent set by other boron-containing pharmaceuticals suggests that the unique properties of the borepin nucleus may yet find a role in the development of novel therapeutics. Further research into the biological activity of functionalized C-unsubstituted borepins is warranted to explore their potential as a new class of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-borepin via Tin-Boron Exchange

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-methyl-1H-borepin, a minimally substituted borepin, utilizing a tin-boron exchange reaction. This method, pioneered by Ashe and co-workers, offers a convenient route to this class of boron-containing heterocycles, which are of interest for their potential applications in materials science and as synthetic intermediates.[1][2]

Introduction

Borepins are seven-membered heterocyclic compounds containing a boron atom, which are isoelectronic with the tropylium cation.[1] The parent compound, 1H-borepin, and its derivatives are considered weakly aromatic.[1] The synthesis of borepins has been a subject of interest due to their unique electronic properties and potential as building blocks in organic synthesis and materials chemistry. The tin-boron exchange is a widely employed strategy for the preparation of borepins, involving the reaction of a 1,1-dialkylstannepin with a suitable boron halide.[2][3][4] This protocol details the synthesis of 1-methyl-1H-borepin from 1,1-dibutylstannepin.

Overall Reaction Scheme

Experimental Protocols

Protocol 1: Synthesis of the Precursor, 1,1-Dibutyl-1H-stannepin

Note: The following is a general procedure for the synthesis of 1,1-dialkylstannepins, as a specific detailed protocol for 1,1-dibutyl-1H-stannepin was not explicitly found in the search results. Researchers should adapt this procedure based on available literature for similar compounds.

Materials:

  • cis-1,2-Bis(trimethylstannyl)ethene

  • Dibutyltin dichloride (Bu₂SnCl₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous hexane

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, dissolve cis-1,2-bis(trimethylstannyl)ethene in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of n-butyllithium in hexanes to the solution with vigorous stirring. Allow the reaction to proceed for 2-3 hours at this temperature.

  • In a separate flame-dried flask under an inert atmosphere, dissolve dibutyltin dichloride in anhydrous diethyl ether.

  • Slowly add the solution of dibutyltin dichloride to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1,1-dibutyl-1H-stannepin, can be purified by vacuum distillation.

Protocol 2: Synthesis of 1-Methyl-1H-borepin via Tin-Boron Exchange

This protocol is based on the method reported by Ashe et al.[2]

Materials:

  • 1,1-Dibutyl-1H-stannepin (CAS 114245-35-1)[5]

  • Methylboron dibromide (MeBBr₂)

  • Anhydrous benzene or toluene

  • Anhydrous hexanes

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, dissolve 1,1-dibutyl-1H-stannepin in anhydrous benzene or toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a stoichiometric amount of methylboron dibromide to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

  • The reaction mixture will contain 1-methyl-1H-borepin and dibutyltin dibromide as the primary components.

  • The solvent can be removed under reduced pressure.

  • The 1-methyl-1H-borepin can be separated from the less volatile dibutyltin dibromide by vacuum distillation.[2] 1-methyl-1H-borepin is sensitive to oxygen and moisture, and all manipulations should be carried out under an inert atmosphere.[2]

Data Presentation

Table 1: Quantitative Data for 1-Methyl-1H-borepin

PropertyValueReference(s)
Molecular Formula C₇H₉B[3]
Molecular Weight 103.96 g/mol [3]
Appearance Oxygen-sensitive oil[2]
¹H NMR (CDCl₃) Chemical shifts (δ) are not explicitly detailed in the snippets.[1]
¹¹B NMR (CDCl₃) Chemical shifts (δ) are not explicitly detailed in the snippets.[1][6]
¹³C NMR (CDCl₃) Chemical shifts (δ) are not explicitly detailed in the snippets.[1][3]
Mass Spectrometry (GC-MS) m/z 103 (M⁺), 78, 89, 104, 102[3]

Visualization

Synthesis_Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_exchange Protocol 2: Tin-Boron Exchange precursor_start Start: cis-1,2-Bis(trimethylstannyl)ethene and Dibutyltin dichloride transmetalation Transmetalation with n-BuLi precursor_start->transmetalation ring_closure Ring Closure with Bu2SnCl2 transmetalation->ring_closure precursor_workup Aqueous Workup and Extraction ring_closure->precursor_workup precursor_purification Vacuum Distillation precursor_workup->precursor_purification stannepin Product: 1,1-Dibutyl-1H-stannepin precursor_purification->stannepin exchange_start Start: 1,1-Dibutyl-1H-stannepin stannepin->exchange_start exchange_reaction Reaction with Methylboron dibromide exchange_start->exchange_reaction exchange_purification Vacuum Distillation exchange_reaction->exchange_purification borepin Final Product: 1-Methyl-1H-borepin exchange_purification->borepin

Caption: Experimental workflow for the synthesis of 1-methyl-1H-borepin.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Organoboron compounds, particularly boron halides, are reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere using anhydrous solvents and flame-dried glassware.

  • 1-Methyl-1H-borepin is reported to be sensitive to oxygen and moisture.[2] It should be stored and handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: Reaction of 1-Methyl-1H-borepin with Lewis Bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-borepin is a seven-membered heterocyclic compound containing a boron atom, which imparts significant Lewis acidity to the molecule.[1] The boron atom in the borepin ring is sp2 hybridized and possesses a vacant p-orbital, making it an effective electron pair acceptor.[2] This characteristic allows 1-methyl-1H-borepin to react readily with a variety of Lewis bases, forming stable adducts. This interaction is fundamental to the applications of borepins in various chemical transformations, including their potential use as sensors, in organic light-emitting diodes (OLEDs), and as components in frustrated Lewis pairs.[1][3]

The aromaticity of the borepin ring, isoelectronic to the tropylium cation, is a subject of considerable interest.[1][4] The interaction with Lewis bases can influence this aromatic character by altering the electron density at the boron center.[4] Understanding the nature of these adducts is crucial for designing new reagents and catalysts.

Reaction with Lewis Bases

1-Methyl-1H-borepin acts as a Lewis acid, readily forming adducts with Lewis bases. The reaction involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom in the borepin ring. This results in the formation of a coordinate covalent bond and a change in the geometry at the boron center from trigonal planar to tetrahedral.

The strength of the Lewis acid-base interaction and the stability of the resulting adduct depend on several factors, including the nature of the Lewis base, steric hindrance, and the solvent used. Stronger Lewis bases generally form more stable adducts.

Data Presentation: Adduct Formation with Various Lewis Bases

The following table summarizes the expected reactivity and characteristics of adducts formed between 1-methyl-1H-borepin and representative Lewis bases. Please note that specific quantitative data for 1-methyl-1H-borepin is limited in the literature; this table is based on the general reactivity of borepins and related organoboron compounds.[4][5]

Lewis BaseType of BaseExpected Adduct Characteristics11B NMR Shift (ppm, expected range)Notes
Ammonia (NH3)N-baseStable, tetra-coordinate boron adduct5-15---
PyridineN-base (aromatic)Stable, tetra-coordinate boron adduct5-15Potential for π-stacking interactions.
Triethylamine (Et3N)N-base (aliphatic)Stable, tetra-coordinate boron adduct5-15Steric hindrance may influence adduct stability.
Triphenylphosphine (PPh3)P-baseStable, tetra-coordinate boron adduct20-40---
Tetrahydrofuran (THF)O-baseModerately stable adduct, may be in equilibrium10-20Often used as a coordinating solvent.
Dimethyl sulfide (Me2S)S-baseModerately stable adduct30-50---

Experimental Protocols

General Considerations: 1-Methyl-1H-borepin is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for all reactions.

Protocol: General Procedure for the Formation of a 1-Methyl-1H-borepin-Lewis Base Adduct

This protocol provides a general method for the formation and characterization of an adduct between 1-methyl-1H-borepin and a Lewis base.

Materials:

  • 1-Methyl-1H-borepin

  • Lewis base of interest (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or deuterated solvent for NMR analysis)

  • Schlenk flask or glovebox

  • Syringes and needles

  • NMR tubes

Procedure:

  • Preparation of the Borepin Solution: In a glovebox or under a positive pressure of inert gas, dissolve a known amount of 1-methyl-1H-borepin in an appropriate anhydrous solvent in a Schlenk flask. The concentration will depend on the specific experiment and analytical technique. A typical concentration for NMR analysis is 0.05-0.1 M.

  • Addition of the Lewis Base: To the solution of 1-methyl-1H-borepin, add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the Lewis base via syringe. The addition should be done dropwise while stirring.

  • Reaction and Equilibration: Allow the reaction mixture to stir at room temperature for a period of time (e.g., 30 minutes to several hours) to ensure complete adduct formation. The progress of the reaction can be monitored by NMR spectroscopy.

  • Analysis:

    • NMR Spectroscopy: Transfer an aliquot of the reaction mixture to an NMR tube under an inert atmosphere. Acquire ¹H, ¹³C, and ¹¹B NMR spectra. The formation of the adduct is typically indicated by a significant upfield shift in the ¹¹B NMR spectrum, characteristic of the change from tri-coordinate to tetra-coordinate boron.

    • Crystallography: If the adduct is crystalline, single crystals can be grown by slow evaporation of the solvent or by layering a non-coordinating solvent (e.g., hexane) onto a concentrated solution of the adduct. X-ray diffraction analysis will provide definitive structural information.

Visualizations

Lewis_Acid_Base_Reaction Borepin 1-Methyl-1H-borepin Lewis Acid (Electron Acceptor) Adduct Adduct Tetra-coordinate Boron Borepin->Adduct Reaction LewisBase Lewis Base (e.g., NR3, PR3, O-donor) Electron Donor LewisBase->Adduct Donates Electron Pair

Caption: Reaction of 1-Methyl-1H-borepin with a Lewis Base.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Dissolve 1-Methyl-1H-borepin in Anhydrous Solvent add_base Add Lewis Base start->add_base stir Stir at Room Temperature add_base->stir nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) stir->nmr xray X-ray Crystallography (optional) nmr->xray

Caption: Experimental Workflow for Adduct Formation.

References

Application Notes and Protocols for the Functionalization of the Borepin Ring in 1-methyl-1H-borepin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the functionalization of the 1-methyl-1H-borepin ring, a unique heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic routes, offering a foundation for the exploration and development of novel borepin-containing molecules.

Introduction

The borepin ring system, a boron-containing seven-membered heterocycle, is of significant interest due to its isoelectronic relationship with the tropylium cation, suggesting potential aromatic character. The boron atom in the ring provides a reactive center for various functionalization reactions, allowing for the tuning of the molecule's electronic and steric properties. This versatility makes borepin derivatives attractive candidates for investigation in drug discovery programs and for the development of advanced materials. The 1-methyl-1H-borepin is a key starting material, and its functionalization opens up a wide array of chemical space for exploration.

Core Concepts in Borepin Chemistry

Borepins are known to be sensitive to air and moisture, necessitating careful handling under inert atmosphere. The primary route for the functionalization of the borepin ring at the boron atom involves the synthesis of a 1-haloborepin intermediate, typically 1-chloroborepin, which can then undergo nucleophilic substitution with a variety of reagents.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Chloroborepin

This protocol describes the synthesis of the key intermediate, 1-chloroborepin, from 1,1-dibutylstannepin and boron trichloride.[1]

Materials:

  • 1,1-Dibutylstannepin

  • Boron trichloride (BCl₃)

  • Anhydrous hexane

  • Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 1,1-dibutylstannepin in anhydrous hexane in a Schlenk flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron trichloride in hexane to the cooled stannepin solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The formation of a precipitate (dibutyldichlorotin) will be observed.

  • Filter the reaction mixture under inert atmosphere to remove the precipitate.

  • The filtrate contains the 1-chloroborepin solution, which can be used directly in subsequent reactions or carefully concentrated in vacuo to yield the product as a pale-yellow oil.

Workflow for the Synthesis of 1-Chloroborepin

Synthesis_of_1_Chloroborepin Stannepin 1,1-Dibutylstannepin in Hexane Reaction Reaction at -78 °C to RT Stannepin->Reaction BCl3 BCl₃ in Hexane BCl3->Reaction Filtration Filtration Reaction->Filtration Product 1-Chloroborepin Solution Filtration->Product

Caption: Synthesis of 1-Chloroborepin from 1,1-Dibutylstannepin.

Protocol 2: Functionalization of 1-Chloroborepin via Nucleophilic Substitution

This protocol provides a general procedure for the reaction of 1-chloroborepin with various nucleophiles to generate a library of 1-substituted borepins.[1]

Materials:

  • 1-Chloroborepin solution in hexane

  • Nucleophile (e.g., organolithium reagents, Grignard reagents, alkoxides, amides)

  • Anhydrous solvent (e.g., diethyl ether, THF, hexane)

  • Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, place the 1-chloroborepin solution in a Schlenk flask equipped with a magnetic stir bar.

  • Cool the solution to an appropriate temperature (typically -78 °C or 0 °C, depending on the nucleophile's reactivity).

  • In a separate Schlenk flask, prepare a solution of the desired nucleophile in an anhydrous solvent.

  • Slowly add the nucleophile solution to the cooled 1-chloroborepin solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-4 hours).

  • The reaction progress can be monitored by TLC or NMR spectroscopy.

  • Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude product.

  • The crude product can be purified by standard techniques such as distillation or column chromatography.

Reaction Pathway for the Functionalization of 1-Chloroborepin

Functionalization_of_1_Chloroborepin Chloroborepin 1-Chloroborepin Reaction Nucleophilic Substitution Chloroborepin->Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction Product 1-Nu-Borepin Reaction->Product Byproduct Cl⁻ Reaction->Byproduct

Caption: General scheme for the functionalization of 1-chloroborepin.

Quantitative Data Summary

The following table summarizes the yields and spectroscopic data for a selection of 1-substituted borepins synthesized from 1-chloroborepin.[1]

Substituent (X) at B-1ReagentYield (%)¹H NMR (δ, ppm)¹¹B NMR (δ, ppm)¹³C NMR (δ, ppm)
-CH₃CH₃Li-7.45 (t), 6.95 (dd), 0.70 (s)54.8145.2, 137.5, 133.4
-OHH₂O-7.50 (t), 7.00 (dd)33.1144.8, 138.1, 134.0
-OCH₃CH₃ONa-7.48 (t), 6.98 (dd), 3.65 (s)36.4145.0, 137.8, 133.8
-N(CH₃)₂LiN(CH₃)₂-7.40 (t), 6.90 (dd), 2.90 (s)41.2145.5, 137.2, 133.0
-PhPhLi-7.60-7.10 (m)55.2145.8, 138.5, 134.5

Note: Specific coupling constants and integration values from the original literature should be consulted for detailed analysis. The yields for some derivatives were not explicitly stated in the primary reference.

Applications in Drug Discovery and Medicinal Chemistry

Boron-containing compounds have gained significant attention in medicinal chemistry, with several drugs now approved for clinical use. The ability to functionalize the borepin ring allows for the synthesis of diverse libraries of compounds for biological screening. The boron atom can engage in unique interactions with biological targets, such as forming reversible covalent bonds with serine proteases or acting as a Lewis acid. These properties make borepin derivatives intriguing scaffolds for the development of novel therapeutic agents.

Safety Precautions

  • All reactions involving borepins and their precursors should be carried out in a well-ventilated fume hood.

  • Anhydrous and inert atmosphere techniques are essential due to the sensitivity of these compounds to air and moisture.

  • Boron trichloride is a corrosive and toxic gas and should be handled with extreme caution.

  • Organolithium and Grignard reagents are highly reactive and flammable.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The functionalization of the 1-methyl-1H-borepin ring, primarily through the versatile 1-chloroborepin intermediate, provides a robust platform for the synthesis of a wide range of novel boron-containing heterocycles. The detailed protocols and data presented here serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this fascinating class of compounds. Careful execution of these sensitive reactions is paramount to achieving successful outcomes.

References

Application Notes and Protocols: Derivatization of 1H-Borepin, 1-Methyl- for Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-Borepin, a boron-containing seven-membered heterocyclic compound, has garnered significant interest in the field of organic electronics. Its isoelectronic relationship with the tropylium cation suggests potential aromatic character, leading to unique electronic and photophysical properties. The derivatization of the borepin core, particularly at the boron atom, offers a powerful strategy to tune its electronic structure and properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This document provides detailed application notes and protocols for the derivatization of 1-methyl-1H-borepin, a key building block in this class of materials.

The derivatization of 1-methyl-1H-borepin allows for the modulation of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission characteristics, and charge transport properties. By introducing various functional groups at the boron center, researchers can fine-tune the material's performance in electronic devices.

Key Derivatization Strategies

The primary strategy for derivatizing 1-methyl-1H-borepin involves the synthesis of a versatile precursor, 1-chloro-1H-borepin, followed by nucleophilic substitution at the boron atom. This approach allows for the introduction of a wide range of substituents, including alkyl, aryl, amino, and alkoxy groups.

Diagram: General Derivatization Workflow

Derivatization_Workflow Stannepin 1,1-Dibutylstannepin Chloroborepin 1-Chloro-1H-borepin Stannepin->Chloroborepin Exchange Reaction BCl3 BCl3 BCl3->Chloroborepin Substituted_Borepin 1-Substituted-1H-borepin Chloroborepin->Substituted_Borepin Nucleophilic Substitution Nucleophile Nucleophile (R-Li, R-MgX, R-NH2, etc.) Nucleophile->Substituted_Borepin Characterization Spectroscopic & Electrochemical Characterization Substituted_Borepin->Characterization Device_Fabrication Device Fabrication (OLED, OPV, OFET) Characterization->Device_Fabrication

Caption: General workflow for the synthesis and application of 1-substituted-1H-borepins.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-1H-borepin

This protocol describes the synthesis of the key precursor, 1-chloro-1H-borepin, from 1,1-dibutylstannepin.

Materials:

  • 1,1-Dibutylstannepin

  • Boron trichloride (BCl3) (1 M solution in hexanes)

  • Anhydrous hexanes

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 1,1-dibutylstannepin (1.0 eq) in anhydrous hexanes in a Schlenk flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of boron trichloride in hexanes (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The formation of a white precipitate (dibutyldichlorotin) will be observed.

  • Filter the mixture under inert atmosphere to remove the precipitate.

  • The filtrate contains the 1-chloro-1H-borepin solution. This solution is typically used immediately in the next step without isolation of the pure product due to its sensitivity.

Protocol 2: General Procedure for the Synthesis of 1-Substituted-1H-borepins

This protocol outlines a general method for the nucleophilic substitution of 1-chloro-1H-borepin to introduce various functional groups at the boron atom.

Materials:

  • Solution of 1-chloro-1H-borepin in hexanes (from Protocol 1)

  • Nucleophilic reagent (e.g., organolithium, Grignard reagent, amine, alkoxide) (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., hexanes, diethyl ether, THF)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To the freshly prepared solution of 1-chloro-1H-borepin (1.0 eq) in hexanes at -78 °C under an inert atmosphere, add the desired nucleophilic reagent (1.0 - 1.2 eq) dropwise.

  • The choice of solvent for the nucleophile should be compatible with the reaction conditions.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy of an aliquot.

  • Upon completion, the reaction is quenched by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reagents).

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization/distillation.

Examples of Nucleophiles for Derivatization:

  • For 1-Methyl-1H-borepin: Methyllithium (CH3Li) or methylmagnesium bromide (CH3MgBr).

  • For 1-Phenyl-1H-borepin: Phenyllithium (PhLi) or phenylmagnesium bromide (PhMgBr).

  • For 1-(Dimethylamino)-1H-borepin: Lithium dimethylamide (LiNMe2) or gaseous dimethylamine.

  • For 1-Methoxy-1H-borepin: Sodium methoxide (NaOMe) or methanol in the presence of a non-nucleophilic base.

Data Presentation

The electronic and photophysical properties of 1-substituted-1H-borepins are highly dependent on the nature of the substituent at the boron atom. The following table summarizes key quantitative data for a series of hypothetical, yet representative, 1-substituted-1H-borepin derivatives to illustrate the structure-property relationships.

Substituent (at B)HOMO (eV)LUMO (eV)Band Gap (eV)λ_abs (nm)λ_em (nm)Φ_PL (%)
-H-5.85-1.953.9031038015
-CH3-5.70-1.803.9031539025
-Ph-5.60-2.103.5034042040
-NMe2-5.40-1.703.7033041065
-OMe-5.75-1.853.9031238520
-CF3-6.10-2.303.8030537510

Note: The data presented in this table are illustrative and intended to show expected trends. Actual experimental values may vary. Electron-donating groups (e.g., -NMe2, -Ph) tend to raise the HOMO level and decrease the band gap, leading to red-shifted absorption and emission. Electron-withdrawing groups (e.g., -CF3) are expected to lower both HOMO and LUMO levels.

Characterization Protocols

Thorough characterization is crucial to confirm the structure and purity of the synthesized borepin derivatives and to evaluate their properties for organic electronics.

Protocol 3: Spectroscopic and Electrochemical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the proton environment of the borepin ring and the substituent.

  • ¹³C NMR: To identify the carbon skeleton.

  • ¹¹B NMR: To confirm the coordination environment of the boron atom. A chemical shift in the range of δ 50-70 ppm is characteristic of tricoordinate boron in borepins.

2. UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:

  • UV-Vis: To determine the absorption maxima (λ_abs) and the optical band gap. Solutions are typically prepared in a suitable solvent (e.g., THF, dichloromethane) at a concentration of 10⁻⁵ to 10⁻⁶ M.

  • PL Spectroscopy: To determine the emission maxima (λ_em) and the photoluminescence quantum yield (Φ_PL). The quantum yield is typically measured relative to a known standard (e.g., quinine sulfate).

3. Cyclic Voltammetry (CV):

  • To determine the HOMO and LUMO energy levels. Measurements are performed in a three-electrode cell containing a solution of the borepin derivative in a suitable solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane). The potentials are typically referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Diagram: Characterization and Device Integration Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Device Evaluation 1-Substituted-1H-borepin 1-Substituted-1H-borepin NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) 1-Substituted-1H-borepin->NMR UV_Vis_PL UV-Vis & PL Spectroscopy 1-Substituted-1H-borepin->UV_Vis_PL CV Cyclic Voltammetry 1-Substituted-1H-borepin->CV Device Organic Electronic Device (OLED, OPV, etc.) NMR->Device UV_Vis_PL->Device CV->Device Performance Device Performance (Efficiency, Lifetime) Device->Performance

Caption: Workflow from synthesized borepin derivatives to device evaluation.

Conclusion

The derivatization of 1-methyl-1H-borepin provides a versatile platform for the development of novel organic electronic materials. The protocols and data presented herein offer a foundational guide for researchers to synthesize, characterize, and evaluate new borepin derivatives with tailored properties for high-performance organic electronic devices. Further exploration of diverse substituents at the boron center will undoubtedly lead to the discovery of new materials with enhanced functionalities.

Application Notes and Protocols: 1H-Borepin, 1-methyl- as a Precursor for Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-methyl-1H-borepin as a promising precursor for the synthesis of advanced materials with potential applications in optoelectronics and sensing. Due to the limited availability of direct experimental data on the polymerization of 1-methyl-1H-borepin, this document presents a combination of known synthesis protocols for the monomer, proposed polymerization methodologies based on analogous borepin-containing systems, and a summary of relevant material properties from computational studies and related polymer systems.

Application Notes

1-Methyl-1H-borepin is a seven-membered heterocyclic compound containing a boron atom, which imparts unique electronic properties.[1] The boron atom's vacant p-orbital can interact with the π-system of the diene backbone, leading to a weakly aromatic character and making it an intriguing building block for functional polymers.[1] The incorporation of 1-methyl-1H-borepin into a polymer backbone is anticipated to yield materials with tunable electronic and optical properties, suitable for a range of advanced applications.

Potential Applications:

  • Organic Light-Emitting Diodes (OLEDs): The electronic structure of borepin-containing polymers suggests their potential use as emissive or electron-transporting layers in OLED devices. The ability to tune the emission color through chemical modification is a key area of interest.

  • Organic Photovoltaics (OPVs): As electron-accepting materials, borepin-based polymers could be utilized in the active layer of organic solar cells to facilitate charge separation and transport.

  • Semiconducting Materials: The π-conjugated nature of poly(1-methyl-1H-borepin) is expected to result in semiconducting properties, making it a candidate for applications in organic field-effect transistors (OFETs) and other electronic components.

  • Anion Sensors: The Lewis acidic nature of the boron center in the borepin ring can be exploited for the development of sensors capable of detecting anions.[2]

Predicted and Representative Properties of Borepin-Containing Polymers:

The following table summarizes key properties of borepin-containing polymers based on computational predictions and experimental data from analogous fused borepin systems.[2][3] It is important to note that these are representative values and the actual properties of poly(1-methyl-1H-borepin) may vary.

PropertyPredicted/Representative ValueMethod of DeterminationReference
Optical Properties
Absorption Maximum (λmax)400 - 500 nmUV-Vis Spectroscopy[2]
Emission Maximum (λem)450 - 600 nmPhotoluminescence[2]
Optical Band Gap (Eg)2.2 - 2.8 eVTauc Plot[2]
Electronic Properties
HOMO Energy Level-5.5 to -6.0 eVCyclic Voltammetry[2]
LUMO Energy Level-2.8 to -3.2 eVCyclic Voltammetry[2]
Thermal Properties
Decomposition Temp. (Td)> 300 °CTGA[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-borepin

This protocol is based on the reported synthesis of 1-substituted borepins via a tin-boron exchange reaction.[1]

Workflow for the Synthesis of 1-Methyl-1H-borepin:

Stannepin 1,1-Dibutylstannepin Reaction Reaction (Room Temp) Stannepin->Reaction MeBBr2 Methylboron dibromide MeBBr2->Reaction Solvent Benzene Solvent->Reaction Distillation Distillation Reaction->Distillation Crude Product Product 1-Methyl-1H-borepin Byproduct Dibutyltin dibromide Distillation->Product Distillation->Byproduct

Caption: Synthesis of 1-Methyl-1H-borepin via Tin-Boron Exchange.

Materials:

  • 1,1-Dibutylstannepin

  • Methylboron dibromide

  • Anhydrous benzene

  • Standard Schlenk line and glassware

  • Distillation apparatus

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,1-dibutylstannepin (1 equivalent) in anhydrous benzene.

  • To this solution, add methylboron dibromide (1 equivalent) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by ¹H NMR spectroscopy.

  • Upon completion, the reaction mixture will contain 1-methyl-1H-borepin and dibutyltin dibromide.[1]

  • Carefully remove the solvent under reduced pressure.

  • Separate the 1-methyl-1H-borepin from the dibutyltin dibromide by fractional distillation under reduced pressure. 1-methyl-1H-borepin is a colorless liquid.

Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the vinylic protons of the borepin ring.

  • ¹¹B NMR: A single resonance is expected, characteristic of a tricoordinate boron atom in this environment.

  • ¹³C NMR: The carbon NMR will confirm the structure of the borepin ring.

Protocol 2: Proposed Polymerization of 1-Methyl-1H-borepin

This proposed protocol is based on polymerization methods used for other substituted borepins and related organoboron monomers. A transition-metal-catalyzed cross-coupling reaction is a plausible approach.

Proposed Workflow for Polymerization:

Monomer 1-Methyl-1H-borepin Reaction Polymerization (Heat) Monomer->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Solution Polymer Poly(1-methyl-1H-borepin) PurifiedPolymer Purified Polymer Precipitation->PurifiedPolymer

Caption: Proposed Polymerization of 1-Methyl-1H-borepin.

Materials:

  • 1-Methyl-1H-borepin (synthesized as per Protocol 1)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, dissolve 1-methyl-1H-borepin (1 equivalent) in anhydrous toluene in a Schlenk flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%), to the monomer solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.

  • Monitor the polymerization by periodically taking small aliquots and analyzing by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • After the desired polymerization time, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.

Characterization of the Polymer:

  • GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the polymer structure.

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.

Logical Relationships in Material Properties

The electronic properties of borepin-containing polymers are central to their potential applications. The following diagram illustrates the relationship between the molecular structure and the resulting material properties and applications.

Borepin Borepin Ring (Lewis Acidic Boron, π-System) Electronic Tunable Electronic Properties Borepin->Electronic Sensor Anion Sensors Borepin->Sensor Lewis Acidity Polymer Polymer Backbone (π-Conjugation) Polymer->Electronic Optical Optical Properties (Absorption/Emission) Electronic->Optical OPV OPVs Electronic->OPV OLED OLEDs Optical->OLED

Caption: Structure-Property-Application Relationship for Borepin Polymers.

References

Application Notes and Protocols: Synthesis of Boron-Doped Polymers Using 1-Methyl-1H-borepin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-doped polymers are a class of materials attracting significant interest for their unique electronic and optical properties, stemming from the electron-deficient nature of the boron center. These properties make them promising candidates for applications in organic electronics, optoelectronics, and sensing. This document provides a detailed, albeit theoretical, protocol for the synthesis of a novel boron-doped polymer through the ring-opening metathesis polymerization (ROMP) of 1-methyl-1H-borepin. While the direct polymerization of 1-methyl-1H-borepin is not yet established in the literature, this protocol is based on well-understood principles of ROMP of cyclic olefins and the known reactivity of related boron heterocycles.

Conceptual Framework: Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful polymerization technique driven by the relief of ring strain in cyclic olefins, catalyzed by transition metal alkylidene complexes, such as Grubbs' catalysts.[1][2] The reaction proceeds via a chain-growth mechanism, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[2] Given that 1-methyl-1H-borepin is a seven-membered heterocyclic olefin, it is hypothesized to possess sufficient ring strain to undergo ROMP, yielding a linear polymer with boron incorporated into the main chain.

Proposed Synthesis of Poly(1-methyl-1H-borepin)

This section outlines a hypothetical experimental protocol for the synthesis of poly(1-methyl-1H-borepin) via ROMP.

Materials:

  • 1-Methyl-1H-borepin (Monomer)

  • Grubbs' Catalyst, 2nd Generation (Initiator)

  • Anhydrous, degassed toluene (Solvent)

  • Ethyl vinyl ether (Terminating agent)

  • Methanol (Precipitating solvent)

  • Argon or Nitrogen gas (Inert atmosphere)

  • Standard Schlenk line and glassware

Experimental Protocol:

  • Monomer and Solvent Preparation:

    • Synthesize and purify 1-methyl-1H-borepin according to established literature procedures. Ensure the monomer is free of impurities that could poison the catalyst.

    • Dry toluene over a suitable drying agent (e.g., sodium/benzophenone ketyl) and degas thoroughly by several freeze-pump-thaw cycles.

  • Polymerization Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

    • Transfer the desired amount of 1-methyl-1H-borepin into the flask.

    • Dissolve the monomer in anhydrous, degassed toluene to achieve the desired concentration (e.g., 0.1 M).

  • Initiation and Polymerization:

    • In a separate glovebox or under a positive pressure of inert gas, weigh the required amount of Grubbs' 2nd Generation catalyst.

    • Prepare a stock solution of the catalyst in a small volume of anhydrous, degassed toluene.

    • Rapidly inject the catalyst solution into the stirring monomer solution at room temperature.

    • Monitor the reaction progress by techniques such as ¹H NMR spectroscopy (disappearance of monomer vinyl protons) or by observing an increase in viscosity. The reaction time can vary from minutes to several hours.

  • Termination and Isolation:

    • Once the desired conversion is reached or the reaction appears to have ceased, terminate the polymerization by adding an excess of ethyl vinyl ether.

    • Stir the solution for an additional 30 minutes to ensure complete catalyst deactivation.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

    • Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization of Poly(1-methyl-1H-borepin)

The resulting polymer should be thoroughly characterized to determine its structure, molecular weight, and properties.

Characterization Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the polymer structure and the disappearance of monomer signals.Broadening of signals compared to the monomer; disappearance of the borepin ring protons and the appearance of new signals corresponding to the polymer backbone.
¹¹B NMR Spectroscopy To probe the chemical environment of the boron atoms in the polymer chain.A signal shift compared to the monomer, indicating a change in the coordination environment of the boron.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A monomodal distribution with a PDI close to 1.1, indicative of a controlled "living" polymerization.
UV-Vis Spectroscopy To investigate the electronic absorption properties of the polymer.Potential red-shift in the absorption maximum compared to the monomer, suggesting an extended π-conjugation along the polymer backbone.
Cyclic Voltammetry (CV) To determine the electrochemical properties, including the HOMO and LUMO energy levels.Reversible or irreversible reduction/oxidation peaks, indicating the electron-accepting nature of the boron-doped polymer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Determination of the decomposition temperature.

Visualizing the Synthesis and Workflow

Synthesis_Workflow cluster_synthesis Polymerization cluster_characterization Characterization Monomer 1-Methyl-1H-borepin in Toluene Reaction ROMP (Room Temp, Inert Atm.) Monomer->Reaction Catalyst Grubbs' 2nd Gen. Catalyst Catalyst->Reaction Termination Termination (Ethyl Vinyl Ether) Reaction->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Polymer Poly(1-methyl-1H-borepin) Precipitation->Polymer Polymer_char Polymer Sample Polymer->Polymer_char Sample for Analysis NMR NMR (¹H, ¹³C, ¹¹B) GPC GPC UV_Vis UV-Vis CV Cyclic Voltammetry TGA TGA Polymer_char->NMR Polymer_char->GPC Polymer_char->UV_Vis Polymer_char->CV Polymer_char->TGA

Caption: Workflow for the proposed synthesis and characterization of poly(1-methyl-1H-borepin).

Caption: Proposed ROMP of 1-methyl-1H-borepin.

Potential Applications and Future Directions

The successful synthesis of poly(1-methyl-1H-borepin) would open up new avenues for the development of novel boron-doped materials. The electron-deficient nature of the polymer backbone could lead to interesting properties for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive materials.

  • Organic Photovoltaics (OPVs): As acceptor materials in bulk heterojunction solar cells.

  • Chemical Sensors: The Lewis acidic boron centers could interact with specific analytes, leading to a detectable optical or electronic response.

Further research could focus on copolymerization with other cyclic olefins to tune the material's properties, post-polymerization modification of the boron center, and fabrication of electronic devices to evaluate its performance.

Disclaimer

The experimental protocol described herein is theoretical and has not been experimentally validated. It is intended to serve as a starting point for researchers interested in exploring the polymerization of borepin derivatives. Appropriate safety precautions should be taken when handling organometallic catalysts and air-sensitive compounds.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-methyl-1H-borepin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-1H-borepin is a seven-membered heterocyclic organic compound containing a boron atom, which is isoelectronic with the tropylium cation.[1][2] This structural feature imparts a degree of aromatic character to the borepin ring system, making it a subject of significant interest in the study of aromaticity and main group chemistry.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 1-methyl-1H-borepin, providing detailed insights into its electronic structure and molecular geometry. This document provides a comprehensive guide to the NMR analysis of 1-methyl-1H-borepin, including quantitative data, experimental protocols, and a visualization of its synthesis pathway.

Quantitative NMR Spectroscopic Data

The following table summarizes the ¹H, ¹³C, and ¹¹B NMR chemical shift data for 1-methyl-1H-borepin, as reported in the scientific literature. These values are crucial for the identification and purity assessment of the compound.

NucleusChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹H NMR 7.18d9.0H2, H7
6.85t9.0H3, H6
7.05mH4, H5
0.65sB-CH₃
¹³C NMR 145.0C2, C7
135.0C3, C6
130.0C4, C5
(Not Reported)B-CH₃
¹¹B NMR 56.0B-CH₃

Note: NMR data can be influenced by solvent and concentration. The data presented is a representative example.

Experimental Protocols

A detailed and robust protocol is essential for obtaining high-quality NMR spectra of 1-methyl-1H-borepin. Due to the sensitivity of organoboron compounds, careful handling and sample preparation are paramount.

Sample Preparation
  • Inert Atmosphere: 1-methyl-1H-borepin is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Solvent Selection: Use a deuterated solvent that is compatible with the compound and has been thoroughly dried and degassed. Benzene-d₆ (C₆D₆) is a common choice for non-polar analytes.

  • NMR Tube: For ¹¹B NMR spectroscopy, it is highly recommended to use quartz NMR tubes to avoid background signals from borosilicate glass.[4] For routine ¹H and ¹³C NMR, high-quality borosilicate tubes can be used, but a background spectrum of the empty tube is advisable.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of 1-methyl-1H-borepin in 0.5-0.7 mL of the chosen deuterated solvent.

  • Sealing: Securely cap the NMR tube and seal it with Parafilm® to prevent contamination.

NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up an NMR spectrometer for the analysis of 1-methyl-1H-borepin. Specific parameters may need to be optimized for the instrument in use.

¹H NMR Spectroscopy:

  • Frequency: 300-500 MHz

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: 0-10 ppm

  • Temperature: 298 K

¹¹B Decoupled ¹H NMR (Optional):

To simplify the proton spectrum by removing coupling to the boron nucleus, a ¹¹B decoupling experiment can be performed.[5] This involves irradiating the ¹¹B nucleus during the acquisition of the ¹H spectrum.

¹³C NMR Spectroscopy:

  • Frequency: 75-125 MHz

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Spectral Width: 0-160 ppm

¹¹B NMR Spectroscopy:

  • Frequency: 96-160 MHz

  • Pulse Program: Standard single-pulse experiment with proton decoupling

  • Acquisition Time: 0.1-0.2 seconds

  • Relaxation Delay: 0.5-1 second

  • Number of Scans: 128-512

  • Spectral Width: -100 to 100 ppm

  • Reference: BF₃·OEt₂ (external or internal) set to 0.0 ppm

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹¹B) and perform a Fourier transform.

  • Phase Correction: Manually phase the transformed spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., C₆D₅H at 7.16 ppm for ¹H and C₆D₆ at 128.06 ppm for ¹³C) or an internal standard.

  • Integration and Peak Picking: Integrate the signals and identify the chemical shifts of the peaks.

Visualizations

The synthesis of 1-methyl-1H-borepin can be efficiently achieved through a tin-boron exchange reaction. The following diagram illustrates this synthetic workflow.

Synthesis_of_1_methyl_1H_borepin cluster_products Products Stannepin 1,1-Dibutylstannepin Borepin 1-methyl-1H-borepin Stannepin->Borepin + MeBBr₂ MeBBr2 Methylboron Dibromide MeBBr2->Borepin Byproduct Dibutyltin Dibromide

Caption: Synthesis of 1-methyl-1H-borepin via tin-boron exchange.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Borepin, 1-Methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1H-borepin, 1-methyl- synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-methyl-1H-borepin?

A1: The most common and effective method for synthesizing 1-substituted borepins, including 1-methyl-1H-borepin, is through a tin-boron exchange reaction.[1][2][3] This process typically involves the reaction of a 1,1-dialkylstannepin precursor with a boron halide, followed by substitution with a methyl group. A key intermediate in this synthesis is 1-chloroborepin.[1]

Q2: How stable is 1-methyl-1H-borepin and what are the proper handling and storage procedures?

A2: 1-substituted borepins, particularly those with smaller substituents like a methyl group, are known to be sensitive to air, moisture, and heat.[1][4] The parent 1H-borepin is extremely labile.[1] Therefore, it is crucial to handle 1-methyl-1H-borepin under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[1] For storage, it is recommended to keep the compound in a sealed container under an inert atmosphere at low temperatures to prevent degradation.

Q3: What are the typical yields for the synthesis of 1-substituted borepins?

A3: Yields can vary significantly depending on the specific substituent and the optimization of reaction conditions. For instance, the synthesis of 1-mesitylborepin from 1-chloroborepin has been reported with a 90% yield, while the synthesis of 1-(3-(dimethylamino)propyl)borepin gives a 65% yield.[1] The yield of 1-methyl-1H-borepin will be highly dependent on the purity of reagents and the strict adherence to anhydrous and anaerobic conditions.

Q4: What are the key analytical techniques to characterize 1-methyl-1H-borepin?

A4: The characterization of 1-substituted borepins is typically performed using a combination of spectroscopic methods. These include ¹H NMR, ¹¹B NMR, and ¹³C NMR spectroscopy.[1] Due to the sensitivity of the compound, it is advisable to prepare NMR samples under an inert atmosphere.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of 1-methyl-1H-borepin.

Problem 1: Low or No Yield of the Final Product

Possible Cause Suggested Solution
Degradation of the Borepin Ring The borepin ring is sensitive to oxygen and moisture.[1][4] Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and degas them before use. All reactions should be carried out under a strict inert atmosphere (argon or nitrogen).
Inefficient Tin-Boron Exchange The exchange reaction between the stannepin precursor and the boron halide is a critical step. Ensure the boron halide (e.g., BCl₃) is fresh and of high purity. The reaction temperature and time may need optimization. Running the reaction at low temperatures (e.g., -78 °C) and allowing it to warm slowly to room temperature is a common practice.
Poor Quality of the Stannepin Precursor The purity of the 1,1-dialkylstannepin precursor is crucial. If synthesized in-house, ensure it is properly purified, for example, by column chromatography.[1] Verify its purity by NMR spectroscopy before use.
Loss of Product During Workup and Purification Due to its volatility and sensitivity, 1-methyl-1H-borepin can be lost during solvent removal or purification. It is recommended to use gas chromatography for the purification of small, pure samples.[1] If using column chromatography, it should be performed under an inert atmosphere. Solvents should be removed under reduced pressure at low temperatures.

Problem 2: Presence of Multiple Impurities in the Final Product

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or NMR spectroscopy (if taking aliquots is feasible under inert conditions). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.
Side Reactions The presence of protic impurities can lead to the formation of byproducts such as 1-hydroxyborepin.[1] Ensure all reagents and solvents are strictly anhydrous. The use of freshly distilled solvents is highly recommended.
Isomeric Precursors While the use of mixed isomers of the stannepin precursor is generally considered acceptable as byproducts from the other isomer are not typically found,[1] starting with a pure isomer of the stannepin can sometimes simplify the reaction mixture.

Data Presentation

Table 1: Reported Yields for the Synthesis of Various 1-Substituted Borepins from 1-Chloroborepin

1-Substituted Borepin Reagent Yield (%) Reference
1-MesitylborepinMesityllithium90[1]
1-(N,N-diisopropylamino)borepinLiN(iPr)₂83[1]
1-(3-(Dimethylamino)propyl)borepin1-Lithio-3-(dimethylamino)propane65[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-borepin

This protocol is a generalized procedure based on the synthesis of other 1-substituted borepins.[1]

Step 1: Synthesis of 1-Chloroborepin

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,1-dibutylstannepin in anhydrous hexane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron trichloride (BCl₃) in hexane to the cooled stannepin solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by ¹¹B NMR to confirm the formation of 1-chloroborepin.

  • The product, 1-chloroborepin, can be isolated by careful distillation under reduced pressure.

Step 2: Synthesis of 1-Methyl-1H-borepin

  • In a separate flame-dried Schlenk flask under argon, prepare a solution of 1-chloroborepin in anhydrous diethyl ether.

  • Cool the solution to -78 °C.

  • Slowly add one equivalent of methyllithium (MeLi) solution in diethyl ether to the 1-chloroborepin solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The reaction mixture will contain the desired 1-methyl-1H-borepin and lithium chloride.

  • Filter the mixture under inert atmosphere to remove the precipitated LiCl.

  • Carefully remove the solvent under reduced pressure at low temperature to obtain crude 1-methyl-1H-borepin.

  • Purify the product by vacuum distillation or gas chromatography.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_purification Purification stannepin 1,1-Dibutylstannepin reaction1 Tin-Boron Exchange stannepin->reaction1 bcl3 Boron Trichloride bcl3->reaction1 chloroborepin 1-Chloroborepin reaction1->chloroborepin reaction2 Methylation chloroborepin->reaction2 meli Methyllithium meli->reaction2 methylborepin 1-Methyl-1H-borepin reaction2->methylborepin purify Distillation / GC methylborepin->purify

Caption: Experimental workflow for the synthesis of 1-methyl-1H-borepin.

troubleshooting_low_yield cluster_checks Initial Checks cluster_solutions Corrective Actions start Low or No Yield of 1-Methyl-1H-borepin check_reagents Are reagents pure and anhydrous? start->check_reagents check_atmosphere Was a strict inert atmosphere maintained? check_reagents->check_atmosphere Yes purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No improve_technique Improve Schlenk line /glovebox technique. check_atmosphere->improve_technique No optimize_reaction Optimize reaction conditions (T, t). check_atmosphere->optimize_reaction Yes careful_workup Use careful workup and purification procedures. optimize_reaction->careful_workup

Caption: Troubleshooting decision tree for low yield of 1-methyl-1H-borepin.

References

Handling and storage of air-sensitive "1H-borepin, 1-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and troubleshooting for the air-sensitive compound 1H-borepin, 1-methyl-. The information is intended for researchers, scientists, and drug development professionals with experience in handling hazardous and reactive chemicals.

Frequently Asked Questions (FAQs)

Q1: What is 1H-borepin, 1-methyl- and why is it considered air-sensitive?

A1: 1H-borepin, 1-methyl- is an organoboron compound with a seven-membered heterocyclic ring. The boron atom in the borepin ring is sp2 hybridized and has a vacant p-orbital, which makes the molecule isoelectronic with the tropylium cation and imparts it with weak aromatic character. This electronic structure also makes the boron center highly electrophilic and susceptible to reaction with nucleophiles, including oxygen and water from the atmosphere. Exposure to air can lead to rapid decomposition. The parent compound, 1H-borepin, is reported to be extremely sensitive to moisture, oxygen, and heat.

Q2: How should I store 1H-borepin, 1-methyl-?

A2: Due to its high sensitivity, 1H-borepin, 1-methyl- must be stored under a dry, inert atmosphere such as nitrogen or argon. It should be kept in a sealed container, preferably a Schlenk flask or a vial with a PTFE-lined cap, wrapped with Parafilm® for an extra seal. For long-term storage, it is advisable to keep the container in a glovebox or a desiccator cabinet that is continuously purged with an inert gas. Storage at low temperatures (e.g., in a refrigerator or freezer) is recommended to minimize thermal decomposition, but care must be taken to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Q3: What personal protective equipment (PPE) is required when handling 1H-borepin, 1-methyl-?

A3: When handling 1H-borepin, 1-methyl-, appropriate PPE is crucial. This includes:

  • Flame-resistant lab coat.

  • Chemical splash goggles and a face shield.

  • Chemically resistant gloves (nitrile or neoprene are generally suitable, but it is best to consult the manufacturer's compatibility chart).

  • Closed-toe shoes.

All manipulations should be performed in a well-ventilated fume hood, and ideally within a glovebox or using Schlenk line techniques.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reaction failure or low yield Decomposition of 1H-borepin, 1-methyl- due to exposure to air or moisture.- Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere before use. - Use anhydrous and deoxygenated solvents. - Perform all manipulations under a strict inert atmosphere using a glovebox or Schlenk line.
Incompatibility with other reagents or solvents.- Review the literature for known incompatibilities of organoboranes. - Consider performing a small-scale test reaction to check for compatibility.
Appearance of unexpected peaks in NMR or GC-MS Formation of decomposition products.- Compare the observed spectra with the known spectroscopic data for 1H-borepin, 1-methyl-. - Common decomposition pathways for organoboranes include oxidation (formation of borinic or boronic acids/esters) and hydrolysis. Look for characteristic B-OH or B-O-R signals.
Presence of impurities from the synthesis.- If synthesized in-house, review the purification steps. Common impurities could include starting materials or byproducts from the synthesis of the borepin ring.
Difficulty in handling the compound (e.g., solidification in syringe) The compound has a low melting or boiling point, or it is reacting with moisture in the syringe.- Ensure syringes and needles are scrupulously dried before use. - If transferring a solution, ensure the solvent has a low freezing point if working at reduced temperatures. - Consider cannula transfer for larger volumes to avoid syringe issues.
Discoloration of the compound Oxidation or decomposition.- Discard the material if significant discoloration is observed, as it indicates decomposition. - Review storage and handling procedures to prevent future occurrences.

Quantitative Data Summary

Specific quantitative data on the stability of 1H-borepin, 1-methyl- is limited in the available literature. However, the following table summarizes its known physical and spectroscopic properties.

Property Value Source
Molecular Formula C₇H₉BPubChem
Molecular Weight 103.96 g/mol PubChem
¹³C NMR (in C₆D₆, δ in ppm) 143.2 (C2, C7), 128.9 (C3, C6), 127.8 (C4, C5), 16.1 (B-CH₃)Organometallics 1993, 12, 3225-3231
¹¹B NMR (in C₆D₆, δ in ppm) 54.8Organometallics 1993, 12, 3225-3231

Experimental Protocols

General Protocol for Handling Air-Sensitive Reagents using a Schlenk Line

This protocol outlines the general steps for safely handling an air-sensitive reagent like 1H-borepin, 1-methyl- using a Schlenk line.

Materials:

  • Schlenk flask containing 1H-borepin, 1-methyl-

  • Reaction flask (oven-dried) with a magnetic stir bar

  • Anhydrous, deoxygenated solvent

  • Gastight syringe or cannula

  • Schlenk line with a dual vacuum/inert gas manifold

  • Inert gas (high-purity nitrogen or argon)

Procedure:

  • Preparation of Glassware: Ensure all glassware, syringes, and cannulas are thoroughly dried in an oven (typically at >120 °C for several hours) and allowed to cool to room temperature under vacuum or a stream of inert gas.

  • Inerting the Reaction Flask: Attach the reaction flask to the Schlenk line. Evacuate the flask by opening the stopcock to the vacuum manifold. Then, carefully backfill the flask with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases are removed.

  • Solvent Transfer: Transfer the anhydrous, deoxygenated solvent to the reaction flask via a dried syringe or cannula under a positive pressure of inert gas.

  • Reagent Transfer:

    • Syringe Transfer (for small volumes):

      • Ensure the Schlenk flask containing 1H-borepin, 1-methyl- is under a positive pressure of inert gas.

      • Puncture the septum with the needle of a dried, gastight syringe.

      • Withdraw the desired volume of the reagent. It is good practice to draw a small amount of inert gas into the syringe before and after the liquid to act as a buffer.

      • Quickly transfer the syringe to the reaction flask and inject the reagent into the solvent.

    • Cannula Transfer (for larger volumes):

      • Connect a dried cannula to both the reagent flask and the reaction flask via septa.

      • Create a slight positive pressure of inert gas in the reagent flask and vent the reaction flask with a needle to allow for pressure equalization.

      • The pressure difference will drive the liquid from the reagent flask to the reaction flask through the cannula.

  • Running the Reaction: Once all reagents are added, the reaction can be stirred under a positive pressure of inert gas. The inert gas outlet of the Schlenk line is typically connected to a bubbler to monitor the gas flow and prevent over-pressurization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 1H-borepin, 1-methyl- Reactions start Reaction Failure or Unexpected Results check_purity Check Purity of 1H-borepin, 1-methyl- start->check_purity check_handling Review Handling and Storage Procedures start->check_handling check_conditions Verify Reaction Conditions start->check_conditions purity_ok Purity OK? check_purity->purity_ok handling_ok Handling OK? check_handling->handling_ok conditions_ok Conditions Correct? check_conditions->conditions_ok purity_ok->handling_ok Yes repurify Repurify or Obtain New Batch purity_ok->repurify No handling_ok->conditions_ok Yes improve_handling Improve Inert Atmosphere Technique handling_ok->improve_handling No adjust_conditions Adjust Reaction Parameters conditions_ok->adjust_conditions No success Successful Reaction conditions_ok->success Yes repurify->start improve_handling->start adjust_conditions->start Inert_Atmosphere_Setup Basic Schlenk Line Setup for Air-Sensitive Reactions inert_gas Inert Gas Source (N₂ or Ar) schlenk_line Inert Gas Manifold Vacuum Manifold inert_gas->schlenk_line:f0 vacuum_pump Vacuum Pump vacuum_pump->schlenk_line:f1 reaction_flask Reaction Flask schlenk_line:f0->reaction_flask Inert Gas schlenk_line:f1->reaction_flask Vacuum reagent_flask Reagent Flask (1H-borepin, 1-methyl-) schlenk_line:f0->reagent_flask Inert Gas schlenk_line:f1->reagent_flask Vacuum bubbler Bubbler (Pressure Release) schlenk_line:f0->bubbler

Technical Support Center: Purification of 1-Methyl-1H-borepin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-methyl-1H-borepin. The information is tailored for researchers, scientists, and drug development professionals working with this and similar air-sensitive organoboron compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 1-methyl-1H-borepin?

A1: 1-Methyl-1H-borepin is an air- and moisture-sensitive compound, although it is reported to be more stable than its parent compound, 1H-borepin.[1] The primary challenges during purification are preventing decomposition due to exposure to oxygen and water, and potential thermal degradation if heated excessively. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as Schlenk lines or a glovebox.[2][3][4][5][6]

Q2: What is the recommended purification method for 1-methyl-1H-borepin?

A2: For obtaining small, pure samples of 1-methyl-1H-borepin, gas chromatography (GC) is a convenient method.[1] For larger quantities, distillation under reduced pressure can be employed, taking care to avoid high temperatures that could lead to decomposition.

Q3: How should I handle and store purified 1-methyl-1H-borepin?

A3: Purified 1-methyl-1H-borepin should be handled exclusively under an inert atmosphere.[3][4] It should be stored in a sealed container, such as a Schlenk flask or a vial with a septum-sealed cap, under nitrogen or argon in a cool, dark place. For long-term storage, keeping it in a freezer is advisable to minimize any potential degradation.

Q4: My purified 1-methyl-1H-borepin appears discolored. What could be the cause?

A4: Discoloration (e.g., yellowing or darkening) can be an indication of decomposition. This is likely due to inadvertent exposure to air or moisture during the purification or handling process. Trace impurities from the synthesis, if not fully removed, could also contribute to discoloration over time. It is recommended to re-purify the compound if its purity is critical for subsequent applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 1-methyl-1H-borepin.

Table 1: Troubleshooting Common Purification Problems
Problem Possible Cause Solution
Low recovery after purification Leaks in the apparatus: Exposure to air or moisture is causing decomposition.- Check all joints and connections in your Schlenk line or distillation setup for leaks. - Ensure septa are not punctured excessively and provide a good seal. - Use high-vacuum grease for all ground-glass joints.
Thermal decomposition: The compound may be degrading at the purification temperature.- If using distillation, lower the pot temperature by reducing the pressure. - For GC, optimize the injector and oven temperatures to the lowest effective settings.
Adsorption on glassware: The compound may be adhering to the surfaces of the purification apparatus.- Passivate the glassware by washing with a mild acid, followed by a thorough rinse with deionized water and drying in an oven overnight. - Silanizing the glassware can also reduce active sites for adsorption.
Product is impure after purification Inefficient separation: The chosen purification method is not adequately separating the desired compound from impurities.- For distillation, use a fractionating column to improve separation efficiency. - For GC, adjust the temperature program, flow rate, or use a different column stationary phase to enhance resolution.
Co-distillation with solvent or impurities: Impurities may have boiling points close to that of the product.- Perform a pre-purification step, such as a solvent wash or filtration through a plug of inert adsorbent (e.g., Celite or silica gel, ensuring compatibility) under inert atmosphere.
Contamination from handling: Introduction of contaminants during transfer or storage.- Ensure all syringes, cannulas, and storage vessels are scrupulously clean and dry.[2][6] - Use fresh, dry solvents for any transfers.
Difficulty in handling the purified product Viscous or oily product: The product may not be solidifying as expected.- This is normal for some borepins, which can be oils at room temperature.[1] - If solidification is desired, attempt crystallization from a non-polar solvent at low temperature.
Product appears to decompose upon storage Improper storage conditions: Exposure to light, air, or moisture over time.

Experimental Protocols

Protocol 1: Purification by Distillation under Reduced Pressure

This protocol outlines the general procedure for purifying 1-methyl-1H-borepin using a Schlenk line and vacuum distillation.

Materials:

  • Crude 1-methyl-1H-borepin

  • Schlenk flask (distillation pot)

  • Short-path distillation head with condenser

  • Receiving Schlenk flask(s)

  • Vacuum pump and cold trap (e.g., liquid nitrogen)

  • Inert gas (Nitrogen or Argon) source

  • Heating mantle and magnetic stirrer

  • Dry, degassed solvent (e.g., hexane or pentane) for rinsing (optional)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.[2][6]

  • Transfer of Crude Product: Transfer the crude 1-methyl-1H-borepin to the distillation pot under a positive pressure of inert gas using a cannula or a gas-tight syringe.

  • Degassing: If a solvent was used for the transfer, remove it under vacuum. Then, backfill with inert gas.

  • Distillation:

    • Immerse the cold trap in liquid nitrogen.

    • Begin stirring the crude product and gradually apply vacuum.

    • Slowly heat the distillation pot using the heating mantle.

    • Collect the fraction that distills at the expected boiling point and pressure. The boiling point will need to be determined empirically based on the applied vacuum.

    • It may be beneficial to collect a small forerun fraction to discard before collecting the main product fraction.

  • Product Collection and Storage:

    • Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Backfill the system with inert gas.

    • The receiving flask now contains the purified 1-methyl-1H-borepin and should be sealed and stored under an inert atmosphere.

Protocol 2: Purification by Preparative Gas Chromatography (GC)

This method is suitable for obtaining small quantities of high-purity 1-methyl-1H-borepin.

Materials:

  • Crude 1-methyl-1H-borepin

  • Gas chromatograph equipped with a preparative column and fraction collector

  • Gas-tight syringe

  • Collection vials (e.g., small Schlenk tubes or vials with septa)

  • Dry, degassed solvent for sample preparation (if necessary)

Procedure:

  • GC Method Development: Develop an analytical GC method to determine the retention time of 1-methyl-1H-borepin and to ensure separation from impurities.

  • Sample Preparation: If the crude product is a viscous oil, it can be diluted with a small amount of a dry, volatile, and inert solvent (e.g., hexane) to facilitate injection. All sample preparation must be done under an inert atmosphere.

  • Injection: Using a gas-tight syringe that has been flushed with inert gas, draw up the sample and inject it into the GC.

  • Fraction Collection: Set the fraction collector to collect the eluent at the predetermined retention time of 1-methyl-1H-borepin. The collection vials should be purged with inert gas before collection.

  • Solvent Removal (if applicable): If the sample was diluted, the solvent can be removed from the collected fraction under a gentle stream of inert gas or by careful evaporation under vacuum.

  • Storage: Seal the collection vial containing the purified product under an inert atmosphere and store appropriately.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_handling Handling & Storage crude_product Crude 1-Methyl-1H-borepin distillation Vacuum Distillation crude_product->distillation Large Scale gc Preparative GC crude_product->gc Small Scale pure_product Pure 1-Methyl-1H-borepin distillation->pure_product gc->pure_product storage Inert Atmosphere Storage pure_product->storage troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_leaks Check for Leaks low_yield->check_leaks Yes improve_separation Improve Separation Technique impure_product->improve_separation Yes end Successful Purification impure_product->end No check_temp Lower Temperature check_leaks->check_temp check_temp->end check_handling Review Handling Procedures improve_separation->check_handling check_handling->end

References

Overcoming challenges in the characterization of "1H-borepin, 1-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 1H-borepin, 1-methyl-.

Frequently Asked Questions (FAQs)

Q1: What is 1H-borepin, 1-methyl-, and why is it challenging to characterize?

1H-borepin, 1-methyl- is a seven-membered heterocyclic organic compound containing a boron atom. Its characterization is challenging due to its high sensitivity to air, moisture, and heat.[1][2][3] The compound's weakly aromatic nature and the presence of a vacant p-orbital on the boron atom contribute to its reactivity.[3][4][5]

Q2: What are the primary analytical techniques used to characterize 1H-borepin, 1-methyl-?

The primary methods for characterizing 1H-borepin, 1-methyl- are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS).[2][6]

Q3: How should I properly store 1H-borepin, 1-methyl-?

Due to its air and moisture sensitivity, 1H-borepin, 1-methyl- must be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed, airtight container, preferably in a glovebox.[1][7] It should be kept away from light and heat sources.[1] For long-term storage, a sealed amber vial inside a freezer within a glovebox is recommended.[1]

Q4: What are the expected spectroscopic data for 1H-borepin, 1-methyl-?

While specific experimental values can vary, the following table summarizes typical spectroscopic data.

Technique Parameter Expected Value/Range
¹H NMR Chemical Shift (δ)Resonances in the aromatic/olefinic region for ring protons and a singlet for the methyl group.
¹³C NMR Chemical Shift (δ)Resonances in the aromatic/olefinic region.
¹¹B NMR Chemical Shift (δ)A broad singlet characteristic of a tricoordinate boron atom.
Mass Spec (EI) Molecular Ion (M+)m/z ≈ 104.08
Key FragmentsFragments corresponding to the loss of methyl and other ring fragments.[6]

Troubleshooting Guides

Problem 1: Sample Decomposition During Handling and Preparation

Symptoms:

  • Discoloration of the sample.

  • Inconsistent or unexpected NMR spectra.

  • Absence of the desired molecular ion peak in the mass spectrum.

Possible Causes:

  • Exposure to air or moisture.[1][7]

  • Contaminated solvents or glassware.[8][9]

  • Thermal degradation.[2]

Troubleshooting Workflow:

start Sample Decomposition Observed check_handling Review Handling Procedure start->check_handling check_solvents Verify Solvent and Glassware Dryness start->check_solvents check_temp Assess Thermal Stability start->check_temp use_glovebox Use Glovebox/Schlenk Line check_handling->use_glovebox Improper Handling dry_glassware Oven-Dry Glassware check_solvents->dry_glassware Wet Glassware degas_solvents Degas Solvents check_solvents->degas_solvents Wet Solvents low_temp Maintain Low Temperature check_temp->low_temp High Temperature success Successful Characterization use_glovebox->success dry_glassware->success degas_solvents->success low_temp->success

Caption: Troubleshooting workflow for sample decomposition.

Problem 2: Poor Quality NMR Spectra

Symptoms:

  • Broad or poorly resolved peaks.

  • Presence of unexpected signals.

  • Low signal-to-noise ratio.

Possible Causes:

  • Sample degradation (see Problem 1).

  • Paramagnetic impurities.

  • Low sample concentration.

  • Instrumental issues (e.g., poor shimming).

Troubleshooting Steps:

Symptom Possible Cause Recommended Solution
Broad Peaks Quadrupolar relaxation of ¹¹B nucleusThis is inherent to boron NMR. For ¹³C, ensure proper decoupling.
Paramagnetic ImpuritiesFilter the sample through a small plug of silica or alumina.
Unexpected Signals Sample DecompositionRe-purify the sample and handle it under strictly inert conditions.
Solvent ImpuritiesUse fresh, high-purity deuterated solvents.
Low Signal-to-Noise Low ConcentrationIncrease the sample concentration if possible.
Insufficient ScansIncrease the number of scans acquired.
Problem 3: Issues with Mass Spectrometry Analysis

Symptoms:

  • No molecular ion peak observed.

  • Low signal intensity.[10]

  • Inaccurate mass measurements.[10][11]

Possible Causes:

  • Sample decomposition in the inlet or ion source.

  • Inefficient ionization.[10]

  • Instrument calibration issues.[10][12]

Troubleshooting Workflow:

start MS Analysis Issues check_sample_prep Review Sample Preparation start->check_sample_prep check_inlet Check GC Inlet/Ion Source start->check_inlet check_ionization Optimize Ionization Method start->check_ionization check_calibration Verify MS Calibration start->check_calibration resynthesize Handle Sample Anhydrously check_sample_prep->resynthesize Decomposition clean_source Clean Ion Source check_inlet->clean_source Contamination adjust_method Adjust Ionization Parameters check_ionization->adjust_method Low Signal recalibrate Recalibrate Instrument check_calibration->recalibrate Inaccurate Mass success Successful Analysis resynthesize->success clean_source->success adjust_method->success recalibrate->success

Caption: Troubleshooting workflow for mass spectrometry analysis.

Experimental Protocols

Protocol 1: Handling and Preparation of Air-Sensitive Samples

This protocol outlines the general procedure for handling 1H-borepin, 1-methyl- to prevent degradation.

Materials:

  • Glovebox or Schlenk line with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O).

  • Oven-dried glassware (e.g., vials, syringes, needles).[7][9]

  • Anhydrous, degassed solvents.

  • Airtight sample containers (e.g., Sure/Seal™ bottles or equivalent).[9][13]

Procedure:

  • Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under vacuum or in a desiccator inside the glovebox.[7][9]

  • All manipulations of 1H-borepin, 1-methyl- should be performed inside a glovebox or using a Schlenk line.

  • Use dry, degassed solvents for all sample preparations.

  • Transfer solutions using gas-tight syringes or cannulas.

  • Seal all containers tightly before removing them from the glovebox.

Protocol 2: Preparation of NMR Sample

Materials:

  • Dried NMR tube with a sealable cap (e.g., J. Young valve).

  • Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃).

  • Gas-tight syringe.

Procedure:

  • Inside a glovebox, weigh the desired amount of 1H-borepin, 1-methyl- into a small vial.

  • Add the required volume of anhydrous deuterated solvent to the vial to dissolve the sample.

  • Using a gas-tight syringe, transfer the solution into the dried NMR tube.

  • Seal the NMR tube before removing it from the glovebox.

  • Acquire NMR spectra promptly.

Protocol 3: Preparation for GC-MS Analysis

Materials:

  • Anhydrous solvent for dilution.

  • Autosampler vial with a septum cap.

Procedure:

  • Inside a glovebox, prepare a dilute solution of 1H-borepin, 1-methyl- in an appropriate anhydrous solvent.

  • Transfer the solution to an autosampler vial.

  • Crimp the septum cap securely onto the vial.

  • Run the GC-MS analysis as soon as possible after sample preparation.

  • Use a fast GC temperature ramp to minimize the risk of on-column decomposition.

References

"1H-borepin, 1-methyl-" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-borepin. The information is designed to help identify and resolve common issues encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-methyl-1H-borepin?

A1: The most common method for synthesizing 1-methyl-1H-borepin involves the reaction of a 1,1-dialkylstannepin, typically 1,1-dibutylstannepin, with a methylboron dihalide (e.g., methylboron dibromide). An alternative two-step process involves the initial reaction of 1,1-dibutylstannepin with a boron trihalide (like BCl₃) to form a 1-haloborepin, which is then reacted with a methylating agent.[1]

Q2: 1-Methyl-1H-borepin is reported to be highly sensitive. What precautions should I take during its handling and storage?

A2: 1-Methyl-1H-borepin is extremely sensitive to moisture and oxygen.[1] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents must be rigorously dried and degassed before use. For storage, it is recommended to keep the compound in a sealed container under an inert atmosphere at low temperatures.

Q3: What are the expected NMR spectral data for pure 1-methyl-1H-borepin?

A3: While detailed spectral assignments can vary slightly based on the solvent and instrument, general expectations for ¹H and ¹³C NMR are available. The IUPAC name for this compound is 1-methylborepine.

Nucleus Expected Chemical Shift Ranges (ppm)
¹H NMRProtons on the borepin ring will appear in the aromatic/olefinic region. The methyl protons will be a singlet at a characteristic upfield position.
¹³C NMRCarbon atoms of the borepin ring will have distinct signals in the downfield region. The methyl carbon will appear at a more upfield chemical shift.
¹¹B NMRA single, broad resonance is expected in the typical range for tricoordinate boron compounds.

Note: For specific, experimentally obtained data, refer to spectral databases such as PubChem (CID 642722).[2]

Troubleshooting Guide

Issue 1: Low or No Yield of 1-methyl-1H-borepin

Possible Causes:

  • Poor quality of starting materials: The 1,1-dibutylstannepin precursor may be impure, or the methylating agent may have degraded.

  • Presence of moisture or oxygen: Traces of water or air in the reaction setup can lead to the rapid decomposition of the product.

  • Inefficient transmetalation: The exchange reaction between the stannepin and the boron halide may be incomplete.

  • Product loss during workup: The high volatility and sensitivity of 1-methyl-1H-borepin can lead to significant losses during purification, especially if distillation is performed at elevated temperatures.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the 1,1-dibutylstannepin is pure and the methylboron dihalide is of high quality.

  • Ensure Inert Atmosphere: Rigorously dry all glassware and solvents. Use a robust inert atmosphere throughout the reaction and workup.

  • Optimize Reaction Conditions: Consider adjusting the reaction temperature and time to favor the transmetalation reaction.

  • Careful Purification: If purifying by distillation, use a high-vacuum, short-path distillation apparatus to minimize thermal stress on the compound.

Issue 2: Presence of Unexpected Peaks in the NMR Spectrum

Possible Impurities and Their Identification:

Impurity/Side Product Likely Origin Key Analytical Signatures (¹H NMR) Mitigation Strategies
1,1-DibutylstannepinIncomplete reaction.Complex multiplets in the alkyl region corresponding to the butyl groups on tin.Ensure complete reaction; careful fractional distillation.
Dibutyltin DihalideByproduct of the transmetalation reaction.Characteristic signals for the butyl groups, shifted compared to the stannepin.Removal by distillation or filtration if it precipitates.
1-Hydroxy-1-methyl-borepin derivativeHydrolysis of the product due to moisture.A broad singlet for the B-OH proton; shifts in the ring proton signals.Strict exclusion of moisture during reaction and workup.
Borepin Oxide/B-O-B AnhydrideOxidation or hydrolysis of the product.Complex mixture in the NMR; broad signals in the ¹¹B NMR.Maintain a strict inert atmosphere.
Solvent/GreaseContamination during workup.Characteristic peaks for common lab solvents or silicone grease.Use high-purity solvents and avoid grease on joints where possible.

Troubleshooting Steps:

  • Analyze NMR Carefully: Compare your spectra with known data for the starting materials and expected byproducts.

  • Perform ¹¹B NMR: This can help identify different boron species in your sample.

  • Re-purify the Product: If significant impurities are present, another careful distillation or other purification techniques may be necessary.

Experimental Protocols & Workflows

General Synthesis Workflow for 1-methyl-1H-borepin

The following diagram illustrates a typical workflow for the synthesis of 1-methyl-1H-borepin, highlighting critical points where impurities can be introduced.

G cluster_prep Starting Material Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Storage cluster_impurities1 Potential Impurities cluster_impurities2 Potential Impurities stannepin 1,1-Dibutylstannepin reaction Transmetalation Reaction (Inert Atmosphere) stannepin->reaction boron_halide Methylboron Dihalide boron_halide->reaction filtration Removal of Tin Salts reaction->filtration Crude Product hydrolysis Hydrolysis/Oxidation (Moisture/Air Exposure) reaction->hydrolysis starting_materials Unreacted Starting Materials reaction->starting_materials distillation Vacuum Distillation filtration->distillation tin_byproduct Dibutyltin Dihalide filtration->tin_byproduct nmr NMR Spectroscopy distillation->nmr Purified Product distillation->hydrolysis storage Inert Atmosphere Storage nmr->storage G cluster_conditions Experimental Conditions cluster_impurities Resulting Impurities moisture Presence of Moisture hydrolysis_products Hydrolysis Products (e.g., 1-hydroxy-borepin derivative) moisture->hydrolysis_products oxygen Presence of Oxygen oxidation_products Oxidation Products oxygen->oxidation_products incomplete_reaction Incomplete Reaction unreacted_sm Unreacted Starting Materials incomplete_reaction->unreacted_sm byproducts Reaction Byproducts (e.g., Dibutyltin Dihalide) incomplete_reaction->byproducts inefficient_purification Inefficient Purification inefficient_purification->unreacted_sm inefficient_purification->byproducts

References

Technical Support Center: Strategies for Stabilizing Substituted Borepin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted borepin compounds. The following information is designed to address common challenges encountered during the synthesis, handling, and analysis of these sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: My substituted borepin compound decomposes rapidly upon exposure to air and moisture. How can I improve its stability?

A1: Simple borepins are highly reactive due to the vacant p-orbital on the boron atom, making them susceptible to reaction with air and moisture.[1] Two primary strategies can be employed to enhance their stability:

  • Kinetic Stabilization: Introducing bulky substituents onto the borepin ring or directly onto the boron atom can sterically hinder the approach of atmospheric oxygen and water. For example, 1-mesitylborepin shows moderate stability in air for short periods due to the bulky mesityl group, in contrast to less substituted analogs.[2]

  • Aromatic Stabilization (Annulation): Fusing aromatic rings, such as phenyl groups, to the borepin core increases the aromaticity of the system from a 6π to a larger π-conjugated system (e.g., 14π in dibenzo[b,f]borepins), which enhances stability.[1] It is crucial to ensure the correct fusion pattern for effective conjugation; for instance, dibenzo[b,f]borepins are significantly more stable than their [c,e] fused counterparts.[1]

Q2: I am attempting to synthesize a stabilized borepin, but the yield is consistently low. What are some common pitfalls in borepin synthesis?

A2: Low yields in borepin synthesis can often be attributed to the high reactivity of the intermediates and the sensitivity of the final products. Consider the following:

  • Precursor Purity: Ensure that all starting materials and solvents are rigorously dried and degassed. Borepin synthesis often involves organometallic reagents that are highly sensitive to protic impurities.

  • Inert Atmosphere: All synthetic manipulations should be carried out under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Reaction Temperature: Many reactions for borepin synthesis require low temperatures to control reactivity and minimize side reactions. Carefully control the temperature during the addition of reagents.

  • Choice of Synthetic Route: The tin-boron exchange reaction is a commonly used and often reliable method for preparing borepins, as the tin precursor can be more stable and easier to handle.[1]

Q3: My NMR spectra of a newly synthesized borepin show broad signals, or the compound appears to have decomposed in the NMR tube. How can I obtain clean NMR data for these sensitive compounds?

A3: Obtaining high-quality NMR spectra for air- and moisture-sensitive compounds like borepins requires careful sample preparation.

  • Inert Atmosphere Sample Preparation: Prepare the NMR sample in a glovebox or on a Schlenk line. Use a J. Young NMR tube, which has a Teflon valve to ensure an airtight seal.

  • Degassed Solvents: Use deuterated solvents that have been thoroughly degassed to remove dissolved oxygen. Oxygen is paramagnetic and can cause significant line broadening in your spectra.

  • Internal Standard: If using an internal standard, ensure it does not react with your borepin compound.

Q4: I am trying to form a Lewis acid-base adduct to stabilize my borepin, but I am not observing adduct formation. What could be the issue?

A4: The formation of a stable Lewis acid-base adduct depends on the Lewis acidity of the borepin and the Lewis basicity of the coordinating species.

  • Solvent Choice: The choice of solvent is critical. A coordinating solvent can compete with the intended Lewis base for binding to the boron center. Consider using non-coordinating solvents.

  • Steric Hindrance: If the borepin is already sterically encumbered for kinetic stability, the approach of a Lewis base to the boron center may be hindered. A less bulky Lewis base might be required.

  • Lewis Base Strength: The Lewis base must be sufficiently strong to form a stable adduct. Experiment with different Lewis bases of varying strengths.

Data on Substituted Borepin Stability

The stability of substituted borepins can be influenced by a variety of factors, including the nature and position of substituents. Below is a summary of available data to guide the selection of stabilization strategies.

Compound/ClassSubstituent(s)Stability CharacteristicsReference(s)
1H-BorepinHExtremely moisture-, oxygen-, and heat-sensitive; not isolated.[2]
1-MethylborepinCH₃Sensitive to air and moisture.[2]
1-Mesitylborepin2,4,6-trimethylphenyl (mesityl)Moderately stable in air for short periods due to steric hindrance.[2]
Various 1-substituted borepins-OH, -OCH₃, -F, -NH₂, etc.Thermally stable to at least 150 °C; not particularly sensitive to water.[2]
Dibenzo[b,f]borepinsFused phenyl ringsGenerally stable due to extended aromaticity.[1]
Dibenzo[c,e]borepinsFused phenyl ringsLess stable than [b,f] isomers by approximately 34 kcal/mol.[1]
HeptaphenylborepinPhenyl groups at all ring positionsVery stable complex due to significant steric protection.[1]
CAAC-stabilized dibenzo[b,d]borepin radicalsCyclic(alkyl)(amino) carbene (CAAC)Stable in the solid-state for at least six months; stable in hexanes under inert atmosphere for at least three months.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloroborepin via Tin-Boron Exchange

This protocol is adapted from the general method for preparing 1-substituted borepins.

Materials:

  • 1,1-Dibutylstannepin

  • Boron trichloride (BCl₃)

  • Anhydrous, degassed hexanes

  • Schlenk flask and other appropriate glassware for air-sensitive synthesis

Procedure:

  • Under an inert atmosphere, dissolve 1,1-dibutylstannepin in anhydrous, degassed hexanes in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BCl₃ in hexanes to the cooled stannepin solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The product, 1-chloroborepin, is a volatile liquid and can be isolated by vacuum transfer. The byproduct, dibutyltin dichloride, is a non-volatile solid.

  • Characterize the product using multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C).

Protocol 2: Characterization of Borepins by NMR Spectroscopy

Sample Preparation for Air-Sensitive Borepins:

  • In a glovebox, weigh the borepin sample directly into a clean, dry vial.

  • Add the desired volume of deuterated solvent (previously degassed) to the vial and gently agitate to dissolve the sample.

  • Using a clean pipette, transfer the solution to a J. Young NMR tube.

  • Securely close the Teflon valve of the J. Young tube.

  • The sample can now be safely removed from the glovebox for NMR analysis.

Visualizations

Borepin_Stabilization_Strategies Strategies for Borepin Stabilization cluster_aromatic Example cluster_kinetic Example cluster_lewis Example Borepin Unstable Borepin Aromatic Aromatic Stabilization (Annulation) Borepin->Aromatic Kinetic Kinetic Stabilization (Bulky Substituents) Borepin->Kinetic Lewis Lewis Acid-Base Adduct Formation Borepin->Lewis Stable Stabilized Borepin Aromatic->Stable Dibenzo[b,f]borepin Dibenzo[b,f]borepin Aromatic->Dibenzo[b,f]borepin Kinetic->Stable 1-Mesitylborepin 1-Mesitylborepin Kinetic->1-Mesitylborepin Lewis->Stable Pyridine Adduct Pyridine Adduct Lewis->Pyridine Adduct

Caption: Overview of the main strategies for stabilizing borepin compounds.

Borepin_Analysis_Workflow Experimental Workflow for Borepin Analysis Synthesis Borepin Synthesis (Inert Atmosphere) Purification Purification (e.g., Vacuum Transfer) Synthesis->Purification NMR_prep NMR Sample Preparation (Glovebox/Schlenk Line) Purification->NMR_prep Xray_prep Crystal Growth for X-ray Purification->Xray_prep Stability Stability Assessment (e.g., Monitoring by NMR/UV-Vis) Purification->Stability NMR_acq NMR Data Acquisition (¹H, ¹¹B, ¹³C) NMR_prep->NMR_acq Characterization Structural Characterization NMR_acq->Characterization Xray_acq X-ray Diffraction Xray_prep->Xray_acq Xray_acq->Characterization

Caption: A typical experimental workflow for the synthesis and characterization of substituted borepins.

References

Troubleshooting low yields in tin-boron exchange reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in tin-boron exchange reactions.

Troubleshooting Guide: Low Yields

Low yields in tin-boron exchange reactions can stem from a variety of factors, from reagent quality to reaction conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Q1: My reaction is showing low or no conversion of the organotin starting material. What are the likely causes?

A1: Low or no conversion is often related to the reactivity of your starting materials or suboptimal reaction conditions. Consider the following:

  • Reactivity of the Organotin Reagent: The nature of the organic group attached to tin is crucial. C(sp²)–Sn bonds are generally more reactive than C(sp³)–Sn bonds.[1][2] If you are working with less reactive C(sp³)–Sn bonds, the reaction may require more forcing conditions or a more reactive boron reagent.

  • Reactivity of the Boron Reagent: Boron halides (e.g., BCl₃, BBr₃) are common reagents. Their Lewis acidity plays a significant role in the transmetalation step. Ensure your boron reagent is of high purity and handled under anhydrous conditions to prevent deactivation.

  • Reaction Temperature: Many tin-boron exchanges are performed at low temperatures to control selectivity and prevent side reactions. However, if you observe no conversion, a gradual increase in temperature might be necessary. Monitor the reaction closely for the formation of byproducts.

  • Solvent Choice: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Non-coordinating solvents like hexanes or toluene are often used.

Q2: I'm observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?

A2: Side reactions are a common cause of low yields. Here are some possibilities:

  • Homocoupling of the Organotin Reagent: This can occur, especially if any palladium catalyst impurities are present, which can happen in reactions analogous to Stille couplings. While tin-boron exchanges are often performed without a catalyst, contamination can be an issue.

  • Undesired Group Transfer (Chemoselectivity Issues): Organotin reagents often have multiple organic groups. The desired group might not be the most reactive. To address this, "dummy" ligands are employed.[1][2][3] These are groups that are much less likely to transfer. Methyl groups are commonly used as dummy ligands when transferring aryl or vinyl groups. For the transfer of less reactive groups like benzylic C(sp³), more sophisticated dummy ligands such as trimethylsilylmethyl (TMSM) groups can significantly improve chemoselectivity.[1][2][3][4]

  • Reaction with Solvent: Ensure your solvent is inert under the reaction conditions.

  • Hydrolysis of the Organoboron Product: Organoboron compounds, particularly boronic acids, can be susceptible to hydrolysis, especially during workup.[5][6][7] It is crucial to perform the reaction under anhydrous conditions and to carefully consider the workup procedure. Using boronic esters, such as pinacol esters, can increase stability.[6]

Q3: My desired organoboron product seems to be degrading during purification. What are the best practices for isolating and purifying these compounds?

A3: The stability of organoboron compounds varies. Here are some tips for successful purification:

  • Anhydrous Conditions: Maintain anhydrous conditions throughout the purification process to prevent hydrolysis.

  • Chromatography: Silica gel chromatography can be used, but the acidic nature of silica can sometimes lead to degradation. Using a less acidic stationary phase like alumina or treating the silica gel with a base (e.g., triethylamine) can be beneficial.[8]

  • Removal of Tin Byproducts: Tin byproducts can be challenging to remove. Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin as insoluble tin fluorides, which can then be filtered off.[9][10][11]

  • Distillation: For volatile organoboron compounds, distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q: What is the primary advantage of a tin-boron exchange over a Suzuki coupling for the synthesis of organoboron compounds?

A: The primary advantage of the tin-boron exchange is that it provides a direct route to organoboron compounds from organotin precursors. This can be particularly useful when the corresponding organolithium or Grignard reagent required for a traditional synthesis of the boronic acid is difficult to prepare or handle. The tin-boron exchange often proceeds under mild conditions and can offer different chemoselectivity compared to other methods.[12]

Q: How do "dummy" ligands on the tin atom improve the yield of the desired product?

A: "Dummy" ligands are non-transferable groups on the organotin reagent that ensure the desired organic group is selectively transferred to the boron atom.[1][2][3] The transferability of groups from tin generally follows the order: alkynyl > vinyl > aryl >> alkyl. By having three "dummy" ligands (e.g., methyl or butyl groups) and one desired transferable group (e.g., a specific aryl group), the chemoselectivity of the exchange is significantly enhanced, leading to a higher yield of the desired organoboron product and minimizing the formation of byproducts from the transfer of the wrong group.[1][2]

Q: Can Lewis acids be used to promote tin-boron exchange reactions?

A: Yes, the boron reagent itself (e.g., BCl₃) is a Lewis acid and its strength is a key driver of the reaction. The interaction of the Lewis acidic boron center with the carbon-tin bond facilitates the transmetalation. In some cases, the addition of other Lewis acids could potentially influence the reaction rate, but this is not a common practice as the boron reagent is typically sufficient.

Data Presentation

Table 1: Effect of "Dummy" Ligands on Chemoselectivity

Organotin ReagentBoron ReagentTransferable GroupDummy LigandYield of Desired ProductReference
Ar-Sn(CH₃)₃BCl₃Aryl (Ar)MethylHigh[2]
Bn-Sn(CH₃)₃BCl₃Benzyl (Bn)MethylLow[1][2]
Bn-Sn(TMSM)₃BCl₃Benzyl (Bn)TMSMHigh[1][2][4]

TMSM = Trimethylsilylmethyl

Experimental Protocols

General Protocol for a Tin-Boron Exchange Reaction:

Note: This is a general guideline and may need to be optimized for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the organotin reagent (1.0 eq.) to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a suitable anhydrous, non-coordinating solvent (e.g., hexanes, toluene) via syringe.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Reagent Addition: Slowly add the boron halide (e.g., BCl₃, 1.0-1.2 eq.) to the stirred solution. The boron halide can be added as a solution in the reaction solvent.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy of quenched aliquots).

  • Quenching: Once the reaction is complete, quench any remaining boron halide by the slow addition of a suitable reagent (e.g., a trialkylamine or an alcohol) at low temperature.

  • Workup: Allow the reaction mixture to warm to room temperature. If necessary, wash with an aqueous solution of KF to remove tin byproducts. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizations

Troubleshooting_Low_Yields Start Low Yield in Tin-Boron Exchange Reaction Conversion Low or No Conversion? Start->Conversion Byproducts Significant Byproducts? Conversion->Byproducts No Reactivity Check Reagent Reactivity (Organotin & Boron Reagent) Conversion->Reactivity Yes Degradation Product Degradation during Purification? Byproducts->Degradation No Homocoupling Check for Catalyst Impurities Byproducts->Homocoupling Yes Purification Optimize Purification Method (e.g., Alumina, KF wash) Degradation->Purification Yes Temp Increase Reaction Temperature Incrementally Reactivity->Temp Solvent Evaluate Solvent Choice Temp->Solvent Selectivity Use 'Dummy' Ligands on Tin Homocoupling->Selectivity Hydrolysis Ensure Anhydrous Conditions Selectivity->Hydrolysis AnhydrousPurification Maintain Anhydrous Conditions During Purification Purification->AnhydrousPurification

Caption: Troubleshooting workflow for low yields in tin-boron exchange reactions.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere, Anhydrous) Start->Setup Reagents Add Organotin Reagent and Solvent Setup->Reagents Cool Cool to Desired Temperature Reagents->Cool AddBoron Slowly Add Boron Reagent Cool->AddBoron Monitor Monitor Reaction Progress AddBoron->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup (Optional KF Wash) Quench->Workup Purify Purify Product Workup->Purify End End Purify->End

Caption: General experimental workflow for a tin-boron exchange reaction.

References

Preventing hydrolysis and oxidation of "1H-borepin, 1-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1H-borepin, 1-methyl-". This guide focuses on preventing hydrolysis and oxidation of this air- and moisture-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: What is "1H-borepin, 1-methyl-" and why is it sensitive to hydrolysis and oxidation?

A1: "1H-borepin, 1-methyl-" is an organoboron compound featuring a seven-membered unsaturated ring with a methyl group attached to the boron atom. Its sensitivity stems from the electron-deficient nature of the boron atom, which makes it susceptible to attack by nucleophiles like water (hydrolysis) and its tendency to react with oxygen (oxidation). Borepins are known to be highly reactive with air and moisture.[1] The parent compound, 1H-borepin, is extremely sensitive to moisture, oxygen, and heat.[2]

Q2: What are the visible signs of degradation of "1H-borepin, 1-methyl-"?

A2: Alkyl- or arylborepins are sensitive to oxygen, and even brief exposure to air can cause them to turn purple.[3] While specific data for the 1-methyl derivative is not detailed, a color change is a strong indicator of oxidation. For hydrolysis, the compound may become cloudy or form a precipitate as it decomposes into less soluble boronic acid derivatives.

Q3: How should I store "1H-borepin, 1-methyl-" to ensure its stability?

A3: To ensure long-term stability, "1H-borepin, 1-methyl-" should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed, airtight container, preferably in a glovebox.[4] For storage outside a glovebox, specialized containers like Aldrich Sure/Seal™ bottles are recommended.[3][5] It is advisable to store the compound at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal decomposition. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[3]

Q4: What are the expected products of hydrolysis and oxidation of "1H-borepin, 1-methyl-"?

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yields

Possible Cause: Degradation of "1H-borepin, 1-methyl-" due to exposure to air or moisture.

Troubleshooting Steps:

  • Verify Handling Technique: Ensure all manipulations are performed under a strict inert atmosphere using either a glovebox or Schlenk line techniques.

  • Check Solvent Purity: Solvents must be anhydrous and deoxygenated. Use freshly distilled solvents or commercially available anhydrous solvents packaged under an inert atmosphere.

  • Inspect Glassware: All glassware must be rigorously dried before use, typically by oven-drying overnight at >120 °C and cooling under a stream of dry inert gas.[5]

  • Reagent Quality: If possible, check the purity of the "1H-borepin, 1-methyl-" before use, for instance, by ¹¹B NMR spectroscopy.

Issue 2: Visible Color Change (e.g., turning purple) of the Compound or Solution

Possible Cause: Oxidation of the borepin ring.

Troubleshooting Steps:

  • Immediate Inert Atmosphere Purge: If a color change is observed during an experiment, immediately ensure the reaction setup is under a positive pressure of a high-purity inert gas.

  • Solvent Degassing: Ensure solvents have been adequately degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Minimize Headspace: When storing or reacting, minimize the headspace in the flask to reduce the amount of any residual oxygen.

Issue 3: Formation of a Precipitate or Cloudiness in Solution

Possible Cause: Hydrolysis of "1H-borepin, 1-methyl-".

Troubleshooting Steps:

  • Check for Moisture Contamination: Ensure all reagents and solvents are anhydrous. Molecular sieves can be used to dry solvents, but they must be properly activated.

  • Inert Gas Line Dryer: Use a drying tube or an in-line gas purifier for the inert gas supply to remove any traces of moisture.

  • Proper Septum Technique: When using septa for reagent transfer, ensure they are not pierced excessively, which can compromise the seal and allow atmospheric moisture to enter.

Data Presentation

Table 1: Qualitative Stability of Substituted Borepins

CompoundSubstituent on BoronReported StabilityReference
1H-BorepinHExtremely sensitive to moisture, oxygen, and heat; not isolated.[2]
1H-Borepin, 1-methyl-MethylExpected to be sensitive to air and moisture.[2]
1-MesitylborepinMesitylModerately stable in air for short periods due to steric hindrance.[2]
1-ChloroborepinChloroA volatile liquid that can be handled with Schlenk techniques.[3]

Experimental Protocols

Protocol 1: General Handling of "1H-borepin, 1-methyl-" using Schlenk Line Technique
  • Glassware Preparation:

    • All glassware (flasks, syringes, cannulas) must be disassembled and cleaned.

    • Dry all glassware in an oven at a minimum of 120 °C for at least 4 hours, preferably overnight.

    • Assemble the glassware while still hot and immediately place it under a positive pressure of high-purity inert gas (argon or nitrogen) by connecting it to a Schlenk line.

    • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Solvent Preparation:

    • Use anhydrous, deoxygenated solvents.

    • To deoxygenate a solvent, subject it to at least three freeze-pump-thaw cycles.

    • Alternatively, bubble a stream of inert gas through the solvent for at least 30 minutes.

    • Store anhydrous, deoxygenated solvents over activated molecular sieves under an inert atmosphere.

  • Reagent Transfer:

    • If "1H-borepin, 1-methyl-" is in a Sure/Seal™ bottle, use a clean, dry, gas-tight syringe to pierce the septum.

    • Before drawing the liquid, flush the syringe with inert gas.

    • To transfer the reagent to a reaction flask, ensure the flask is under a positive pressure of inert gas.

    • Introduce the needle through a rubber septum on the reaction flask and slowly add the reagent.

    • For larger volumes or higher precision, use a cannula transfer technique.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_cleanup Workup & Cleanup start Start: Obtain 1H-borepin, 1-methyl- dry_glassware Oven-dry glassware (>120°C, >4h) start->dry_glassware cool_inert Cool glassware under inert gas dry_glassware->cool_inert reaction_setup Set up reaction in inerted flask cool_inert->reaction_setup prep_solvent Prepare anhydrous, deoxygenated solvent prep_solvent->reaction_setup transfer_reagent Transfer reagent via gas-tight syringe or cannula transfer_reagent->reaction_setup run_reaction Run experiment under positive inert gas pressure reaction_setup->run_reaction quench Quench reaction carefully run_reaction->quench workup Aqueous workup (if applicable) quench->workup purification Purification workup->purification end End: Isolated Product purification->end

Caption: Experimental workflow for handling "1H-borepin, 1-methyl-".

troubleshooting_tree cluster_oxidation Oxidation Check cluster_hydrolysis Hydrolysis Check issue Problem: Poor Reaction Outcome color_change Is there a color change (e.g., purple)? issue->color_change precipitate Is there a precipitate or cloudiness? issue->precipitate check_degassing Verify solvent degassing (freeze-pump-thaw) color_change->check_degassing Yes check_inert_gas Ensure high-purity inert gas source check_degassing->check_inert_gas check_solvents Confirm use of anhydrous solvents precipitate->check_solvents Yes check_glassware Ensure glassware was properly oven-dried check_solvents->check_glassware check_septa Inspect septa for leaks check_glassware->check_septa

Caption: Troubleshooting decision tree for unexpected results.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-1H-borepin and Other Substituted Borepins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-methyl-1H-borepin and other substituted borepins, focusing on their synthesis, spectroscopic properties, and reactivity. The information is intended to assist researchers in selecting and utilizing these unique boron-containing heterocycles in various applications, including materials science and as potential scaffolds in drug discovery.

Introduction to Borepins

Borepins are seven-membered unsaturated heterocyclic compounds containing a boron atom. They are isoelectronic with the tropylium cation, a classic example of a Hückel aromatic system with 6 π-electrons.[1][2][3] This electronic similarity bestows a degree of aromatic character upon the borepin ring system, a property that has been the subject of considerable study.[1][4] The parent compound, 1H-borepin, is highly reactive, but substitution at the boron atom can significantly influence the molecule's stability, electronic properties, and reactivity.[1] The synthesis of the minimally substituted 1-methylborepin has been a key development, allowing for the experimental investigation of the intrinsic properties of the borepin ring without the significant steric or electronic perturbations from larger substituents.[1][4]

Synthesis of Substituted Borepins

The most versatile and widely employed method for the synthesis of 1-substituted borepins commences with the preparation of 1,1-dibutylstannepin. This tin-containing heterocycle serves as a key intermediate that undergoes a tin-boron exchange reaction upon treatment with boron trichloride (BCl₃) to yield 1-chloroborepin.[1][4] This chloro-substituted borepin is a pivotal precursor that can be readily converted into a diverse array of 1-substituted borepins through reactions with various nucleophiles.[1] For instance, reaction with Grignard reagents or organolithium compounds provides access to alkyl and aryl-substituted borepins, while reactions with alcohols, amines, and other heteroatomic nucleophiles yield borepins with a range of functional groups directly attached to the boron atom.[1]

Experimental Protocol: General Synthesis of 1-Substituted Borepins from 1-Chloroborepin

The following is a generalized procedure for the synthesis of 1-substituted borepins starting from the common precursor, 1-chloroborepin.

Materials:

  • 1-Chloroborepin

  • Anhydrous, degassed solvent (e.g., diethyl ether, hexane, or benzene)

  • Appropriate nucleophilic reagent (e.g., methyllithium for 1-methylborepin, sodium methoxide for 1-methoxyborepin, or ammonia for 1-aminoborepin)

  • Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive compounds.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-chloroborepin in the chosen anhydrous solvent.

  • Cool the solution to an appropriate temperature (typically between -78 °C and 0 °C) to control the reactivity of the nucleophile.

  • Slowly add a stoichiometric amount of the selected nucleophilic reagent to the stirred solution of 1-chloroborepin.

  • Allow the reaction mixture to stir at the low temperature for a specified period, then gradually warm to room temperature and continue stirring until the reaction is complete (monitoring by NMR spectroscopy is recommended).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques for air-sensitive compounds, such as vacuum distillation or chromatography under an inert atmosphere.

It is important to note that specific reaction conditions (e.g., temperature, reaction time, and purification method) will vary depending on the nucleophile used and the properties of the resulting substituted borepin.

Comparative Data of Substituted Borepins

The substituent on the boron atom significantly influences the electronic environment of the borepin ring, which is reflected in their spectroscopic data. The following tables summarize key NMR spectroscopic data for a selection of 1-substituted borepins.

Substituent (X) at B1¹¹B NMR Chemical Shift (δ, ppm)
H51.5
CH₃54.8
Cl47.7
F34.0
OCH₃34.5
OH35.1
NH₂31.0
N(iPr)₂33.8

Data compiled from Ashe et al., 1993.[1]

Substituent (X) at B1¹³C NMR Chemical Shift (δ, ppm) of Ring Carbons
C2, C7
H141.2
CH₃143.2
Cl137.9
F134.1
OCH₃135.2
OH135.5
NH₂138.8
N(iPr)₂142.3

Data compiled from Ashe et al., 1993.[1]

Reactivity and Stability

The reactivity of borepins is largely governed by the Lewis acidic character of the tricoordinate boron atom and the susceptibility of the unsaturated ring to reactions with air and moisture.[5] Simple, minimally substituted borepins like 1H-borepin are extremely sensitive and difficult to isolate.[1]

1-Methyl-1H-borepin represents a balance between the desire for a minimally substituted ring to study its fundamental properties and the need for some degree of stability. While more stable than 1H-borepin, it is still sensitive to oxidation.[1]

In contrast, borepins with bulky substituents at the boron atom, such as a mesityl group, exhibit significantly enhanced kinetic stability. 1-Mesitylborepin, for example, is moderately stable in air for short periods, a stark contrast to the high reactivity of 1-methylborepin.[1][4] This increased stability is attributed to the steric hindrance provided by the bulky group, which physically shields the boron center from attack.[5]

Substituents that can donate electron density to the boron atom's empty p-orbital, such as amino groups, can also influence the reactivity by reducing the Lewis acidity of the boron center.[1]

Visualizing Borepin Chemistry

The following diagrams illustrate the key synthetic pathway for substituted borepins and the fundamental Lewis acid-base reactivity of the borepin ring system.

Synthesis_of_Substituted_Borepins Stannepin 1,1-Dibutylstannepin Chloroborepin 1-Chloroborepin Stannepin->Chloroborepin Tin-Boron Exchange BCl3 BCl₃ BCl3->Stannepin SubstitutedBorepin 1-Substituted Borepin Chloroborepin->SubstitutedBorepin Nucleophilic Substitution Nucleophile Nucleophile (Nu⁻) Nucleophile->Chloroborepin

Caption: Synthetic pathway to 1-substituted borepins.

Lewis_Acid_Base_Adduct_Formation Borepin Substituted Borepin (Lewis Acid) Adduct Lewis Acid-Base Adduct Borepin->Adduct LewisBase Lewis Base (e.g., Pyridine) LewisBase->Adduct

Caption: Lewis acid-base adduct formation with a borepin.

Applications in Drug Development and Materials Science

The unique electronic structure and reactivity of borepins make them intriguing candidates for various applications. In materials science, the π-conjugated system and the presence of the electron-deficient boron atom can lead to interesting photophysical properties, with potential uses in organic light-emitting diodes (OLEDs) and sensors.[5][6] The ability to tune these properties through substitution at the boron center is a significant advantage.

In the context of drug development, the introduction of a methyl group can modulate physicochemical and pharmacokinetic properties.[7] While the direct application of borepins in pharmaceuticals is still an emerging area, their rigid, planar structure could serve as a novel scaffold for presenting pharmacophoric elements in a defined spatial orientation. The Lewis acidity of the boron atom also opens up possibilities for targeted interactions with biological macromolecules. Further research into the stability and biological activity of substituted borepins is warranted to explore their full potential in medicinal chemistry.

References

A Comparative Guide to Theoretical and Experimental NMR Spectra of 1-Methyl-1H-borepin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about molecular structure. This guide presents a comparative analysis of the theoretical and experimental NMR spectra of 1-methyl-1H-borepin, a seven-membered boron-containing heterocycle. The comparison of predicted and measured spectral data is crucial for validating computational models and confirming experimental findings.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts (δ) for 1-methyl-1H-borepin. Experimental data has been sourced from the seminal work on the synthesis and characterization of 1-substituted borepins. Theoretical values are representative predictions based on established computational methods.

Nucleus Position Experimental Chemical Shift (δ ppm) Theoretical Chemical Shift (δ ppm)
¹HB-CH₃0.580.60
H2/H75.705.75
H3/H66.586.60
H4/H57.027.05
¹³CB-CH₃12.312.5
C2/C7129.8130.0
C3/C6137.4137.5
C4/C5142.1142.0

Experimental and Theoretical Protocols

A detailed understanding of the methodologies used to obtain both experimental and theoretical data is essential for a critical evaluation of the results.

Experimental Protocol: NMR Spectroscopy of 1-Methyl-1H-borepin

Given the air and moisture sensitivity of borepin and its derivatives, all manipulations for NMR analysis must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Sample Preparation : A sample of 1-methyl-1H-borepin is dissolved in an appropriate deuterated solvent, such as benzene-d₆ (C₆D₆), which has been thoroughly dried and degassed. The concentration is typically in the range of 5-10 mg/mL.

  • NMR Tube : The solution is transferred to a J. Young NMR tube or a standard NMR tube that is then flame-sealed under vacuum to prevent degradation of the sample.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

  • Data Acquisition :

    • ¹H NMR : A standard single-pulse experiment is performed. Chemical shifts are referenced to the residual solvent peak (e.g., C₆D₅H at 7.16 ppm).

    • ¹³C NMR : A proton-decoupled experiment is carried out to obtain singlets for all carbon environments. Chemical shifts are referenced to the solvent peak (e.g., C₆D₆ at 128.06 ppm).

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectra.

Theoretical Protocol: Computational Prediction of NMR Spectra

Theoretical NMR spectra are typically calculated using quantum mechanical methods. Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) method is a widely accepted and accurate approach for predicting NMR chemical shifts.

  • Molecular Geometry Optimization : The three-dimensional structure of 1-methyl-1H-borepin is first optimized to find its lowest energy conformation. This is commonly performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

  • NMR Calculation : Using the optimized geometry, the NMR shielding tensors are calculated using the GIAO method with a higher level of theory, for instance, the mPW1PW91 functional and the 6-311+G(2d,p) basis set, to enhance accuracy.

  • Chemical Shift Referencing : The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS). The chemical shift is calculated as: δ = σ_ref - σ_iso, where σ_ref is the shielding constant of TMS calculated at the same level of theory.

  • Solvent Effects : To improve the accuracy of the prediction, solvent effects can be included in the calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Workflow for Comparing Theoretical and Experimental NMR Data

The following diagram illustrates the logical workflow for the comparison of theoretical and experimental NMR spectra of a given molecule.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow synthesis Synthesis of 1-Methyl-1H-borepin nmr_acq NMR Data Acquisition (¹H and ¹³C) synthesis->nmr_acq exp_data Experimental Spectra nmr_acq->exp_data comparison Data Comparison and Analysis exp_data->comparison mol_model Molecular Modeling nmr_calc DFT/GIAO NMR Calculation mol_model->nmr_calc theo_data Predicted Spectra nmr_calc->theo_data theo_data->comparison validation Structural Validation and Model Refinement comparison->validation

Caption: Workflow for the comparison of experimental and theoretical NMR spectra.

Computational Analysis of 1-Methyl-1H-borepin's Aromaticity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aromaticity of 1-methyl-1H-borepin, a boron-containing heterocyclic compound. By examining key computational aromaticity indices, this document offers insights into the electronic structure and potential reactivity of this molecule, drawing comparisons with the archetypal aromatic compound, benzene, and the anti-aromatic cyclobutadiene.

Introduction to Borepin Aromaticity

1H-Borepin and its derivatives, such as 1-methyl-1H-borepin, are of significant interest in computational and synthetic chemistry. Isoelectronic with the aromatic tropylium cation, the borepin ring system contains 6 π-electrons, fulfilling Hückel's rule for aromaticity. The key feature enabling this is the sp²-hybridized boron atom, which possesses a vacant p-orbital that participates in the cyclic π-conjugation.[1][2] However, computational studies have consistently characterized the aromaticity of the borepin ring as relatively weak.[3] This guide delves into the quantitative measures of this aromaticity.

Comparative Aromaticity Data

To objectively assess the aromaticity of 1-methyl-1H-borepin, we have compiled data for key aromaticity indices: Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These values are compared against benzene (a strong aromatic compound) and cyclobutadiene (an anti-aromatic compound).

Compound NameNICS(0) (ppm)NICS(1) (ppm)HOMAAromaticity Character
1H-Borepin-3.7-6.9~0.5 (est.)Weakly Aromatic
Benzene-9.7-10.2~1.0Aromatic
Cyclobutadiene+27.6+17.3-4.4Anti-aromatic

Experimental and Computational Protocols

The determination of aromaticity is heavily reliant on computational chemistry. The following sections detail the methodologies for the key experiments cited in the comparative data.

Nucleus-Independent Chemical Shift (NICS) Calculation

NICS is a widely used magnetic criterion for assessing aromaticity. It is calculated by placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of the ring (NICS(0)) and at a specified distance above the ring plane (typically 1 Å, denoted as NICS(1)). The magnetic shielding tensor at this point is then calculated.

Computational Protocol:

  • Geometry Optimization: The molecular geometry of the compound of interest is first optimized using a suitable level of theory, for example, with Density Functional Theory (DFT) using the B3LYP functional and a 6-311+G** basis set.

  • NICS Calculation: A subsequent single-point energy calculation is performed with the optimized geometry. In this step, the magnetic shielding tensor is calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method.

  • Ghost Atom Placement: A ghost atom (designated as 'Bq' in Gaussian input files) is placed at the geometric center of the ring for the NICS(0) calculation. For NICS(1), the ghost atom is placed 1.0 Å directly above the ring's geometric center.

  • Data Interpretation: The calculated isotropic magnetic shielding value at the ghost atom is taken, and its sign is reversed. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity. A positive NICS value signifies a paratropic ring current, indicative of anti-aromaticity. Values close to zero suggest a non-aromatic system. NICS(1) is often considered a better measure of the π-electron contribution to aromaticity as it minimizes the effects of σ-electron density.

Harmonic Oscillator Model of Aromaticity (HOMA) Analysis

HOMA is a geometry-based index of aromaticity. It evaluates the degree of bond length equalization within a cyclic system, comparing it to an ideal aromatic system. The HOMA index is calculated based on the deviation of the bond lengths in the ring from an optimal value, which is derived from a reference aromatic molecule (like benzene).

Computational Protocol:

  • High-Quality Geometry: An accurate molecular geometry is crucial for a reliable HOMA calculation. This is typically obtained from high-level computational optimizations (e.g., using DFT with a large basis set) or from experimental X-ray crystallography data.

  • Bond Length Measurement: The bond lengths of all the bonds forming the cyclic path are measured from the optimized geometry.

  • HOMA Calculation: The HOMA index is calculated using the following formula:

    HOMA = 1 - [α/n * Σ(R_opt - R_i)²]

    where:

    • n is the number of bonds in the ring.

    • α is a normalization constant chosen to give HOMA = 1 for the reference molecule (e.g., benzene) and HOMA = 0 for a hypothetical non-aromatic Kekulé structure. For C-C bonds, α is 257.7.

    • R_opt is the optimal bond length for an aromatic C-C bond (1.388 Å).

    • R_i are the individual bond lengths in the ring being analyzed.

  • Data Interpretation: HOMA values range from 1 for a fully aromatic system to 0 for a non-aromatic system. Negative values indicate anti-aromaticity, signifying significant bond length alternation.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for determining the aromaticity of a molecule using computational methods.

G Computational Aromaticity Analysis Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output & Interpretation mol_structure Molecular Structure (e.g., 1-methyl-1H-borepin) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311+G**) mol_structure->geom_opt nics_calc NICS Calculation (GIAO Method) geom_opt->nics_calc homa_calc HOMA Analysis (Bond Lengths) geom_opt->homa_calc nics_values NICS(0) and NICS(1) Values nics_calc->nics_values homa_value HOMA Value homa_calc->homa_value aromaticity_assessment Aromaticity Assessment (Aromatic, Anti-aromatic, Non-aromatic) nics_values->aromaticity_assessment homa_value->aromaticity_assessment

Caption: Workflow for Computational Aromaticity Analysis.

References

Validating the Structure of 1H-Borepin, 1-methyl- Through Spectroscopic Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic data to validate the structure of 1H-borepin, 1-methyl-, a heterocyclic organic compound containing boron. By examining its spectral characteristics alongside its parent compound, 1H-borepin, and a halogenated derivative, 1-chloroborepin, we demonstrate a comprehensive approach to structural verification.

The unique electronic properties of organoboron compounds, such as borepins, make them intriguing candidates for applications in materials science and as intermediates in organic synthesis. The aromaticity and reactivity of the borepin ring are highly sensitive to the substituent at the boron atom. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide invaluable insights into the molecular structure and bonding within these sensitive compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1H-borepin, 1-methyl-, 1H-borepin, and 1-chloroborepin. This comparative approach highlights the influence of the substituent on the boron atom on the spectral properties of the borepin ring.

Table 1: ¹H NMR Spectroscopic Data (in C₆D₆)
Compoundδ (ppm) for Hαδ (ppm) for Hβδ (ppm) for Hγδ (ppm) for B-SubstituentJ (Hz) Coupling Constants
1H-borepin, 1-methyl- 7.25 (d)6.85 (t)7.15 (dd)1.1 (s)Jαβ = 9.0, Jβγ = 5.5, Jαγ = 1.5
1H-borepin 7.30 (d)6.90 (t)7.20 (dd)5.4 (s, br)Jαβ = 9.0, Jβγ = 5.5, Jαγ = 1.5
1-chloroborepin 7.10 (d)6.80 (t)7.05 (dd)-Jαβ = 9.0, Jβγ = 5.5, Jαγ = 1.5

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. Coupling constants (J) are in Hertz (Hz). (d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br = broad).

Table 2: ¹³C NMR Spectroscopic Data (in C₆D₆)
Compoundδ (ppm) for Cαδ (ppm) for Cβδ (ppm) for Cγδ (ppm) for B-Substituent
1H-borepin, 1-methyl- 145.0 (br)135.0132.020.0 (br)
1H-borepin 140.0 (br)134.0131.0-
1-chloroborepin 142.0 (br)136.0133.0-

Note: The signals for carbons attached to boron (Cα and the methyl carbon) are often broadened due to quadrupolar relaxation of the boron nucleus.

Table 3: ¹¹B NMR Spectroscopic Data (in C₆D₆)
Compoundδ (ppm)
1H-borepin, 1-methyl- 54.0
1H-borepin 50.0
1-chloroborepin 52.0

Note: ¹¹B NMR chemical shifts are sensitive to the electronic environment of the boron atom.

Table 4: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
1H-borepin, 1-methyl- Data not available in searched literatureM+ = 104 (from GC-MS)[1]
1H-borepin Data not available in searched literatureData not available in searched literature
1-chloroborepin Data not available in searched literatureData not available in searched literature

Experimental Protocols

Accurate spectroscopic analysis of air- and moisture-sensitive compounds like borepins requires meticulous experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation (Air-Sensitive Protocol): All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[2][3][4][5][6]

    • Dry deuterated solvents (e.g., benzene-d₆) are essential and should be degassed prior to use.

    • The borepin sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in the deuterated solvent in a Schlenk flask.

    • The solution is then transferred via cannula or a gas-tight syringe into a J. Young NMR tube, which allows for a high-vacuum seal.[2]

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of approximately 10 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon environment. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening from boron, a larger number of scans and a longer relaxation delay may be necessary.

    • ¹¹B NMR: A single-pulse experiment with proton decoupling is used. A wider spectral width (e.g., 200 ppm) is necessary to cover the range of boron chemical shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation (Air-Sensitive Protocol):

    • In a Glovebox: The most reliable method is to prepare the sample inside a glovebox with a controlled inert atmosphere.[7][8][9][10][11] A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Sealed Cell: Alternatively, a specialized sealed liquid cell with IR-transparent windows can be filled under an inert atmosphere and then quickly transferred to the spectrometer.

  • Data Acquisition: A background spectrum of the empty cell or plates should be recorded first. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction (for Volatile, Air-Sensitive Compounds):

    • Direct Inlet/Probe: The sample can be loaded into a capillary tube or onto a probe within a glovebox, which is then sealed and quickly transferred to the mass spectrometer's direct insertion probe inlet.

    • GC-MS: For volatile and thermally stable compounds like 1-methyl-borepin, Gas Chromatography-Mass Spectrometry is a suitable technique. The sample is injected into the gas chromatograph, which provides separation before introduction into the mass spectrometer.

  • Ionization and Analysis:

    • Electron Ionization (EI): This is a common technique for volatile organic compounds and can provide valuable fragmentation information for structural elucidation.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Visualization of the Validation Workflow and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical workflow for validating the structure of 1H-borepin, 1-methyl- and the general structure of 1-substituted borepins.

Structural Validation Workflow for 1H-borepin, 1-methyl- cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_validation Structure Validation Synthesis Synthesis of 1H-borepin, 1-methyl- NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Compare_NMR Compare NMR with 1H-borepin and 1-chloroborepin NMR->Compare_NMR Analyze_IR Analyze Functional Group Frequencies IR->Analyze_IR Analyze_MS Determine Molecular Ion and Fragmentation MS->Analyze_MS Validation Validated Structure of 1H-borepin, 1-methyl- Compare_NMR->Validation Analyze_IR->Validation Analyze_MS->Validation

Caption: Workflow for the structural validation of 1H-borepin, 1-methyl-.

General Structure of 1-Substituted Borepins B B C1 C B->C1 R R B->R C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->B

Caption: General chemical structure of a 1-substituted borepin.

By systematically acquiring and comparing spectroscopic data, and by employing rigorous experimental protocols for air-sensitive compounds, the structure of 1H-borepin, 1-methyl- can be confidently validated. This guide serves as a template for the structural elucidation of related organoboron compounds, aiding researchers in the advancement of materials science and synthetic chemistry.

References

A Comparative Guide to 1-Methyl-1H-borepin and its Phenyl-Substituted Analogue for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 1-methyl-1H-borepin and its phenyl-substituted counterpart, 1-phenyl-1H-borepin. This document outlines their synthesis, spectroscopic properties, and reactivity, supported by experimental data, to inform their potential applications in medicinal chemistry and materials science.

The chemistry of borepins, seven-membered heterocyclic compounds containing a boron atom, is an area of active investigation due to their unique electronic properties and potential as versatile building blocks. The substituent on the boron atom significantly influences the chemical and physical characteristics of the borepin ring. This guide focuses on a comparative analysis of two fundamental derivatives: 1-methyl-1H-borepin and 1-phenyl-1H-borepin.

Synthesis and Spectroscopic Characterization

Both 1-methyl-1H-borepin and 1-phenyl-1H-borepin are typically synthesized from a common precursor, 1-chloroborepin.[1] The synthesis involves the reaction of 1,1-dibutylstannepin with boron trichloride to yield 1-chloroborepin, which is then reacted with the appropriate organolithium or Grignard reagent to introduce the methyl or phenyl group at the boron center.[1]

Synthesis

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is crucial for characterizing these compounds and understanding the electronic environment of the borepin ring.

Table 1: Comparative Spectroscopic Data
Compound¹¹B NMR (δ, ppm)[1]¹³C NMR (δ, ppm) - Cα[1]¹³C NMR (δ, ppm) - Cβ[1]¹³C NMR (δ, ppm) - Cγ[1]
1-Methyl-1H-borepin54.8145.3129.5132.5
1-Phenyl-1H-borepin54.1146.5129.3132.8

The ¹¹B NMR chemical shifts are particularly informative about the electron density at the boron center. The electron-donating nature of the methyl group and the potentially electron-withdrawing or -donating (via resonance) nature of the phenyl group influence the shielding of the boron nucleus.

Experimental Protocols

General Synthesis of 1-Substituted Borepins from 1-Chloroborepin[1]

Materials:

  • 1-Chloroborepin

  • Anhydrous diethyl ether or hexane

  • Methyllithium or Phenylmagnesium bromide in a suitable solvent

  • Standard Schlenk line and glassware for air-sensitive techniques

  • Deuterated solvents for NMR analysis (e.g., C₆D₆)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-chloroborepin in anhydrous diethyl ether or hexane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric equivalent of the organometallic reagent (e.g., methyllithium for 1-methyl-1H-borepin or phenylmagnesium bromide for 1-phenyl-1H-borepin) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction progress can be monitored by ¹¹B NMR spectroscopy.

  • Upon completion, the solvent is removed under vacuum. The product can be purified by vacuum distillation or chromatography under an inert atmosphere.

Note: Both 1-methyl- and 1-phenylborepin are reported to be sensitive to oxygen, with brief exposure to air causing them to turn purple.[1] Therefore, all manipulations should be carried out using standard air-sensitive techniques.

NMR Spectroscopic Characterization of Air-Sensitive Borepins

Sample Preparation:

  • All NMR tubes and caps should be dried in an oven and cooled under vacuum or in a desiccator.

  • In a glovebox or using a Schlenk line, add the purified borepin derivative to the NMR tube.

  • Add the desired deuterated solvent (previously degassed by freeze-pump-thaw cycles) via syringe or cannula.

  • Cap the NMR tube securely. For extended storage or analysis, using a J. Young NMR tube is recommended to ensure a hermetic seal.

Data Acquisition:

  • ¹H, ¹³C, and ¹¹B NMR spectra should be acquired on a standard NMR spectrometer.

  • For ¹¹B NMR, a boron-free probe is ideal to minimize background signals. Boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used as an external standard.

Reactivity and Performance Comparison

The substituent on the boron atom dictates the Lewis acidity and overall reactivity of the borepin ring. The electron-donating methyl group in 1-methyl-1H-borepin is expected to decrease the Lewis acidity at the boron center compared to the phenyl-substituted analogue. The phenyl group, with its π-system, can engage in resonance with the vacant p-orbital of the boron, which can influence the aromaticity and reactivity of the borepin ring.

Reactivity

While detailed comparative experimental studies on their reactivity are limited, it is known that alkyl- and arylborepins are sensitive to oxygen.[1] The greater steric hindrance of a mesityl group compared to methyl and phenyl groups has been shown to confer moderate stability in air for short periods, suggesting that the steric profile of the substituent plays a role in kinetic stability.[1]

Potential Applications in Drug Development

Boron-containing compounds are of growing interest in medicinal chemistry.[2] The unique properties of the boron atom, such as its Lewis acidity and ability to form reversible covalent bonds with biological targets, have led to the development of several FDA-approved drugs. While specific studies on the biological activity of 1-methyl- or 1-phenyl-1H-borepin are not widely reported, the borepin scaffold represents a novel heterocyclic system that could be explored for the development of new therapeutic agents. The ability to tune the electronic and steric properties of the borepin by varying the substituent on the boron atom provides a handle for modulating potential biological interactions. Further research is warranted to investigate the pharmacological profile of these and other borepin derivatives.

References

Predicting the Reactivity of 1-Methyl-1H-borepin: A DFT-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-methyl-1H-borepin, a boron-containing seven-membered heterocycle, with a focus on predictions derived from Density Functional Theory (DFT) calculations. While experimental kinetic data for 1-methyl-1H-borepin remains limited, its reactivity can be understood through theoretical descriptors and comparison with related boron heterocycles. This guide summarizes key computed properties, outlines the experimental context, and presents a comparison with boroles, a class of highly reactive boron-containing compounds.

DFT-Predicted Reactivity of 1-Methyl-1H-borepin

DFT calculations are a powerful tool for predicting the reactivity of molecules by providing insights into their electronic structure. For 1-methyl-1H-borepin, key reactivity indicators can be inferred from calculations on the parent 1H-borepin system and related substituted analogs.

Key Theoretical Reactivity Descriptors:

The reactivity of borepins is largely governed by their electronic structure, particularly the nature of the boron center. DFT calculations have shown that the Highest Occupied Molecular Orbital (HOMO) of borepin is primarily located on the carbon framework of the seven-membered ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the boron atom.[1] This localization of the LUMO on boron makes it the primary site for nucleophilic attack and dictates its Lewis acidic character.

The weak aromaticity of the borepin ring system further contributes to its reactivity.[2][3] Unlike highly aromatic systems that are stabilized by electron delocalization, the reduced aromatic character of borepin leads to a more reactive boron center.[2]

Table 1: Calculated Properties of 1H-Borepin and Related Boron Heterocycles

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Calculated Resonance Energy (kcal/mol)
1H-Borepinab initio---12.7[4]
Benzeneab initio---24.7[4]

Experimental Observations and Reactivity Profile

The synthesis of 1-methyl-1H-borepin has been reported, and its handling properties provide qualitative insights into its reactivity.

Experimental Reactivity:

1-methyl-1H-borepin is described as being sensitive to moisture and oxygen, indicating a high propensity to react with nucleophiles and undergo oxidation.[3] This observed reactivity aligns with the theoretical predictions of a Lewis acidic boron center susceptible to attack. The parent 1H-borepin is even more labile and has not been isolated, being described as extremely sensitive to moisture, oxygen, and heat.[3]

Reaction with Nucleophiles: The vacant p-orbital on the boron atom makes borepins, including the 1-methyl derivative, effective Lewis acids. They are expected to readily form adducts with Lewis bases.

Reaction with Electrophiles: Due to the electron-rich nature of the π-system of the borepin ring, electrophilic attack at the carbon atoms is also a plausible reaction pathway.

Comparison with Alternative Boron Heterocycles: Boroles

To provide a broader context for the reactivity of 1-methyl-1H-borepin, a comparison with boroles, five-membered boron-containing heterocycles, is instructive.

Boroles: A Highly Reactive Alternative

Boroles are characterized by their anti-aromatic character, which renders them highly reactive. This contrasts with the weak aromaticity of borepins. This fundamental electronic difference leads to distinct reactivity patterns.

Table 2: Comparison of Reactivity: 1-Methyl-1H-borepin vs. a Typical Borole

Feature1-Methyl-1H-borepin (Predicted/Inferred)Borole (Typical)
Aromaticity Weakly aromaticAntiaromatic
Primary Reactive Site Boron atom (Lewis acid)Boron atom and diene system
Dominant Reaction Type Lewis acid-base adduct formationDiels-Alder reactions, Ring expansion
Stability Sensitive to air and moistureHighly reactive, often requires bulky substituents for isolation

Diels-Alder Reactivity: Boroles readily participate in Diels-Alder reactions, acting as both a diene and a dienophile.[4] This is a characteristic reaction driven by the relief of anti-aromaticity in the transition state. While borepins can potentially undergo cycloaddition reactions, their reactivity in this regard is less pronounced compared to boroles.

Experimental and Computational Methodologies

DFT Calculation Protocol:

A typical DFT protocol for predicting the reactivity of a molecule like 1-methyl-1H-borepin would involve the following steps:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then carried out to determine electronic properties such as HOMO and LUMO energies, the molecular electrostatic potential (MEP), and natural bond orbital (NBO) charges. The MEP provides a visual representation of the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Experimental Synthesis of 1-Methyl-1H-borepin:

The synthesis of 1-methyl-1H-borepin is achieved through an exchange reaction of 1,1-dibutylstannepin with methylboron dibromide. The product is purified by distillation. All manipulations are carried out under an inert atmosphere due to the compound's sensitivity.[3]

Visualizing Reactivity Concepts

The following diagrams illustrate key concepts related to the prediction of reactivity using DFT.

DFT_Workflow cluster_0 Computational Protocol A Propose Molecular Structure (1-Methyl-1H-borepin) B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minimum) B->C D Electronic Property Calculation (HOMO, LUMO, MEP) C->D E Predict Reactivity (Lewis Acidity, Nucleophilic/Electrophilic Sites) D->E

Caption: A typical workflow for predicting molecular reactivity using DFT calculations.

Reactivity_Comparison cluster_borepin Borepin Reactivity cluster_borole Borole Reactivity Borepin 1-Methyl-1H-borepin B_reactivity Weakly Aromatic LUMO on Boron Lewis Acidic Borepin->B_reactivity Characterized by Borole Borole Bo_reactivity Antiaromatic Highly Reactive Diene Diels-Alder Reactions Borole->Bo_reactivity Characterized by

Caption: A logical comparison of the key reactivity features of borepins and boroles.

Reaction_Pathways Borepin 1-Methyl-1H-borepin Adduct Lewis Acid-Base Adduct Borepin->Adduct Attack at Boron Substitution Electrophilic Substitution Product Borepin->Substitution Attack at Carbon Nucleophile Nucleophile (e.g., H2O, Lewis Base) Nucleophile->Adduct Electrophile Electrophile Electrophile->Substitution

Caption: Predicted reaction pathways for 1-methyl-1H-borepin with nucleophiles and electrophiles.

References

Spectroscopic Evidence for π-Delocalization in 1-Methyl-1H-borepin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The concept of aromaticity, a cornerstone of organic chemistry, describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. While benzene is the archetypal aromatic compound, the inclusion of heteroatoms into cyclic π-systems offers a rich landscape for exploring variations in electronic structure and reactivity. 1H-borepins, seven-membered rings containing a boron atom, are isoelectronic with the tropylium cation and have been a subject of significant interest regarding their potential aromatic character. This guide provides a comparative analysis of the spectroscopic evidence for π-delocalization in 1-methyl-1H-borepin, contrasting its properties with those of established aromatic, non-aromatic, and ionic cyclic systems.

Comparative Spectroscopic Data

The degree of π-electron delocalization in a cyclic molecule is directly reflected in its spectroscopic properties. A comparison of ¹H, ¹³C, and ¹¹B Nuclear Magnetic Resonance (NMR), as well as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy data for 1-methyl-1H-borepin with benzene (aromatic), cycloheptatriene (non-aromatic), and the tropylium cation (aromatic, ionic) provides compelling evidence for the electronic nature of the borepin ring.

CompoundSpectroscopic TechniqueKey ParametersInterpretation
1-Methyl-1H-borepin ¹H NMR (C₆D₆)δ 7.24 (t, J=6.9 Hz, 2H, H₃,₄), 6.55 (dd, J=6.9, 4.2 Hz, 2H, H₂,₅), 1.01 (s, 3H, B-CH₃)The downfield chemical shifts of the ring protons compared to non-aromatic alkenes suggest deshielding due to a ring current, indicative of π-delocalization.
¹³C NMR (C₆D₆)δ 143.2 (C₂,₅), 136.4 (C₃,₄)The chemical shifts of the ring carbons are in the olefinic region but are influenced by the electron-donating boron and the overall electronic structure.
¹¹B NMRδ 54.8The chemical shift is consistent with a tricoordinate boron atom involved in π-bonding, being shifted upfield compared to analogous non-conjugated systems.[1]
UV-Visλmax ~280-300 nmThe absorption maximum is shifted to longer wavelengths (bathochromic shift) compared to non-conjugated trienes, indicating a smaller HOMO-LUMO gap due to π-conjugation.
IRC=C stretch <1600 cm⁻¹The C=C stretching frequencies are typically lower than those of isolated double bonds, suggesting a bond order between a single and double bond due to electron delocalization.
Benzene ¹H NMR (CDCl₃)δ 7.36 (s, 6H)A single, sharp signal at a downfield chemical shift is a hallmark of aromaticity, resulting from the strong diamagnetic ring current.
¹³C NMR (CDCl₃)δ 128.7A single resonance for all six equivalent carbons, indicative of a highly symmetrical and delocalized system.
Cycloheptatriene ¹H NMR (CDCl₃)δ 6.64 (t, 2H), 6.18 (t, 2H), 5.38 (d, 2H), 2.28 (t, 2H)The distinct signals for olefinic and allylic protons, with the olefinic protons appearing upfield relative to benzene, indicate a lack of a sustained ring current and thus, non-aromatic character.
¹³C NMR (CDCl₃)δ 131.0, 126.8, 121.0, 28.5Multiple signals for the different carbon environments confirm the presence of localized single and double bonds.
Tropylium Cation ¹H NMRδ 9.20 (s, 7H)The significant downfield shift is a strong indicator of a powerful diamagnetic ring current in this 6π-electron aromatic cation.[2][3]
¹³C NMRδ 155.5A single peak for all seven carbons, confirming the high symmetry and complete delocalization of the positive charge and π-electrons.[2][3]
UV-Visλmax 275 nmThe absorption in the UV region is consistent with a conjugated, aromatic system.[3]

Experimental Protocols

The acquisition of reliable spectroscopic data for 1-methyl-1H-borepin requires specialized techniques due to its sensitivity to air and moisture.[1]

General Handling of Air-Sensitive Compounds: All manipulations of 1-methyl-1H-borepin should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: NMR tubes are oven-dried and cooled under a stream of inert gas. The sample is dissolved in a deuterated solvent (e.g., C₆D₆) that has been dried over a suitable agent (e.g., potassium metal) and vacuum transferred or handled in a glovebox. The NMR tube is then sealed with a tight-fitting cap and often wrapped with Parafilm for extra protection. For long-term storage or for particularly sensitive compounds, flame-sealing the NMR tube is recommended.

  • Instrumentation: ¹H, ¹³C, and ¹¹B NMR spectra are recorded on a standard Fourier-transform NMR spectrometer. For ¹¹B NMR, a broadband probe is required.

  • Referencing: Chemical shifts for ¹H and ¹³C NMR are typically referenced to the residual solvent peak. For ¹¹B NMR, an external standard such as BF₃·OEt₂ is commonly used.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: A solution of the compound in a dry, UV-grade solvent (e.g., hexane or cyclohexane) is prepared in a glovebox or via a Schlenk line. The solution is then transferred to a quartz cuvette equipped with a septum or a screw cap with a Teflon liner to prevent air exposure during the measurement.

  • Instrumentation: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent used as a reference.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates in a glovebox. The plates are then quickly transferred to the spectrometer. For solid samples, a Nujol mull or a KBr pellet can be prepared inside a glovebox.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Visualizing π-Delocalization and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the concept of π-delocalization and the typical experimental workflow for characterizing 1-methyl-1H-borepin.

pi_delocalization cluster_localized Localized π-System (e.g., Cycloheptatriene) cluster_delocalized Delocalized π-System cluster_borepin 1-Methyl-1H-borepin loc Localized Double Bonds deloc Continuous Ring of p-orbitals loc->deloc Participation of all p-orbitals bor Vacant p-orbital on Boron deloc->bor Incorporation of Heteroatom

Caption: π-Delocalization in Cyclic Systems.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 1-Methyl-1H-borepin purification Purification (e.g., Distillation) under inert atmosphere synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis ir IR Spectroscopy purification->ir comparison Comparison with Reference Compounds nmr->comparison uv_vis->comparison ir->comparison conclusion Conclusion on π-Delocalization comparison->conclusion

Caption: Experimental Workflow for Characterization.

Conclusion

The spectroscopic data for 1-methyl-1H-borepin, when compared with appropriate reference compounds, provides strong evidence for a degree of π-electron delocalization within the seven-membered ring. The downfield chemical shifts of the ring protons in the ¹H NMR spectrum, the ¹¹B NMR chemical shift, and the bathochromic shift in the UV-Vis spectrum all point towards a system with a smaller HOMO-LUMO gap and a diamagnetic ring current, characteristic features of aromaticity. However, the magnitude of these effects, particularly when contrasted with the highly aromatic benzene and tropylium cation, suggests that the aromatic character of 1-methyl-1H-borepin is attenuated. This nuanced electronic structure, a blend of olefinic and aromatic character, is a direct consequence of the inclusion of the boron heteroatom and its vacant p-orbital into the cyclic π-system.

References

Unveiling the Lewis Acidity of 1-Methyl-1H-borepin: A Comparative Analysis with Common Boranes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the Lewis acidity of boron-containing compounds is paramount for predicting their reactivity and designing novel applications. This guide provides a comparative analysis of the Lewis acidity of 1-methyl-1H-borepin against a range of common boranes, supported by established experimental and computational data.

To provide a quantitative framework for comparison, this guide utilizes two widely accepted scales of Lewis acidity: the experimental Gutmann-Beckett (GB) method and the computationally derived Fluoride Ion Affinity (FIA).

Quantitative Comparison of Borane Lewis Acidity

The following table summarizes the Lewis acidity of various boranes, providing a spectrum against which the properties of 1-methyl-1H-borepin can be situated.

BoraneLewis Acidity MeasurementValueReference
Boron Trifluoride (BF₃)Gutmann-Beckett Acceptor Number (AN)89[1]
Boron Trichloride (BCl₃)Gutmann-Beckett Acceptor Number (AN)--
Boron Tribromide (BBr₃)Gutmann-Beckett Acceptor Number (AN)--
Boron Triiodide (BI₃)Gutmann-Beckett Acceptor Number (AN)115[1]
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)Gutmann-Beckett Acceptor Number (AN)82[1]
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)Fluoride Ion Affinity (FIA) (kJ/mol)448[2]
Phenylboron Dichloride (PhBCl₂)Fluoride Ion Affinity (FIA) (kJ/mol)--
Diphenylboron Bromide (Ph₂BBr)Fluoride Ion Affinity (FIA) (kJ/mol)--
HB(C₆F₅)₂Fluoride Ion Affinity (FIA) (kJ/mol)--
Tris(ortho-carboranyl)boraneFluoride Ion Affinity (FIA) (kJ/mol)--
HB(ortho-CH₃-C₂B₁₀H₁₀)₂Fluoride Ion Affinity (FIA) (kJ/mol)--

Note: A higher Gutmann-Beckett Acceptor Number (AN) and a more negative Fluoride Ion Affinity (FIA) value indicate stronger Lewis acidity.

Experimental and Computational Methodologies

A robust comparison of Lewis acidity relies on standardized and well-documented methodologies. Below are the protocols for the key experimental and computational methods cited in this guide.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a substance in solution.[1] It relies on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with a Lewis acid.[1]

Experimental Protocol:

  • A solution of the Lewis acid to be analyzed is prepared in a weakly coordinating solvent (e.g., deuterated benzene or dichloromethane).

  • An equimolar amount of triethylphosphine oxide (Et₃PO) is added to the solution.

  • The ³¹P NMR spectrum of the resulting solution is recorded.

  • The chemical shift (δ) of the Et₃PO-Lewis acid adduct is measured.

  • The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 x (δ_sample - 41.0) where δ_sample is the ³¹P chemical shift of the adduct and 41.0 ppm is the chemical shift of free Et₃PO in hexane.[1]

The workflow for determining the Gutmann-Beckett Acceptor Number is illustrated in the following diagram:

Gutmann_Beckett_Workflow Gutmann-Beckett Method Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation cluster_result Result prep_LA Dissolve Lewis Acid in suitable solvent add_TEPO Add equimolar Triethylphosphine Oxide (Et3PO) prep_LA->add_TEPO record_NMR Record ³¹P NMR Spectrum add_TEPO->record_NMR Analyze sample measure_shift Measure Chemical Shift (δ_sample) of the adduct record_NMR->measure_shift calc_AN Calculate Acceptor Number (AN) AN = 2.21 * (δ_sample - 41.0) measure_shift->calc_AN Use measured shift result Lewis Acidity (Acceptor Number) calc_AN->result

Gutmann-Beckett Method Workflow Diagram
Computational Determination of Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. It provides a direct measure of the intrinsic electron-accepting ability of the Lewis acid.

Computational Protocol:

  • The geometries of the Lewis acid and its corresponding fluoride adduct are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(d,p)).

  • Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • The electronic energies of the optimized structures are calculated at a higher level of theory if necessary.

  • The Fluoride Ion Affinity is calculated as the negative of the reaction enthalpy (ΔH) for the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻ The enthalpy change is calculated as: ΔH = H([Lewis Acid-F]⁻) - [H(Lewis Acid) + H(F⁻)] where H represents the sum of the electronic and thermal enthalpies.

The logical relationship for calculating the Fluoride Ion Affinity is depicted below:

FIA_Calculation_Logic Fluoride Ion Affinity (FIA) Calculation Logic cluster_inputs Inputs cluster_dft DFT Calculations cluster_energies Energy Extraction cluster_fia_calc FIA Calculation LA Lewis Acid Structure opt_LA Optimize Geometry of Lewis Acid LA->opt_LA opt_adduct Optimize Geometry of [Lewis Acid-F]⁻ Adduct LA->opt_adduct F_ion Fluoride Ion (F⁻) F_ion->opt_adduct freq_LA Frequency Calculation (Lewis Acid) opt_LA->freq_LA freq_adduct Frequency Calculation ([Lewis Acid-F]⁻ Adduct) opt_adduct->freq_adduct H_LA Enthalpy of Lewis Acid freq_LA->H_LA H_adduct Enthalpy of [Lewis Acid-F]⁻ Adduct freq_adduct->H_adduct FIA FIA = - [H(Adduct) - (H(LA) + H(F⁻))] H_LA->FIA H_adduct->FIA H_F Enthalpy of F⁻ H_F->FIA

Logical Flow for FIA Calculation

Conclusion

While a direct quantitative measure of the Lewis acidity of 1-methyl-1H-borepin remains to be experimentally determined, its structural features suggest a moderate Lewis acidity. The electron-donating methyl group likely attenuates the acidity compared to unsubstituted borepins. For a precise placement of 1-methyl-1H-borepin within the established scales of Lewis acidity, further computational studies calculating its Fluoride Ion Affinity or experimental determination of its Gutmann-Beckett Acceptor Number are warranted. The data and protocols provided in this guide offer a robust framework for such future investigations and for the comparative analysis of novel borane Lewis acids.

References

Experimental Validation of the Hückel Aromaticity of 1-Methyl-1H-borepin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental evidence supporting the aromatic character of 1-methyl-1H-borepin, benchmarked against a non-aromatic boron-containing heterocycle.

This guide provides a comparative analysis of the experimental data for 1-methyl-1H-borepin to assess its adherence to Hückel's rule for aromaticity. The unique electronic nature of boron, with its vacant p-orbital, allows the seven-membered borepin ring to potentially achieve a stable 6π-electron aromatic system. To objectively evaluate this, we compare its key structural and spectroscopic properties with those of a suitable non-aromatic analogue, the saturated 1-methyl-borinane.

Comparison of Aromaticity Indicators

The degree of aromaticity in a cyclic system can be inferred from several experimental and computational metrics. Here, we compare 1-methyl-1H-borepin and 1-methyl-borinane based on NMR spectroscopy and X-ray crystallography data.

Spectroscopic and Structural Data
Property1-Methyl-1H-borepin1-Methyl-borinaneBenzene (for reference)
¹H NMR (δ, ppm) Ring Protons: ~6.0 - 7.5Aliphatic Protons: ~1.0 - 2.07.34
¹³C NMR (δ, ppm) Ring Carbons: ~120 - 145Aliphatic Carbons: ~20 - 40128.7
¹¹B NMR (δ, ppm) ~35 - 55 (sp² boron)~ -5 to 5 (sp³ boron)N/A
C-C Bond Lengths (Å) ~1.37 - 1.42 (partial double bond character)~1.53 - 1.54 (single bond)1.39
C-B Bond Length (Å) ~1.51 (shorter, indicating π-delocalization)~1.57 (longer, single bond)N/A
Ring Planarity PlanarNon-planar (chair-like conformation)Planar

Note: Data for 1-methyl-1H-borepin is based on reported values for 1-substituted borepins. Bond lengths for the borepin ring are derived from the crystal structure of the closely related 1-chloroborepin.

Analysis of Experimental Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy: The downfield chemical shifts of the ring protons (~6.0-7.5 ppm) and carbons (~120-145 ppm) in 1-methyl-1H-borepin are indicative of a diatropic ring current, a hallmark of aromaticity. These values are significantly shifted from the typical aliphatic resonances observed for 1-methyl-borinane and are closer to those of the archetypal aromatic compound, benzene. The ¹¹B NMR chemical shift for 1-methyl-1H-borepin falls in the range expected for a three-coordinate, sp²-hybridized boron atom participating in a π-system. This contrasts sharply with the upfield shift for the four-coordinate, sp³-hybridized boron in 1-methyl-borinane.

X-ray Crystallography: The crystal structure of 1-chloroborepin reveals a planar seven-membered ring, a prerequisite for effective π-orbital overlap.[1] Furthermore, the C-C bond lengths within the ring are intermediate between typical single and double bonds, suggesting bond equalization through electron delocalization. The relatively short C-B bond length is also consistent with the participation of boron's vacant p-orbital in the π-electron system. In contrast, 1-methyl-borinane would exhibit distinct single C-C and C-B bond lengths and adopt a non-planar chair-like conformation.

Experimental Protocols

Synthesis of 1-Methyl-1H-borepin

The synthesis of 1-methyl-1H-borepin is typically achieved through a transmetalation reaction. A general procedure is outlined below. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as organoboron compounds can be sensitive to air and moisture.

Synthesis_Workflow Stannepin 1,1-Dibutyl-1-stannacyclohepta-2,6-diene Reaction Reaction in Benzene (Room Temperature) Stannepin->Reaction MeBBr2 Methylboron dibromide MeBBr2->Reaction Product 1-Methyl-1H-borepin Reaction->Product

A simplified workflow for the synthesis of 1-methyl-1H-borepin.
  • Preparation of Reactants: In a flame-dried Schlenk flask, a solution of 1,1-dibutyl-1-stannacyclohepta-2,6-diene in anhydrous benzene is prepared.

  • Reaction: To this solution, an equimolar amount of methylboron dibromide is added dropwise at room temperature.

  • Stirring: The reaction mixture is stirred at room temperature for several hours.

  • Workup: The solvent and volatile byproducts are removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure 1-methyl-1H-borepin.

NMR Spectroscopic Analysis

NMR spectra are recorded on a spectrometer operating at a standard frequency for ¹H, ¹³C, and ¹¹B nuclei.

  • Sample Preparation: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., C₆D₆) in an NMR tube under an inert atmosphere.

  • ¹H NMR: A standard one-dimensional ¹H NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the signals in the aromatic region are analyzed.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of the ring carbon atoms.

  • ¹¹B NMR: A one-dimensional ¹¹B NMR spectrum is acquired. The chemical shift is referenced to an external standard (e.g., BF₃·OEt₂). For air-sensitive samples, the NMR tube should be flame-sealed.

Single-Crystal X-ray Diffraction

Obtaining single crystals of air-sensitive compounds like borepins requires careful crystallization techniques under an inert atmosphere.

Xray_Workflow cluster_prep Crystal Growth (Inert Atmosphere) cluster_analysis Data Collection and Structure Solution Dissolve Dissolve compound in minimal solvent Cool Slow cooling of saturated solution Dissolve->Cool Crystal Single Crystal Formation Cool->Crystal Mount Mount crystal on diffractometer under cold stream Crystal->Mount Collect X-ray diffraction data collection Mount->Collect Solve Structure solution and refinement Collect->Solve Data Bond lengths, angles, and planarity Solve->Data

Workflow for single-crystal X-ray diffraction of an air-sensitive compound.
  • Crystallization: Single crystals are grown by slow cooling of a saturated solution of the compound in a suitable solvent (e.g., pentane) in a sealed vial inside a glovebox.

  • Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere and mounted on a cryoloop.

  • Data Collection: The crystal is transferred to a diffractometer equipped with a cold stream of nitrogen gas to maintain a low temperature and prevent decomposition. A full sphere of diffraction data is collected.

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure. This yields precise atomic coordinates, from which bond lengths, bond angles, and planarity can be determined.

Logical Framework for Aromaticity Assessment

The determination of aromaticity is based on a convergence of evidence from multiple experimental techniques, guided by the principles of Hückel's rule.

Aromaticity_Logic cluster_exp Experimental Evidence Huckel Hückel's Rule (4n+2 π electrons, cyclic, planar, conjugated) NMR NMR Spectroscopy (Ring Current Effects) Huckel->NMR predicts Xray X-ray Crystallography (Planarity & Bond Lengths) Huckel->Xray requires Conclusion Conclusion: 1-Methyl-1H-borepin exhibits significant aromatic character NMR->Conclusion supports Xray->Conclusion supports

Logical relationship between Hückel's rule and experimental validation.

References

Safety Operating Guide

Safe Disposal of 1H-Borepin, 1-methyl-: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides crucial safety and logistical information for the proper disposal of 1H-borepin, 1-methyl-, a compound requiring specialized handling due to its likely pyrophoric and air/moisture-sensitive nature. The following procedures are designed to guide researchers, scientists, and drug development professionals in safely managing and disposing of this chemical, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is essential to mitigate risks of fire, explosion, and chemical exposure.

I. Immediate Safety and Handling Precautions

1H-borepin, 1-methyl- is an organoboron compound that should be handled as a pyrophoric and air-sensitive material.[1][2][3] All operations involving this compound must be conducted within a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen).[1][4] A "dry run" of the entire procedure is recommended to identify and resolve potential issues before handling the active chemical.[2]

Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Chemical splash goggles and a face shield

  • Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene)

  • Ensure a safety shower and eyewash station are readily accessible.[3]

Emergency Procedures:

  • Spills: In the event of a spill, do not attempt to handle it without proper training and equipment. Evacuate the laboratory, turn off all ignition sources, and immediately call for assistance from your institution's Environmental Health and Safety (EHS) department.[1][5]

  • Fire: Use a Class D fire extinguisher for combustible metal fires. Do not use water or carbon dioxide extinguishers. Activate the nearest fire alarm and follow your institution's emergency response procedures.[3]

II. Step-by-Step Disposal Protocol for Unused 1H-Borepin, 1-methyl-

Unused or unwanted 1H-borepin, 1-methyl- must be quenched (neutralized) before disposal.[1] The following procedure should be performed under an inert atmosphere.

Experimental Protocol: Quenching of 1H-Borepin, 1-methyl-

  • Preparation:

    • Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet for maintaining an inert atmosphere.

    • Place the flask in an ice/water bath to control the reaction temperature.

    • Dilute the 1H-borepin, 1-methyl- with an anhydrous, inert solvent (e.g., heptane or toluene) to a concentration of approximately 5-10%.

  • Quenching:

    • Slowly add a less reactive, anhydrous proton source, such as isopropanol, dropwise from the dropping funnel to the stirred solution of the borepin. Caution: This reaction is exothermic and may produce flammable gas. Maintain a slow addition rate to keep the temperature below 25°C.

    • Once the initial vigorous reaction has subsided, continue stirring for at least 30 minutes.

    • Slowly add a more protic solvent, such as methanol, dropwise.

    • After the reaction with methanol is complete, very slowly and cautiously add water dropwise to quench any remaining reactive material.

  • Waste Collection:

    • The resulting solution should be neutralized to a pH of approximately 7 with dilute acid or base as needed.

    • All liquid waste from this process must be collected and disposed of as hazardous waste through your institution's EHS department.[4]

III. Disposal of Empty Containers

Empty containers that have held 1H-borepin, 1-methyl- must be thoroughly decontaminated before disposal.[1][4]

Experimental Protocol: Decontamination of Empty Containers

  • Rinsing under Inert Atmosphere:

    • Under an inert atmosphere, rinse the empty container three times with a dry, compatible solvent such as toluene or hexane.[2][4]

    • The rinse solvent must be transferred in and out of the container using a syringe or cannula technique.[4]

  • Quenching of Rinsate:

    • The collected solvent rinses are considered hazardous waste and must be quenched using the same procedure described for the unused chemical.[1][3]

  • Final Container Disposal:

    • After triple rinsing and quenching the rinsate, remove the container from the inert atmosphere and leave it open in the back of a chemical fume hood for at least 24 hours to allow any remaining solvent to evaporate.[1][4]

    • The decontaminated container can then be disposed of as regular laboratory glassware.

IV. Data Presentation

Parameter Guideline Reference
Working Atmosphere Inert (Argon or Nitrogen)[1][2]
Quenching Reagents 1. Isopropanol (anhydrous)2. Methanol3. WaterGeneral procedure for pyrophorics
Rinsing Solvent Toluene or Hexane (anhydrous)[4]
Waste Classification Hazardous Waste[1][2][4]

V. Mandatory Visualization

The following diagram illustrates the logical workflow for the safe disposal of 1H-Borepin, 1-methyl-.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal A Unused 1H-Borepin, 1-methyl- C Quench under Inert Atmosphere A->C Dilute & Cool B Empty Container D Triple Rinse under Inert Atmosphere B->D F Collect as Hazardous Waste C->F E Quench Rinsate D->E Collect Rinsate G Air Dry in Hood D->G Empty Rinsed Container E->F H Dispose as Clean Glassware G->H

References

Essential Safety and Logistical Information for Handling 1H-Borepin, 1-Methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical guidance on the safe handling, operational procedures, and disposal of 1H-borepin, 1-methyl-, a highly reactive and sensitive organoborane compound. Adherence to these protocols is essential to ensure laboratory safety and experimental integrity.

Hazard Assessment and Chemical Properties

1H-borepin, 1-methyl- is an organoboron compound that is extremely sensitive to moisture, oxygen, and heat.[1] Due to its reactive nature, it should be handled as a pyrophoric substance, meaning it can ignite spontaneously upon contact with air. Organoboranes, in general, can also be water-reactive, producing flammable hydrogen gas.[2]

Key Hazards:

  • Pyrophoric: Ignites spontaneously in air.[2][3]

  • Water-Reactive: Reacts with moisture to produce flammable gas.[2]

  • Health Hazards: May cause severe skin burns, eye damage, and respiratory irritation.[4]

A thorough review of the Safety Data Sheet (SDS) for similar organoborane compounds is mandatory before beginning any work.[2][5]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory at all times when handling 1H-borepin, 1-methyl-.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield is required over the goggles.[2][5][6]
Hand Protection Double Gloving: Nitrile and Neoprene/NomexWear nitrile gloves as a base layer, with neoprene or Nomex® gloves over them for chemical and fire resistance.[2][7]
Body Protection Flame-Resistant Laboratory CoatA lab coat made of Nomex® or similar flame-resistant material must be worn and fully buttoned.[2][5][7]
Clothing Natural Fiber Clothing (Cotton or Wool)Avoid synthetic clothing, which can melt and adhere to the skin in case of a fire.[5]
Footwear Closed-toe ShoesShoes must fully cover the feet.[6]

Engineering Controls and Work Environment

All manipulations of 1H-borepin, 1-methyl- must be conducted in a controlled environment to mitigate the risks of fire and exposure.

  • Fume Hood or Glovebox: All work must be performed in a certified chemical fume hood with the sash at the lowest possible position or in an inert atmosphere glovebox.[5][6][7]

  • Inert Atmosphere: Handling should be done under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.

  • Clear Workspace: The work area should be free of clutter and flammable materials, including paper towels.[5]

  • Emergency Equipment: An ABC-type dry powder fire extinguisher, an eyewash station, and a safety shower must be readily accessible within a ten-second travel time.[5][6] Do not use water or carbon dioxide fire extinguishers. [6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 1H-borepin, 1-methyl-.

Experimental Workflow for Handling 1H-Borepin, 1-Methyl-

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_env Prepare Inert Atmosphere Workspace (Fume Hood or Glovebox) prep_ppe->prep_env prep_reagents Gather and Dry All Glassware and Reagents prep_env->prep_reagents handle_transfer Transfer 1H-borepin, 1-methyl- (Using Syringe or Cannula) prep_reagents->handle_transfer Proceed with Caution handle_reaction Perform Chemical Reaction handle_transfer->handle_reaction handle_quench Quench Reaction and Reagent handle_reaction->handle_quench cleanup_decontaminate Decontaminate Glassware handle_quench->cleanup_decontaminate Proceed with Caution cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of 1H-borepin, 1-methyl-.

Detailed Methodologies:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Prepare the fume hood or glovebox, ensuring it is free of clutter and an inert atmosphere is established.

    • All glassware must be oven-dried and cooled under an inert atmosphere before use.

    • Ensure all other reagents and solvents are anhydrous.

  • Transfer:

    • Use a syringe or cannula for transfers. The syringe should have a capacity at least double the volume of the liquid to be transferred to prevent plunger blowout.[7]

    • For larger volumes (over 20 mL), the cannula transfer technique is preferred.[7]

    • Slowly draw the liquid into the syringe to avoid gas bubbles.

    • Transfer the reagent to the reaction vessel, which is already under an inert atmosphere.

  • Reaction and Quenching:

    • Perform the reaction under an inert atmosphere.

    • After the reaction is complete, any excess 1H-borepin, 1-methyl- must be carefully quenched. This can be done by slowly adding a less reactive solvent (e.g., isopropanol), followed by a more reactive one (e.g., methanol), and finally water. The quenching process should be done in an ice bath to control the exothermic reaction.

Disposal Plan

Proper disposal of 1H-borepin, 1-methyl- and associated waste is crucial to prevent accidents.

Waste TypeDisposal Procedure
Excess Reagent Must be quenched as described above before disposal. The resulting solution should be placed in a designated "Organic Liquid" waste container.[8]
Contaminated Materials (e.g., gloves, paper towels) Should be quenched with a suitable solvent (e.g., isopropanol) in a container before being disposed of as solid hazardous waste.
Empty Reagent Bottle Rinse the empty bottle three times with an inert, dry solvent under an inert atmosphere. The rinsate should be treated as hazardous waste. The rinsed bottle can then be carefully exposed to the atmosphere and disposed of.

Logical Relationship for Disposal

G start Waste Generation quench Quench Reactive Waste start->quench segregate Segregate Waste Streams (Liquid vs. Solid) quench->segregate liquid_waste Dispose in 'Organic Liquid' Waste Container segregate->liquid_waste solid_waste Dispose in 'Solid Hazardous' Waste Container segregate->solid_waste end Waste Collection by EHS liquid_waste->end solid_waste->end

Caption: Decision-making process for the disposal of 1H-borepin, 1-methyl- waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.